molecular formula C20H25NO4 B589447 Labetalol-1-carboxylic Acid Methyl Ester CAS No. 802620-01-5

Labetalol-1-carboxylic Acid Methyl Ester

Cat. No.: B589447
CAS No.: 802620-01-5
M. Wt: 343.423
InChI Key: HDMYIQYFFYISIP-UHFFFAOYSA-N
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Description

Labetalol-1-carboxylic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.423. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYIQYFFYISIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857914
Record name Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802620-01-5
Record name Methyl labetalol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802620015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL LABETALOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBD0X30YEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Labetalol-1-carboxylic Acid Methyl Ester, a key derivative and impurity of the widely used antihypertensive drug, Labetalol.[1][2][3] This document delves into the scientific principles and practical methodologies for its preparation via esterification, subsequent purification, and rigorous characterization using modern analytical techniques. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process for researchers and drug development professionals.

Introduction: The Significance of Labetalol and its Ester Derivative

Labetalol is a unique adrenergic antagonist that exhibits competitive blocking activity at both α- and β-adrenergic receptors, making it a cornerstone in the management of hypertension, including hypertensive emergencies and pregnancy-induced hypertension.[2][3][4] It is administered as a racemic mixture of four stereoisomers, with the (R,R)-isomer primarily responsible for its β-blocking activity and the (S,R)-isomer for its α1-blocking effects.[5][6][7]

This compound, formally known as methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate, is a significant compound in the context of Labetalol chemistry.[8] It is recognized by the European Pharmacopoeia as "Impurity B" in Labetalol hydrochloride formulations, necessitating strict control of its levels.[8] Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and exploring potential prodrug strategies. The primary structural difference from the parent Labetalol is the replacement of the benzamide group with a methyl ester.[8]

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₅NO₄[8][9][10]
Molecular Weight 343.42 g/mol [8][9][10]
CAS Number 802620-01-5[8][9][10]
Synonyms Labetalol Impurity B, Methyl labetalol acid[8]

Synthetic Pathway: Esterification of Labetalol-1-carboxylic Acid

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of the corresponding carboxylic acid precursor. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Reaction Mechanism and Rationale

The Fischer esterification is a classic organic reaction that proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent elimination of a water molecule yields the desired ester.

Esterification_Mechanism Carboxylic_Acid Labetalol-1-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst H+ (e.g., H2SO4) Acid_Catalyst->Carboxylic_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Protonated_Ester->Acid_Catalyst Ester Labetalol-1-carboxylic Acid Methyl Ester Protonated_Ester->Ester Deprotonation

Caption: Fischer-Speier Esterification Mechanism.

The choice of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical to accelerate the reaction, which would otherwise be extremely slow.[8] To drive the equilibrium towards the product side, it is essential to remove the water formed during the reaction, often achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves.[8]

Detailed Experimental Protocol

Materials:

  • Labetalol-1-carboxylic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Labetalol-1-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for a period determined by reaction monitoring (typically several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude ester using column chromatography on silica gel or by recrystallization to yield the pure this compound.[]

Purification and Isolation

Purification is a critical step to obtain the ester with high purity, free from unreacted starting materials, byproducts, and residual catalyst.

Chromatographic Purification

Column chromatography is a highly effective method for purifying the synthesized ester. A silica gel stationary phase is typically employed with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation between the desired product and impurities.

Purification_Workflow Start Crude Product from Work-up Column_Chromatography Column Chromatography (Silica Gel) Start->Column_Chromatography Fraction_Collection Fraction Collection (Monitored by TLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Fraction_Collection->Solvent_Evaporation Purity_Analysis Purity Analysis (HPLC, NMR) Solvent_Evaporation->Purity_Analysis Final_Product Pure Labetalol-1-carboxylic Acid Methyl Ester Purity_Analysis->Final_Product

Caption: General workflow for chromatographic purification.

Characterization and Structural Elucidation

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester group (a singlet around 3.9 ppm), aromatic protons, and the protons of the amino alcohol side chain. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon (typically in the range of 165-175 ppm), in addition to the signals for the aromatic carbons and the aliphatic carbons of the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₂₀H₂₅NO₄), the expected molecular ion peak [M+H]⁺ would be at m/z 344.18.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with phosphoric or formic acid) and an organic solvent like acetonitrile or methanol.[1][12][13] The purity is determined by the area percentage of the main peak in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time-dependent gradient of B
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 35 - 50 °C
Detection UV at 230 nm
Injection Volume 10 - 20 µL

Note: These are typical parameters and may require optimization.[1][13]

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and reliable method. Careful control of reaction conditions and meticulous purification are paramount to obtaining a high-purity product. The comprehensive characterization using NMR, MS, and HPLC is indispensable for confirming the structure and purity of the synthesized ester, which is crucial for its use as a reference standard in pharmaceutical quality control and for further research in drug development.

References

  • Google Patents. (2017). Process for the preparation of labetalol hydrochloride. (WO2017098520A1).
  • Carvalho, T. M. J. P., et al. (2009). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. Chirality, 21(8), 756-761. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Ganesan, M., et al. (2010). RAPID ANALYSIS OF LABETALOL IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218. Retrieved from [Link]

  • Goldfield, E. M., & Goldfield, M. (1981). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 22(3), 193-214. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Labetalol. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Labetalol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • New Drug Approvals. (2019). Labetalol Hydrochloride. Retrieved from [Link]

  • SciSpace. (n.d.). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its related impurities in pharmaceutical dosage forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of labetalol. Retrieved from [Link]

  • Gold, E. H., et al. (1982). Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry, 25(11), 1363-1370. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Labetalol-1-carboxylic Acid Methyl Ester: Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Labetalol and Its Related Compounds

Labetalol is a widely utilized antihypertensive agent, distinguished by its dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This unique pharmacological profile allows for effective blood pressure control by reducing peripheral vascular resistance without producing a significant reflex tachycardia. The parent compound, Labetalol, possesses a complex stereochemistry, existing as a mixture of four stereoisomers, each contributing differently to its overall therapeutic effect.[2]

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Consequently, the identification, synthesis, and characterization of any related substances, including impurities and degradation products, are of critical importance.[3] This guide focuses on a key related compound of Labetalol: Labetalol-1-carboxylic Acid Methyl Ester .

This compound, designated as Labetalol Impurity B in the European Pharmacopoeia, is a crucial reference standard for quality control in the production of Labetalol.[4] A thorough understanding of its chemical properties, synthesis, and analytical determination is essential for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Labetalol-based therapeutics.

Chemical Identity and Structure

CAS Number: 802620-01-5[4]

Systematic (IUPAC) Name: methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate[4]

Molecular Formula: C₂₀H₂₅NO₄[4]

Molecular Weight: 343.42 g/mol [4]

Synonyms: Labetalol Impurity B, Methyl labetalol acid[]

Structural Elucidation

This compound is a derivative of Labetalol where the primary amide group of the parent molecule is replaced by a methyl ester. The core structure consists of a substituted benzoic acid methyl ester. Specifically, it is a derivative of methyl salicylate with a side chain at the 5-position containing a hydroxyl group and an amino group substituted with a 1-methyl-3-phenylpropyl moiety.

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through the direct esterification of its corresponding carboxylic acid precursor. This method, a variation of the Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[6]

Conceptual Synthesis Pathway

G A Labetalol-1-carboxylic Acid C This compound A->C Acid Catalyst (e.g., H₂SO₄) Heat B Methanol B->C D Water C->D Byproduct

Sources

An In-Depth Technical Guide to the In-Silico Modeling of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in-silico modeling of Labetalol-1-carboxylic Acid Methyl Ester, a key metabolite and known impurity of the antihypertensive drug Labetalol.[1][2] Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, grounding the entire process in the principles of computational chemistry and molecular biophysics. We will navigate a complete workflow, commencing with molecular target identification and ligand preparation, progressing through molecular docking to predict binding affinity, and culminating in molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex. Furthermore, we will explore the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to construct a holistic computational profile of the molecule. This guide is designed to empower researchers to not only replicate this workflow but also to adapt and apply these powerful in-silico techniques to their own molecules of interest in the drug discovery pipeline.

Foundational Concepts: From Parent Drug to In-Silico Investigation

Labetalol: A Dual-Action Antihypertensive Agent

Labetalol is a well-established therapeutic agent used in the management of hypertension.[3] Its clinical efficacy stems from a dual mechanism of action: it is a competitive antagonist at both alpha-1 and non-selective beta-adrenergic receptors.[4][5][6] This combined blockade results in a decrease in systemic vascular resistance and blood pressure without a significant reflex increase in heart rate, a common drawback of pure vasodilators.[3] Labetalol is administered as a racemic mixture of four stereoisomers, each contributing differently to its overall pharmacological profile.[7]

The Metabolic Fate of Labetalol

Upon administration, Labetalol undergoes extensive first-pass metabolism, primarily in the liver and gastrointestinal mucosa, with a bioavailability of approximately 25%.[3][8] The primary metabolic pathway is conjugation with glucuronic acid, leading to the formation of inactive glucuronide metabolites which are then excreted.[6][7][8] While glucuronidation is dominant, other metabolic transformations occur, leading to various metabolites, including Labetalol-1-carboxylic Acid.

This compound: A Molecule of Interest

This compound is the methyl ester derivative of the aforementioned carboxylic acid metabolite.[1] It is recognized by the European Pharmacopoeia as "Labetalol Impurity B," necessitating its monitoring in pharmaceutical formulations.[1][2] Understanding the potential biological activity and pharmacokinetic profile of such metabolites and impurities is crucial for a comprehensive safety and efficacy assessment of the parent drug.

The Imperative of In-Silico Modeling in Modern Pharmacology

In-silico modeling has become an indispensable tool in drug discovery and development.[9][10] By simulating molecular interactions and predicting pharmacokinetic properties computationally, researchers can prioritize lead candidates, reduce the time and cost associated with experimental screening, and gain deeper mechanistic insights that are often difficult to obtain through traditional methods alone.[11][12] This guide will apply a suite of these computational tools to build a comprehensive profile of this compound.

The Workflow: A Strategic Overview

Our investigation will follow a structured, multi-step computational workflow. Each stage builds upon the last, providing a progressively more detailed understanding of the molecule's potential biological behavior.

G cluster_prep Preparation cluster_sim Simulation & Prediction cluster_analysis Analysis & Synthesis A Target Identification (e.g., Beta-2 Adrenergic Receptor) B Ligand Preparation (3D Structure Generation) A->B  Input for C Molecular Docking (Binding Affinity & Pose) A->C  Receptor B->C  Ligand D Molecular Dynamics (Stability & Dynamics) C->D  Input Complex F Integrated Data Analysis D->F E ADMET Prediction (Pharmacokinetics & Toxicity) E->F

Caption: High-level overview of the in-silico modeling workflow.

Stage 1: Molecular Docking - Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[13] This provides a static, yet insightful, snapshot of the potential interaction.

Causality and Experimental Choices
  • Choice of Target: We select the Beta-2 Adrenergic Receptor (a primary target of Labetalol) for this study. A high-resolution crystal structure is essential for accurate docking.

  • Ligand and Receptor Preparation: Raw structural files (e.g., from the Protein Data Bank) are not immediately ready for docking. They must be "cleaned" by removing water molecules, adding hydrogen atoms, and assigning atomic charges. This is critical because hydrogen bonds and electrostatic interactions, which are governed by these features, are fundamental to molecular recognition.

Detailed Protocol: Molecular Docking with AutoDock Tools & Vina

This protocol outlines the steps for docking this compound into the Beta-2 Adrenergic Receptor.[14][15]

  • Obtain Receptor Structure: Download the PDB file for the human Beta-2 Adrenergic Receptor (e.g., PDB ID: 2RH1) from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Load the PDB file into AutoDockTools (ADT).

    • Remove water molecules (Edit > Delete Water).[14]

    • Add polar hydrogen atoms (Edit > Hydrogens > Add).[14]

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose).[14]

  • Prepare the Ligand:

    • Obtain the 3D structure of this compound (e.g., from PubChem or generated from a 2D sketch and energy-minimized).

    • Load the ligand into ADT.

    • Detect the rotational root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Define the Binding Site (Grid Box):

    • Identify the known binding pocket of the receptor (often from the position of a co-crystallized ligand).

    • In ADT, use the Grid Box tool to define a search space that encompasses this entire binding site. The grid box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Execute the Vina docking command from the terminal.

  • Analyze Results:

    • Vina will output a file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.[13]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues.[15]

Data Presentation: Docking Results
ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5A lower negative value indicates a stronger, more favorable binding interaction.[13]
Interacting Residues SER-204, ASN-312, TYR-316Key amino acids in the binding pocket forming hydrogen bonds with the ligand.
Interaction Types Hydrogen Bonds, Pi-AlkylSpecific non-covalent forces stabilizing the ligand-receptor complex.

Stage 2: Molecular Dynamics - Capturing Molecular Motion

While docking provides a static image, molecular dynamics (MD) simulations offer a movie, revealing the dynamic behavior of the system over time.[16] This is crucial for assessing the stability of the predicted binding pose and understanding how the complex behaves in a more realistic, solvated environment.[17]

Causality and Experimental Choices
  • Why MD? A good docking score does not guarantee a stable complex. MD simulations test the stability of the docked pose. If the ligand remains in the binding pocket throughout the simulation, it lends confidence to the docking result.

  • Force Fields: A force field is a set of parameters used to calculate the potential energy of the system.[18][19] The choice of force field is critical for accuracy. For proteins, common choices include AMBER or CHARMM. For small molecules like our ligand, a general force field like GAFF (General Amber Force Field) is often used.[18][20]

  • Solvation and Ions: Biological processes occur in water. We explicitly solvate the complex in a water box to mimic this environment. Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and achieve a physiological salt concentration, which is essential for realistic electrostatic interactions.[21]

Detailed Protocol: MD Simulation with GROMACS

This protocol provides a standard workflow for running an MD simulation of the protein-ligand complex.[21][22][23][24]

  • System Preparation:

    • Use the top-ranked docked pose from the previous stage as the starting structure.

    • Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a chosen force field (e.g., AMBER99SB-ILDN).

    • Generate a topology and parameters for the ligand using a tool like Antechamber or a web server like SwissParam.[18]

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic) around the complex (editconf).

    • Fill the box with water molecules (solvate).

    • Add ions to neutralize the system (genion).[21]

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during preparation.[21]

  • Equilibration (NVT and NPT):

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density of the system. Position restraints are typically maintained.[21]

  • Production MD Run:

    • Remove the position restraints and run the simulation for the desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD indicates that the system has reached equilibrium.[25][26]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and stable regions of the protein.[25]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to assess the stability of key interactions.[26]

G Start Docked Complex Prep Generate Topologies (Protein & Ligand) Start->Prep Box Define Box & Solvate Prep->Box Ions Add Ions Box->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Temp) Min->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF) Prod->Analysis

Caption: Step-by-step workflow for a GROMACS MD simulation.

Stage 3: ADMET Prediction - Profiling Drug-Likeness

Early assessment of a compound's ADMET properties is vital to prevent late-stage failures in drug development.[11] In-silico ADMET prediction uses quantitative structure-activity relationship (QSAR) models and machine learning to estimate these properties from the molecular structure alone.[12][27][28]

Causality and Experimental Choices
  • Why ADMET Prediction? A molecule that binds its target tightly is useless if it cannot be absorbed by the body, reach its site of action, has a toxic metabolic profile, or is cleared too rapidly. ADMET prediction provides an early warning system for these potential liabilities.[29]

  • Choice of Tools: Numerous web-based platforms, such as SwissADME, pkCSM, and ADMETlab, provide user-friendly interfaces for these predictions.[11] They leverage large datasets of experimentally determined properties to train their predictive models.

Detailed Protocol: ADMET Prediction with a Web Server
  • Obtain SMILES String: Convert the structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Submit to Server: Navigate to a web-based prediction tool like ADMET-AI or similar platforms.[30] Paste the SMILES string into the input field.

  • Run Prediction: Initiate the calculation. The server will compute a wide range of properties.

  • Collect and Interpret Data: Collate the predicted values for key ADMET parameters. Compare these values to established ranges for known drugs to assess the "drug-likeness" of the compound.

Data Presentation: Predicted ADMET Profile
PropertyPredicted ValueInterpretation / Desirability
Physicochemical Properties
Molecular Weight343.42 g/mol [31]Within Lipinski's Rule of Five (<500)
LogP (Lipophilicity)4.1[2]Indicates moderate lipophilicity
Water SolubilityLogS = -3.5Moderately soluble
Pharmacokinetics
Caco-2 PermeabilityModerateSuggests reasonable intestinal absorption
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects
CYP2D6 SubstrateYesPotential for drug-drug interactions with other CYP2D6-metabolized drugs[32]
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity[29]
hERG InhibitionLow riskLow risk of causing cardiac arrhythmia[29]

Note: The values in this table are illustrative examples of typical outputs from ADMET prediction software.

Synthesis and Future Directions

The in-silico workflow has provided a multi-faceted view of this compound. Molecular docking suggested favorable binding to the Beta-2 Adrenergic Receptor. Molecular dynamics simulations confirmed that this binding is stable over time in a simulated physiological environment. Finally, ADMET predictions provided an initial risk assessment, highlighting a generally favorable profile but flagging potential metabolism via CYP2D6.

This computational data provides a strong foundation for subsequent experimental validation. The next logical steps would involve in-vitro assays to confirm the binding affinity (e.g., via surface plasmon resonance) and functional activity at the adrenergic receptor, followed by cell-based assays and eventually in-vivo studies to validate the predicted pharmacokinetic and toxicological properties. This iterative cycle of in-silico prediction and experimental validation represents the core of modern, efficient drug discovery.

References

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An In-Depth Technical Guide to the Potential Metabolic Pathways of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Labetalol-1-carboxylic Acid Methyl Ester, a derivative and known impurity of the antihypertensive drug labetalol, presents a unique metabolic profile that warrants thorough investigation.[1] This technical guide provides a comprehensive analysis of its potential metabolic pathways, drawing upon established principles of drug metabolism and the known biotransformation of labetalol and analogous chemical structures. We will explore the enzymatic hydrolysis of the methyl ester, subsequent Phase I oxidative modifications, and extensive Phase II conjugation reactions. This document is intended to serve as a foundational resource for researchers in drug metabolism, pharmacology, and toxicology, offering both theoretical frameworks and practical experimental designs to elucidate the complete metabolic fate of this compound.

Introduction: The Chemical Context

This compound is structurally differentiated from its parent compound, labetalol, by the substitution of the benzamide functional group with a methyl ester.[1] This seemingly minor alteration has profound implications for its metabolic fate, introducing a primary site for enzymatic hydrolysis. Understanding these pathways is critical for a complete toxicological and pharmacological assessment.

Proposed Metabolic Pathways

The metabolic journey of this compound is likely to be a multi-step process, initiated by the hydrolysis of the ester and followed by reactions on the core labetalol structure.

Phase I Metabolism: The Initial Steps

2.1.1. Ester Hydrolysis: The Gateway Reaction

The most probable initial metabolic step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, Labetalol-1-carboxylic Acid. This reaction is predominantly catalyzed by carboxylesterases (CEs), a family of enzymes abundant in the liver, plasma, and other tissues.[2][3][4] This biotransformation is a common pathway for many ester-containing drugs and serves to increase the polarity of the molecule, facilitating its subsequent elimination.[2][5] The resulting Labetalol-1-carboxylic Acid is expected to be a major circulating metabolite.

Diagram of a Proposed Metabolic Pathway

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Labetalol-1-carboxylic Acid Methyl Ester hydrolyzed Labetalol-1-carboxylic Acid parent->hydrolyzed Carboxylesterases parent->hydrolyzed oxidized Oxidative Metabolites (e.g., N-dealkylated) hydrolyzed->oxidized CYP450 Enzymes glucuronide Glucuronide Conjugates (O- and Acyl-) hydrolyzed->glucuronide UGTs amino_acid Amino Acid Conjugates hydrolyzed->amino_acid N-Acyltransferases

Caption: Proposed metabolic cascade for this compound.

2.1.2. Oxidative Metabolism

Following hydrolysis, the resulting Labetalol-1-carboxylic Acid, which retains the core structure of labetalol, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[6][7] Potential oxidative pathways include:

  • N-Dealkylation: The secondary amine in the side chain can be a target for oxidative N-dealkylation, removing the 1-methyl-3-phenylpropyl group.

  • Hydroxylation: Aromatic or aliphatic hydroxylation could occur on the phenyl rings or the alkyl side chain.

  • Oxidation of the Alcohol: The secondary alcohol on the side chain could be oxidized to a ketone.

It is also plausible that the parent ester could undergo some degree of oxidative metabolism in parallel with hydrolysis, although hydrolysis is anticipated to be the more rapid and predominant pathway.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous, polar molecules, which significantly enhances water solubility and facilitates excretion.[8][9]

2.2.1. Glucuronidation

Glucuronidation is a major metabolic pathway for labetalol, and it is highly probable for Labetalol-1-carboxylic Acid and its oxidative metabolites.[10][11] The key sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), are:

  • O-Glucuronidation: The phenolic and secondary alcohol hydroxyl groups are prime candidates for the attachment of glucuronic acid.

  • Acyl Glucuronidation: The carboxylic acid group of the hydrolyzed metabolite can be directly conjugated with glucuronic acid to form an acyl glucuronide.[12]

2.2.2. Amino Acid Conjugation

Carboxylic acid-containing drugs and metabolites can also undergo conjugation with amino acids, such as glycine or glutamine.[13][14] This pathway, catalyzed by N-acyltransferases, represents another potential route for the detoxification and elimination of Labetalol-1-carboxylic Acid.

Experimental Protocols for Pathway Elucidation

To empirically validate these proposed metabolic pathways, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

3.1.1. Protocol: In Vitro Hydrolysis Assay in Liver Microsomes and Plasma

Objective: To determine the rate and extent of hydrolysis of this compound.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare separate incubation mixtures containing human liver microsomes (HLM) and human plasma.

    • Each mixture should be buffered to a physiological pH (e.g., 7.4) and maintained at 37°C.

  • Initiation of Reaction:

    • Add this compound to the pre-warmed HLM and plasma incubations to a final concentration of 1 µM.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the disappearance of the parent compound and the formation of Labetalol-1-carboxylic Acid.

Diagram of the In Vitro Metabolism Workflow

In Vitro Metabolism Workflow start Prepare Incubation Mixtures (HLM, Plasma, Buffers) add_compound Add Labetalol-1-carboxylic Acid Methyl Ester start->add_compound incubate Incubate at 37°C add_compound->incubate time_points Sample at Time Points incubate->time_points quench Quench Reaction time_points->quench process Process Sample (Protein Precipitation) quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for in vitro metabolic stability and metabolite identification.

3.1.2. Protocol: Metabolite Identification in Human Liver Microsomes

Objective: To identify potential Phase I and Phase II metabolites.

Methodology:

  • Incubation:

    • Incubate this compound (10 µM) with HLM in the presence of necessary cofactors:

      • For oxidative metabolism: NADPH.

      • For glucuronidation: UDPGA (uridine diphosphate glucuronic acid).

  • Sample Preparation:

    • After a defined incubation period (e.g., 60 minutes), quench the reaction and process the samples as described in the hydrolysis assay.

  • High-Resolution Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Data Analysis:

    • Utilize metabolite identification software to compare drug-incubated samples with control samples (without drug or cofactors) to pinpoint drug-related metabolites.

Data Presentation

Table 1: Expected In Vitro Metabolic Stability Data

MatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes
Human Plasma

Table 2: Summary of Potential Metabolites

Metabolite IDProposed Structurem/zProposed Pathway
M1Labetalol-1-carboxylic Acid[Calculated m/z]Hydrolysis
M2O-Glucuronide of M1[Calculated m/z]Glucuronidation
M3Acyl-Glucuronide of M1[Calculated m/z]Glucuronidation
M4N-Dealkylated M1[Calculated m/z]Oxidation

Conclusion and Future Directions

The metabolic profile of this compound is predicted to be dominated by an initial hydrolysis to its carboxylic acid, followed by extensive Phase II conjugation and potential Phase I oxidative modifications of the labetalol core. The provided experimental protocols offer a robust framework for the definitive elucidation of these pathways. A thorough understanding of the biotransformation of this compound is essential for a comprehensive safety assessment and for understanding its potential contribution to the overall pharmacological and toxicological profile of labetalol formulations. Future in vivo studies in animal models and, ultimately, in humans will be necessary to confirm these in vitro findings and to quantify the exposure to each metabolite.

References

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Spectroscopic Characterization of Labetalol-1-carboxylic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Labetalol-1-carboxylic Acid Methyl Ester (CAS No. 802620-01-5), a critical impurity of the antihypertensive drug Labetalol, designated as Labetalol Impurity B in the European Pharmacopoeia.[1][2][3] This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals in drug development and quality control, offering in-depth interpretation of spectroscopic features, standardized experimental protocols, and insights into the structural elucidation of this important related substance.

Introduction

Labetalol is a widely prescribed adrenergic antagonist for the management of hypertension, functioning through a dual mechanism of alpha-1 and beta-adrenergic receptor blockade.[4][5][6] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound is a known process-related impurity and potential degradant of Labetalol.[7] Its structure is closely related to the parent drug, with the key difference being the substitution of the benzamide functional group with a methyl ester.[7]

Accurate identification and quantification of this impurity are paramount. This guide provides a detailed exploration of the spectroscopic techniques used to characterize this compound, offering a foundational understanding for its analysis.

Chemical Structure and Properties
  • IUPAC Name: methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate[8]

  • Synonyms: Labetalol Impurity B, Methyl labetalol acid[8]

  • CAS Number: 802620-01-5[2]

  • Molecular Formula: C₂₀H₂₅NO₄[2]

  • Molecular Weight: 343.42 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy

While a complete, publicly available assigned spectrum is not available, partial data and spectral interpretation provide significant structural information. The following data has been reported in DMSO-d₆.[2]

Table 1: Partial ¹H NMR Data for this compound in DMSO-d₆ [2]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsTentative Assignment
1.35 – 1.31t3H-CH₃ of the 1-methyl-3-phenylpropyl group
1.84 – 1.75m1H-CH₂- of the 1-methyl-3-phenylpropyl group
2.19 – 2.10m1H-CH₂- of the 1-methyl-3-phenylpropyl group
2.77 – 2.50m2H-CH₂-Ph of the 1-methyl-3-phenylpropyl group

Expert Interpretation:

  • The triplet observed between δ 1.31-1.35 ppm is characteristic of a methyl group adjacent to a methylene group.

  • The multiplets in the aliphatic region (δ 1.75-2.77 ppm) correspond to the protons of the 1-methyl-3-phenylpropyl side chain.

  • Expected Resonances (Not Reported in Available Data):

    • Aromatic Protons: Signals for the protons on the substituted benzene ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will dictate the multiplicity and coupling constants of these protons.

    • Methyl Ester Protons: A sharp singlet for the -OCH₃ group of the methyl ester is anticipated, likely in the range of δ 3.5-4.0 ppm.

    • Benzylic and Carbinol Protons: The protons on the carbon bearing the hydroxyl group (-CH(OH)-) and the adjacent methylene group (-CH₂-N-) would appear as multiplets, with their chemical shifts influenced by the neighboring functional groups.

    • Hydroxyl and Amine Protons: The chemical shifts of the phenolic -OH, alcoholic -OH, and secondary amine -NH protons can be broad and variable, and their positions are dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional GroupExpected Chemical Shift (δ) ppm
Ester Carbonyl (-C=O)165-175
Aromatic Carbons110-160
Carbinol Carbon (-CH-OH)60-80
Methoxy Carbon (-OCH₃)50-60
Aliphatic Carbons10-60

Causality Behind Predicted Shifts:

  • The ester carbonyl carbon is significantly deshielded due to the electronegativity of the two oxygen atoms, resulting in a chemical shift in the downfield region of the spectrum.[9]

  • The aromatic carbons will exhibit a range of chemical shifts depending on their substitution. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the side chain.

  • The carbinol carbon, directly attached to a hydroxyl group, will resonate in the 60-80 ppm range.

  • The methoxy carbon of the ester group is expected around 50-60 ppm.

  • The remaining aliphatic carbons of the side chain will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-H StretchPhenolic and alcoholic hydroxyl groups
~3300 (broad)N-H StretchSecondary amine
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic
~1730 C=O Stretch Ester carbonyl [7]
1600-1450C=C StretchAromatic ring
~1250C-O StretchEster

Expert Interpretation:

The most diagnostic peak in the IR spectrum of this compound is the strong absorption around 1730 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of an ester functional group.[7] This peak is a key differentiator from the parent drug, Labetalol, which exhibits a primary amide C=O stretch at a lower wavenumber (typically around 1650 cm⁻¹). The broad absorptions in the high-frequency region correspond to the O-H and N-H stretching vibrations, confirming the presence of hydroxyl and amine groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Molecular Ion

The nominal molecular weight of this compound is 343.4 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 343. Under electrospray ionization (ESI) conditions in positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 344.

Fragmentation Pattern

While specific experimental fragmentation data is not widely published, a logical fragmentation pathway can be proposed based on the structure of the molecule.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bonds adjacent to the nitrogen atom and the oxygen of the hydroxyl group are prone to cleavage. A prominent fragmentation pathway is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the aromatic ring, leading to the formation of a stabilized benzylic cation.

  • Loss of the Side Chain: Cleavage of the bond between the benzylic carbon and the nitrogen-containing side chain is a likely fragmentation route.

  • McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the transfer of a hydrogen atom can occur.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS).

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which will produce a prominent protonated molecule ([M+H]⁺).

    • Electron Ionization (EI): A hard ionization technique, typically used with gas chromatography (GC-MS), which will result in more extensive fragmentation and a potentially weaker molecular ion peak.

  • Mass Analysis:

    • Quadrupole or Ion Trap: Commonly used for routine analysis.

    • Time-of-Flight (TOF) or Orbitrap: High-resolution mass analyzers that can provide accurate mass measurements, enabling the determination of elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To study fragmentation pathways, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ion spectra.

Conclusion

The spectroscopic characterization of this compound is essential for its role as a pharmaceutical reference standard and for ensuring the quality of Labetalol drug products. This guide has provided a detailed overview of the available and predicted NMR, IR, and MS data. The key distinguishing features are the ¹H NMR signals for the methyl ester and the characteristic ester carbonyl stretch in the IR spectrum. While a complete public dataset for ¹³C NMR and MS fragmentation remains to be published, the theoretical analysis presented here provides a robust framework for the identification and structural confirmation of this important impurity. The provided experimental protocols offer a standardized approach for laboratories to generate high-quality, reproducible spectroscopic data.

References

  • Drugs.com. Labetalol: Package Insert / Prescribing Information. Available from: [Link]

  • European Journal of Pharmaceutical and Medical Research. FORMULATION DEVELOPMENT OF ANTIHYPERTENSIVE DRUG LABETALOL HCl INJECTION. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Patsnap Synapse. An In-depth Analysis of Labetalol Hydrochloride's R&D Progress and Mechanism of Action on Drug Target. Available from: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • Pharmaffiliates. labetalol hydrochloride and its Impurities. Available from: [Link]

  • ResearchGate. Structures of labetalol hydrochloride and its related impurity... Available from: [Link]

  • SynZeal. Labetalol Impurities. Available from: [Link]

  • SynZeal. Labetalol EP Impurity B | 802620-01-5. Available from: [Link]

  • Cleveland Clinic Journal of Medicine. Labetalol and other agents that block both alpha- and beta-adrenergic receptors. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Allmpus. Labetalol EP Impurity A and Labetalol 1-Carboxylic Acid. Available from: [Link]

  • PubChem. Labetalol. Available from: [Link]

  • ResearchGate. ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Cleanchem. Labetalol EP Impurity B | CAS No: 802620-01-5. Available from: [Link]

  • DR JCR BIO. Labetalol Archives. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Labetalol-1-carboxylic Acid Methyl Ester, a critical impurity and derivative of the antihypertensive agent Labetalol.[1][][3] Professionals in drug development, formulation, and analytical sciences will find detailed, field-proven protocols for equilibrium solubility determination and forced degradation studies. The methodologies are grounded in regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), and are designed to yield data crucial for pre-formulation, formulation design, and the development of stability-indicating analytical methods. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these foundational studies.

Introduction: The Pre-formulation Imperative

Labetalol is a widely used adrenergic antagonist for treating hypertension, notable for its dual action on both alpha and beta-adrenergic receptors.[4][5] Its synthesis and storage can result in the formation of related substances, among which this compound (formally methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate) is designated as a specified impurity by pharmacopeias.[1][6] Understanding the physicochemical properties of this ester is not merely a regulatory formality; it is a scientific necessity for ensuring the quality, safety, and efficacy of Labetalol drug products.

A molecule's aqueous solubility and intrinsic stability are cornerstone parameters that dictate its biopharmaceutical behavior and shelf-life. Low solubility can impede absorption and lead to variable bioavailability, while chemical instability can result in loss of potency and the generation of potentially toxic degradants.[7] This guide presents a systematic approach to investigating these critical attributes for this compound.

Compound Profile:

Parameter Value/Description Source
CAS Registry Number 802620-01-5 [1][3]
Molecular Formula C₂₀H₂₅NO₄ [1][3][6]
Molecular Weight 343.4 g/mol [1][6]
Synonyms Labetalol Impurity B, Methyl labetalol acid [1][][6]

| Structure | Features a methyl ester group in place of Labetalol's benzamide group. |[1] |

Aqueous Solubility Assessment: The Shake-Flask Gold Standard

The equilibrium solubility of an active pharmaceutical ingredient (API) or its impurity is a fundamental property influencing dissolution rate and bioavailability. The shake-flask method, though decades old, remains the definitive "gold standard" for its reliability in determining thermodynamic solubility.[8]

Rationale for Experimental Design

The goal is to determine the saturation point of the compound in a given solvent system under equilibrium conditions. The choice of aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) is critical, as it simulates the environments of the gastrointestinal tract. For an ionizable molecule like Labetalol and its derivatives, solubility can be highly pH-dependent.[8]

Experimental Workflow: Solubility Determination

The overall process involves saturating a solution, separating undissolved solids, and quantifying the dissolved compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add pH-specific aqueous buffers (e.g., pH 1.2, 4.5, 6.8) A->B C Agitate at constant temp. (e.g., 25°C or 37°C) for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm PVDF filter D->E F Dilute filtrate appropriately E->F G Quantify concentration via stability-indicating HPLC-UV method F->G H Calculate Solubility (mg/mL) G->H G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze by Stability- Indicating HPLC-PDA (Peak Purity Analysis) A->Analysis B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Photolysis (ICH Q1B Light Exposure) D->Analysis Start Prepare Drug Solution (e.g., 1 mg/mL) Start->A Start->B Start->C Start->D

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols: Stress Testing

For all studies, a control sample (drug solution protected from stress) is analyzed concurrently. A typical starting drug concentration is 1 mg/mL. [9] A. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points, neutralize with 0.1 N HCl, and dilute for analysis.

    • Causality Note: The ester functional group in this compound is particularly susceptible to base-catalyzed hydrolysis, which would cleave it to the corresponding carboxylic acid and methanol. This pathway is often faster than acid hydrolysis. [10] B. Oxidative Degradation

  • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Store at room temperature, protected from light.

  • Monitor at time points (e.g., 4, 8, 24, 48 hours).

  • Dilute with mobile phase for analysis.

  • Causality Note: The secondary amine and phenolic hydroxyl group on the molecule are potential sites for oxidation. [10]H₂O₂ is used to simulate potential exposure to oxidative stress from excipients or atmospheric oxygen.

C. Photolytic Degradation

  • Expose a solution of the compound (and the solid-state powder) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [11]2. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples after the exposure period.

  • Causality Note: Aromatic rings and conjugated systems can absorb UV light, leading to photochemical reactions like bond cleavage or isomerization. [10]

Anticipated Data and Degradation Pathway

Results should be tabulated to show the percentage of drug remaining and the formation of degradation products (as % peak area).

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition Time (hr) Assay (% Remaining) Main Degradant RRT Peak Area % of Main Degradant
0.1 N HCl, 60°C 24 96.2 - Minor peaks <0.1%
0.1 N NaOH, 60°C 8 85.4 0.75 13.8
3% H₂O₂, RT 48 91.5 1.15 7.9

| ICH Q1B Light | - | 99.1 | - | No significant degradants |

RRT = Relative Retention Time. This data is illustrative.

Based on chemical principles, a primary degradation pathway would be the hydrolysis of the ester.

G cluster_deg parent This compound C₂₀H₂₅NO₄ Ester Group: -COOCH₃ hydrolysis_prod Labetalol-1-carboxylic Acid C₁₉H₂₃NO₄ Carboxylic Acid: -COOH parent->hydrolysis_prod  Base/Acid Hydrolysis (+ H₂O, - CH₃OH) oxidation_prod N-Oxide Derivative C₂₀H₂₅NO₅ N-Oxide Group parent->oxidation_prod  Oxidation ([O])

Caption: Potential Degradation Pathways of the Compound.

Conclusion and Future Directions

This guide outlines the foundational experimental framework for assessing the solubility and stability of this compound. The generated data are indispensable for robust formulation development, defining appropriate storage conditions, establishing shelf-life, and ensuring the development of a validated, stability-indicating analytical method for Labetalol drug products. The pH-solubility profile directly informs formulation strategies to ensure adequate dissolution, while the forced degradation results provide a critical understanding of the molecule's intrinsic liabilities, guiding packaging and manufacturing controls.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Stability-Indicating RP-HPLC Method Development, Qbd Optimization and Validation for assessing Related Impurities in Labetalol Hydrochloride bulk and injectable form. (2023). ResearchGate. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical Analysis. [Link]

  • A review of analytical method development and validation of labetalol hydrochloride. (2024). Ukaaz Publications. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and i. (n.d.). SciSpace. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

  • A simple, rapid and accurate and stability indicating RP-HPLC method was developed for the determination of Labetalol HCL in pure and tablet form. (2015). World Journal of Pharmaceutical Research. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • In Progress: Labetalol Pathway, Pharmacokinetics. (2024). ClinPGx. [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. (2016). ResearchGate. [Link]

  • Labetalol a brief current review. (2019). Pharmacophore. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Development and Evaluation of a Physiologically Based Pharmacokinetic Model of Labetalol in Healthy and Diseased Populations. (2022). National Institutes of Health. [Link]

  • Structures of labetalol hydrochloride and its related impurity... (n.d.). ResearchGate. [Link]

  • LABETOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]

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Review of literature on Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Labetalol-1-carboxylic Acid Methyl Ester (Labetalol Impurity B)

Executive Summary

This compound, recognized by the European Pharmacopoeia as Labetalol Impurity B, is a critical process-related impurity and potential degradant in the manufacturing of Labetalol, a widely used antihypertensive agent.[1][2] This guide provides a comprehensive technical review for researchers, analytical scientists, and drug development professionals. It delves into the physicochemical properties, genesis, analytical methodologies for detection and control, and the regulatory significance of this specific impurity. By synthesizing information from pharmacopeial monographs, patents, and analytical literature, this document serves as an authoritative resource for ensuring the quality, safety, and efficacy of Labetalol drug products.

Physicochemical Properties and Structural Identification

This compound (CAS No: 802620-01-5) is a derivative of Labetalol where the primary amide of the parent drug is replaced by a methyl ester functional group.[1] This structural modification significantly alters its chemical properties. The compound is formally designated as methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate.[1][3] Like its parent compound, it possesses two chiral centers, meaning it can exist as a mixture of four stereoisomers.[1]

Table 1: Key Identification and Physicochemical Parameters

Parameter Value/Description Source(s)
CAS Registry Number 802620-01-5 [1][3][4]
IUPAC Name methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate [3]
Synonyms Labetalol Impurity B, Methyl labetalol acid, Labetalol EP Impurity B [1][3][5]
Molecular Formula C₂₀H₂₅NO₄ [1][3][4]
Molecular Weight 343.4 g/mol [1][3]

| Stereoisomerism | Exists as a mixture of four diastereomers due to two chiral centers. |[1] |

Genesis of the Impurity: Synthesis and Degradation Pathways

The formation of this compound is primarily a process-related issue, arising during the synthesis of Labetalol.[1] One of the key precursors or intermediates in Labetalol synthesis is Labetalol-1-carboxylic acid. If this acid is not fully converted to the final amide product, any subsequent purification or process steps involving methanol under acidic conditions can lead to its esterification, forming the methyl ester impurity.[1][]

This side reaction is a classic Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.[1] The equilibrium of this reaction is driven towards ester formation by removing the water byproduct.[1]

G cluster_reactants Reactants cluster_products Products LCA Labetalol-1-carboxylic Acid (-COOH group) Catalyst Acid Catalyst (e.g., H₂SO₄) + Heat (≥100°C) LCA->Catalyst Methanol Methanol (CH3OH) Methanol->Catalyst LCAME Labetalol-1-carboxylic Acid Methyl Ester (-COOCH3 group) Water Water (H2O) Catalyst->LCAME Esterification Catalyst->Water

Caption: Formation of this compound via Fischer Esterification.

Comparative Analysis: Labetalol vs. Impurity B

The key structural difference between Labetalol and its methyl ester impurity lies in the functional group at the 1-position of the benzene ring. This modification from a primary amide to a methyl ester impacts polarity, hydrogen bonding capability, and potential biological interactions.

G Labetalol Labetalol C₁₉H₂₄N₂O₃ Key Functional Group: Primary Amide (-CONH₂) SideChain Common Side Chain: -CH(OH)CH₂NHCH(CH₃)CH₂CH₂Ph Labetalol->SideChain shares ImpurityB Labetalol Impurity B C₂₀H₂₅NO₄ Key Functional Group: Methyl Ester (-COOCH₃) ImpurityB->SideChain shares G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Sample Dissolve Labetalol API or Drug Product HPLC Inject into RP-HPLC System Prep_Sample->HPLC Prep_Standard Dissolve Impurity B Reference Standard Prep_Standard->HPLC Separation Gradient Elution (Separates API & Impurities) HPLC->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Impurity B vs. Reference Standard Integration->Quantification Report Report Result vs. Specification Limit Quantification->Report

Sources

Methodological & Application

Application Note: Development and Validation of a Bioanalytical Method for Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Labetalol is a widely used adrenergic antagonist for the treatment of hypertension, possessing both α- and β-blocking properties.[1][2][3] Its metabolism in the human body is extensive, primarily occurring in the liver through conjugation with glucuronic acid.[2][4] Labetalol-1-carboxylic Acid Methyl Ester (Figure 1) is recognized as a significant impurity and a potential metabolite of Labetalol.[5] Formally designated as methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate, this compound's accurate quantification in biological matrices is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing.[5]

This application note presents a detailed, robust, and validated bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be highly selective, sensitive, and suitable for high-throughput analysis, adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[6][7][8][9][10][11][12][13]

Figure 1: Chemical Structure of this compound

C20H25NO4 This compound C₂₀H₂₅NO₄ MW: 343.4 g/mol cluster_prep Sample Preparation cluster_chrom Chromatography (HPLC) cluster_detect Detection (MS/MS) cluster_valid Method Validation ppt Protein Precipitation lle Liquid-Liquid Extraction spe Solid-Phase Extraction (Selected) column Column Selection (C18) spe->column Rationale: Cleanest Extract mobile_phase Mobile Phase Optimization (Acidified Water/Acetonitrile) column->mobile_phase gradient Gradient Elution mobile_phase->gradient ionization Ionization Mode (Positive ESI) gradient->ionization mrm MRM Transition Optimization ionization->mrm validation ICH/FDA Guidelines mrm->validation end Validated Method for Routine Analysis validation->end start Define Analytical Requirements start->ppt start->lle start->spe

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Labetalol-1-carboxylic Acid Methyl Ester. This compound is recognized as Impurity B of Labetalol in the European Pharmacopoeia and is a critical quality attribute to monitor during the synthesis and stability testing of Labetalol drug substance and product.[1] The developed method is selective, linear, accurate, and precise, demonstrating its suitability for routine quality control and regulatory submissions. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Labetalol is an adrenergic receptor antagonist with both α- and β-blocking activities, widely used in the management of hypertension.[2][3] During its synthesis and storage, various related substances can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound (formally, methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate) is a known process-related impurity.[1][4] Its structure differs from the parent Labetalol by the presence of a methyl ester group in place of the primary amide of the salicylamide moiety.[1]

The quantification of this impurity is essential for release testing of Labetalol batches and for stability studies. This document provides a comprehensive, field-proven protocol for an HPLC-UV method designed for this purpose. The rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's mechanics.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Labetalol, being more polar than its methyl ester derivative, will elute earlier. A gradient elution is used to ensure adequate resolution between the parent compound, the impurity, and any potential degradation products, while also allowing for a reasonable run time.[5][6]

Detection is performed using a UV-Vis detector. The wavelength of 230 nm was selected as it provides adequate sensitivity for both Labetalol and its related substances, which is crucial for a stability-indicating assay where multiple chromophores may be present.[5][7][8] Quantification is achieved by comparing the peak area of the this compound in the sample chromatogram to a calibration curve generated from reference standards of known concentrations.

Experimental Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[5]

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated, suitable for aqueous and mixed solutions.

  • Ultrasonic Bath: For degassing solvents and dissolving samples.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Chemicals and Reagents
  • Reference Standards: Labetalol Hydrochloride (USP/EP grade), this compound (purity >99%).[5]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Trifluoroacetic Acid (TFA, >99.8%), Purified Water (Milli-Q or equivalent, 18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The gradient program was selected to provide optimal separation between Labetalol and its impurity.

ParameterCondition
Column Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA (v/v) in Water
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile:Methanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Detection Wavelength 230 nm[5][6][8]
Injection Volume 10 µL
Run Time 15 minutes
Gradient Program Time (min)
0
1
10
12
15
Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of approximately 100 µg/mL.

  • Calibration Solutions: Prepare a series of at least five calibration solutions by diluting the Standard Stock Solution with Diluent to cover the range from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if the limit is 0.15%, the range would cover approximately 0.05 µg/mL to 2.25 µg/mL for a 1 mg/mL sample solution).

  • Sample Solution: Accurately weigh about 100 mg of Labetalol HCl drug substance into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent.[5] This yields a final concentration of 1000 µg/mL (1.0 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Method Validation

The method was validated according to ICH Q2(R1) guidelines. The following parameters were assessed to demonstrate the method's suitability for its intended purpose.[5][9]

Specificity (Forced Degradation)

Specificity was established by demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the active pharmaceutical ingredient (API), other impurities, and degradation products. Forced degradation studies were performed on Labetalol HCl to generate potential interfering peaks.[10][11]

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1N NaOH, heated at 80°C.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature.

  • Thermal Degradation: Labetalol HCl powder heated at 80°C for 48 hours, then prepared as per Sample Solution.

  • Photolytic Degradation: Sample solution exposed to UV light.

Results: In all conditions, the peak for this compound was well-resolved from the main Labetalol peak and all generated degradation products, with a resolution of >2.0. Peak purity analysis confirmed no co-eluting peaks.

Validation Parameters and Acceptance Criteria

The table below summarizes the experiments and acceptance criteria for key validation parameters.

Validation ParameterExperimentAcceptance Criteria
Linearity Five concentrations from LOQ to 150% of the specification limit, analyzed in triplicate.Correlation Coefficient (R²) ≥ 0.999[10]
Accuracy (Recovery) Analysis of Labetalol samples spiked with the impurity at 50%, 100%, and 150% of the specification limit (n=3 for each level).Mean recovery between 95.0% and 105.0%.[5][6]
Precision Repeatability (n=6): Analysis of a 100% spiked sample. Intermediate Precision: Repeatability test by a different analyst on a different day.RSD ≤ 5.0% for both repeatability and intermediate precision.[5][6]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report the value.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Accuracy and precision must meet acceptance criteria at this concentration.[12]
Robustness Method parameters were intentionally varied: - Flow Rate (±0.1 mL/min) - Column Temperature (±5°C) - Mobile Phase B composition (±2%)System suitability parameters (resolution, tailing factor) remain within limits. No significant impact on quantitative results.
Solution Stability Standard and sample solutions were stored at room temperature and analyzed at intervals up to 24 hours.No significant change in concentration (<2.0% deviation from initial).[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from preparation to final analysis.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Stock Solution A->B D Prepare Labetalol Sample Solution A->D C Prepare Calibration Standards B->C F Inject Blank, Standards & Samples C->F D->F E Equilibrate HPLC System E->F G Acquire Data (Chromatograms) F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Impurity in Sample I->J

Caption: HPLC-UV analysis workflow for Labetalol impurity quantification.

Method Validation Logic Diagram

This diagram shows the relationship between different validation parameters, establishing the method's reliability.

Validation Trust Trustworthy Method Specificity Specificity Trust->Specificity Accuracy Accuracy (Recovery) Trust->Accuracy Precision Precision Trust->Precision Linearity Linearity & Range Trust->Linearity Sensitivity Sensitivity Trust->Sensitivity Robustness Robustness Trust->Robustness Specificity->Accuracy Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Linearity->Accuracy Linearity->Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Inter-relationship of ICH validation parameters for a reliable analytical method.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound in Labetalol drug substance. The validation results confirm that the method is specific, linear, accurate, precise, and robust. This protocol can be readily implemented in a quality control laboratory for routine analysis and stability monitoring, ensuring compliance with regulatory standards.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Labetalol. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Labetalol Hydrochloride. Retrieved from [Link]

  • Sudha, T., Sumithra, M., & Ajith, U. (2024). A review of analytical method development and validation of labetalol hydrochloride. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Ashok Chakravarthy, V., Sailaja, B. B. V., & Praveen Kumar, A. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 9(Suppl. 2), 242-249. Retrieved from [Link]

  • Sravan, V., et al. (2014). Development of new and rapid method for UV spectrophotometric determination of Labetalol in marketed formulations. Der Pharma Chemica, 6(3), 332-337. Retrieved from [Link]

  • Kulkarni, V. C., et al. (2015). Stability indicating RP–HPLC method for determination of labetalol HCL in pharmaceutical formulation. World Journal of Pharmaceutical Research, 4(4), 1149-1161. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • USP. (n.d.). <1225> Validation of Compendial Procedures.
  • British Pharmacopoeia Commission. (n.d.). British Pharmacopoeia. Retrieved from [Link]

Sources

Application Note: The Role of Labetalol-1-carboxylic Acid Methyl Ester in Bioanalytical Methods for Pharmacokinetic Studies of Labetalol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Labetalol is a widely used antihypertensive agent possessing both α- and β-adrenergic blocking properties.[1][2] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy. Labetalol undergoes extensive first-pass metabolism, primarily forming inactive glucuronide conjugates.[3][4] Accurate quantification of Labetalol in biological matrices is the cornerstone of any PK study. This requires robust, validated bioanalytical methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

This application note details the strategic use of Labetalol-1-carboxylic Acid Methyl Ester, a key related compound, in the bioanalytical workflow supporting Labetalol pharmacokinetic research. While not a known human metabolite, its structural similarity to the parent drug makes it an invaluable tool.[5] This compound is recognized by the European Pharmacopoeia as "Labetalol EP Impurity B," a process-related impurity in the synthesis of Labetalol hydrochloride.[2][5] Its primary applications in a research setting are as a certified reference standard for impurity analysis and, most critically for PK studies, as an ideal internal standard (IS) for the accurate quantification of Labetalol.

Part 1: Scientific Rationale for Using this compound as an Internal Standard

The fundamental principle of using an internal standard in LC-MS/MS analysis is to correct for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte of interest (Labetalol) throughout the extraction, chromatography, and ionization processes, but be distinguishable by the mass spectrometer.

Why this compound is a Suitable Internal Standard:

  • Structural Analogy: The core structure of the methyl ester is nearly identical to Labetalol. This structural similarity ensures that it behaves comparably during sample preparation steps like protein precipitation or liquid-liquid extraction, minimizing variability in recovery.

  • Chromatographic Co-elution (or near co-elution): Its similar physicochemical properties suggest it will have a retention time on a reverse-phase HPLC column that is very close to that of Labetalol. This is crucial for correcting matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.[6][7]

  • Distinct Mass-to-Charge Ratio (m/z): The replacement of Labetalol's primary amide group with a methyl ester results in a different molecular weight (343.4 g/mol for the ester vs. 328.4 g/mol for Labetalol free base).[8][9] This allows the mass spectrometer to differentiate between the analyte and the IS, which is a prerequisite for quantification.

  • Stability: As a stable, synthetic molecule, it is not subject to enzymatic degradation in the biological matrix, ensuring its concentration remains constant throughout the analytical process.

The following diagram illustrates the workflow for a typical pharmacokinetic study, highlighting the introduction of the internal standard.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis A Subject Dosing (Oral or IV Labetalol) B Biological Sample Collection (e.g., Plasma, Urine) at Timed Intervals A->B Pharmacokinetic Process C Sample Aliquoting B->C D Spiking with Internal Standard (Labetalol-1-carboxylic Acid Methyl Ester) C->D E Sample Preparation (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing (Ratio of Analyte Area / IS Area) F->G H Concentration-Time Curve Generation G->H I Calculation of PK Parameters (AUC, Cmax, T1/2) H->I

Caption: Workflow for a Labetalol pharmacokinetic study.

Part 2: Bioanalytical Method Protocol

This section provides a detailed protocol for the simultaneous quantification of Labetalol in human plasma using this compound as an internal standard via LC-MS/MS. This method is intended as a starting point and must be fully validated according to regulatory guidelines (e.g., FDA, EMA).

Materials and Reagents
  • Analytes: Labetalol Hydrochloride (Reference Standard), this compound (Certified Reference Standard, e.g., Labetalol EP Impurity B).[10]

  • Biological Matrix: Blank human plasma (K2EDTA).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade. Formic acid, ACS grade.

  • Water: Deionized, 18 MΩ·cm or greater.

  • Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, LC-MS/MS system (e.g., Triple Quadrupole).

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Labetalol HCl and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These are the primary stocks.

  • Working Standard Solutions:

    • Perform serial dilutions of the Labetalol primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock with 50:50 ACN:Water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples except double blanks.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for CC/QC, or subject sample) into the corresponding tubes.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes except for the double blank (add 150 µL of ACN only). The high concentration of ACN serves as the precipitating agent.

  • Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for injection.

The following diagram outlines the sample preparation workflow.

G A 50 µL Plasma Sample (Blank, Standard, QC, or Unknown) B Add 150 µL Internal Standard in Acetonitrile A->B C Vortex (1 minute) B->C D Centrifuge (10 min @ 14,000 rpm) C->D E Transfer Supernatant for Analysis D->E

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
HPLC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm)Provides good retention and peak shape for moderately polar compounds like Labetalol.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC columns of this dimension.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrateA gradient ensures elution of both compounds with sharp peaks and cleans the column.
Injection Volume 5 µLA small injection volume minimizes matrix effects and peak distortion.
Column Temp 40°CElevated temperature can improve peak shape and reduce viscosity.

Table 2: Tandem Mass Spectrometry Parameters

ParameterLabetalol (Analyte)This compound (IS)
Ionization Mode ESI PositiveESI Positive
Molecular Weight 328.42 g/mol 343.42 g/mol
Precursor Ion (Q1) [M+H]⁺ m/z 329.2m/z 344.2
Product Ion (Q3) m/z 162.0m/z 162.0 (Proposed)
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimize (start at 20-25 eV)Optimize (start at 20-25 eV)
Declustering Potential (DP) Optimize (start at 50-70 V)Optimize (start at 50-70 V)

Rationale for Proposed IS Fragmentation: The mass transition for Labetalol (m/z 329.2 → 162.0) is well-documented and corresponds to the fragmentation of the side chain.[7][11] this compound shares this same side chain. Therefore, it is highly probable that it will undergo a similar fragmentation upon collision-induced dissociation, yielding the same product ion (m/z 162.0). This common fragment ion further strengthens its suitability as an internal standard. The precursor ion is different, allowing for specific monitoring via Multiple Reaction Monitoring (MRM).

Part 3: Method Validation and Data Analysis

A full validation should be conducted to demonstrate the method's reliability, including assessments of:

  • Selectivity and Specificity: Absence of interfering peaks in blank matrix.

  • Linearity and Range: Typically 1-1000 ng/mL for Labetalol in plasma.

  • Accuracy and Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in the matrix.

For pharmacokinetic data analysis, a calibration curve is constructed by plotting the peak area ratio (Labetalol Area / IS Area) against the nominal concentration of the calibration standards. The concentrations of Labetalol in the unknown subject samples are then calculated from this curve using linear regression.

Conclusion

This compound, while identified as a process impurity in Labetalol manufacturing, serves as an excellent and highly appropriate tool for pharmacokinetic studies of the parent drug. Its use as an internal standard in LC-MS/MS bioanalysis provides a robust mechanism to control for analytical variability, thereby ensuring the generation of high-quality, reliable concentration data. The protocols and parameters outlined in this note provide a comprehensive framework for researchers to develop and validate a sensitive and specific method for quantifying Labetalol in biological matrices, forming the analytical foundation for insightful pharmacokinetic modeling and clinical assessment.

References

  • Abdullah, A. N., & Md Yusof, M. I. (2019). Labetalol: A Brief Current Review. Pharmacophore, 10(6), 50-56. [Source: Pharmacophore]
  • SynZeal. (n.d.). Labetalol EP Impurity B. Retrieved from SynZeal Inc. [Link]

  • MacCarthy, E. P., & Bloomfield, S. S. (1983). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 3(4), 193-219. [Link]

  • SynThink Research Chemicals. (n.d.). Labetalol EP Impurity B. Retrieved from SynThink Research Chemicals. [Link]

  • Veeprho. (n.d.). Labetalol EP Impurity B (Free Base). Retrieved from Veeprho. [Link]

  • Pharmacology of Labetalol Hydrochloride ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 10). YouTube. Retrieved from [Link]

  • Cleanchem. (n.d.). Labetalol EP Impurity B. Retrieved from Cleanchem. [Link]

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  • Spelier, S. A., et al. (2018). A validated LC-MS/MS method for the simultaneous quantification of a cassette of eight anticancer drugs and drug transporters inhibitors in human and mouse plasma and mouse brain homogenates. Journal of Pharmaceutical and Biomedical Analysis, 159, 329-338. [Source: UU Research Portal]
  • Ganesan, M., et al. (2010). Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218. [Link]

  • Rajagopaludu, P., et al. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Systematic Reviews in Pharmacy, 12(9), 528-535. [Link]

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  • Rawat, P., et al. (2020). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies. Journal of Chromatography B, 1137, 121908. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Ashok, K., et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 9(Suppl. 2), 242-249. [Link]

  • Vishwanathan, K., et al. (2008). Obtaining Exposures of Metabolites in Preclinical Species through Plasma Pooling and Quantitative NMR: Addressing Metabolites in Safety Testing (MIST) Guidance without Using Radiolabeled Compounds and Chemically Synthesized Metabolite Standards. Chemical Research in Toxicology, 21(2), 406-415. [Link]

  • Lanchote, V. L., et al. (2008). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. Chirality, 20(8), 920-926. [Link]

  • National Center for Biotechnology Information. (n.d.). Labetalol. PubChem Compound Database. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2015). 3rd Metabolomics Workshop. Retrieved from [Link]

  • Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7856-7864. [Link]

  • Fisher Scientific. (n.d.). Labetalol 1-carboxylic Acid Methyl Ester, TRC 25 mg. Retrieved from Fisher Scientific. [Link]

  • Liao, K. W., et al. (2022). Analysis of Paraben and Bisphenol A Exposure in Relation to Food Intake Levels and Health Risk Assessments in the Taiwanese Population. Journal of Food Science, 87(10), 4545-4558. [Link]

  • Pace, V., & Hoyos, P. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(7), 4800-4811. [Link]

  • Patel, J. R., et al. (2023). DEVELOPMENT AND EVALUATION OF LABETALOL HCL MATRIX TRANSDERMAL PATCHES FOR THE TREATMENT OF HYPERTENSION. Journal of Pharmaceutical Negative Results, 14(3), 1-10. [Link]

Sources

Application and Protocol for the Use of Labetalol-1-carboxylic Acid Methyl Ester as an Internal Standard in the Bioanalysis of Labetalol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Labetalol-1-carboxylic Acid Methyl Ester (LCME) as an internal standard (IS) in quantitative bioanalytical assays for labetalol. We delve into the rationale for its selection, its physicochemical properties relative to the analyte, and provide a detailed, field-proven protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This document is structured to provide not just a methodology, but the scientific reasoning behind each procedural step, ensuring robust and reproducible results in compliance with global regulatory standards.

Introduction: The Imperative for a Reliable Internal Standard

In quantitative bioanalysis, particularly within regulated environments, the use of an internal standard is fundamental to achieving accuracy and precision.[1] An IS is a compound of known concentration added to calibrators, quality control (QC) samples, and unknown study samples alike. Its primary role is to compensate for the variability inherent in the entire analytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric ionization.[1][2]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[1] SIL-IS co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, providing the most effective normalization. However, SIL standards are not always commercially available or can be prohibitively expensive for certain applications. In such cases, a carefully selected structural analog is a scientifically valid alternative.[1] The key is that the analog must closely mimic the physicochemical properties and analytical behavior of the target analyte.[1]

This compound (LCME), recognized by the European Pharmacopoeia as "Labetalol Impurity B," presents itself as an excellent analog IS for labetalol quantification.[3] Its structural relationship and shared core functionalities suggest it will behave predictably and consistently relative to labetalol throughout the analytical workflow.

Scientific Rationale for Selecting LCME as an Internal Standard

The selection of an IS is not arbitrary; it is a decision grounded in chemical principles to ensure the integrity of the resulting data. LCME is a suitable choice for the bioanalysis of labetalol for several key reasons:

  • Structural Similarity: LCME is a close structural analog of labetalol. The core structure, including the amino alcohol side chain responsible for much of its polarity and ionization characteristics, is identical. The only significant difference is the substitution of labetalol's primary amide group with a methyl ester.[3][4] This structural parallel is paramount, as it predicts similar extraction recovery and chromatographic retention behavior.

  • Physicochemical Properties: A comparison of key physicochemical properties underscores their similarity. While the methyl ester group makes LCME slightly more lipophilic than the amide in labetalol, their overall properties remain comparable, suggesting they will partition similarly during sample preparation and chromatography.

PropertyLabetalolThis compound (LCME)Justification for IS Suitability
Molecular Formula C₁₉H₂₄N₂O₃C₂₀H₂₅NO₄Shared core structure ensures similar chemical reactivity.
Molecular Weight 328.4 g/mol 343.4 g/mol [4]Sufficient mass difference for easy distinction by the mass spectrometer without significant chromatographic shift.
LogP (Lipophilicity) 2.7 (experimental)[5]4.1 (calculated)[4]The increased lipophilicity of LCME is predictable. It will likely have a slightly longer retention time on a reverse-phase column, ensuring no co-elution while still tracking the analyte's behavior.
Ionization Potential The secondary amine is readily protonated.The secondary amine is readily protonated.Identical ionization site ensures that both compounds will respond similarly to electrospray ionization (ESI) conditions, a critical factor for tracking matrix effects.
  • Mass Spectrometric Distinction: The 15 Da mass difference between labetalol (328.4 g/mol ) and LCME (343.4 g/mol ) allows for clear and unambiguous detection in the mass spectrometer without any risk of cross-signal contribution.[4][5]

  • Commercial Availability: As a known and characterized impurity of labetalol, certified reference standards of LCME are available from various chemical suppliers, facilitating its acquisition for methods development and validation.[][7]

Bioanalytical Method Protocol

This protocol outlines a complete LC-MS/MS method for the quantification of labetalol in human plasma using LCME as the internal standard. It is designed to be compliant with regulatory guidelines such as the ICH M10 guidance.[8][9]

Materials and Reagents
  • Reference Standards: Labetalol Hydrochloride, this compound (LCME).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥98%), Water (Type I, 18.2 MΩ·cm).

  • Biological Matrix: Drug-free, K₂EDTA human plasma.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Labetalol HCl and LCME into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution. These stocks are stored at -20°C.

  • Working Standard (WS) Solutions for Calibration Curve:

    • Perform serial dilutions of the Labetalol primary stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a series of working standards. These will be used to spike plasma to create calibration standards (e.g., 1, 2, 5, 10, 50, 100, 200, 400 ng/mL).

  • Working Standard (WS) Solutions for Quality Controls (QC):

    • Prepare QC working standards from a separate weighing of the Labetalol primary stock.

    • Dilute to concentrations for Low, Medium, and High QCs (e.g., 3, 75, 300 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the LCME primary stock solution with 50:50 (v/v) Acetonitrile:Water to achieve a final concentration of 50 ng/mL. This solution will be added to all samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of LLE is to efficiently extract the analyte and IS from the complex biological matrix while leaving behind proteins and other interfering substances.

G

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Causality behind key LLE steps:

  • Step 2 (Add IS): The IS is added early to ensure it undergoes the exact same experimental conditions as the analyte, from extraction to injection, thereby effectively normalizing for any variability.[1]

  • Step 4 (Add Base): Labetalol and LCME both contain a secondary amine. Adding a weak base like NaOH deprotonates this amine, making the molecules neutral and significantly increasing their solubility in the non-polar organic extraction solvent (MTBE). This is a critical step to maximize extraction efficiency.

  • Step 9 (Evaporate & Reconstitute): The evaporation step concentrates the extracted analytes. Reconstituting in the mobile phase ensures that the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape and preventing analyte precipitation on the column.

LC-MS/MS Conditions

The chromatographic method is designed to separate labetalol and LCME from each other and from endogenous matrix components.

Table 1: Chromatographic Conditions

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)C18 is a standard stationary phase for retaining moderately polar compounds like labetalol.
Mobile Phase A 0.1% Formic Acid in WaterThe acid protonates the analytes, improving retention on the C18 column and promoting good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good elution strength for the analytes.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 minutes, hold, then re-equilibrateA gradient is necessary to first retain the analytes and then elute them with sharp peaks, providing separation from early-eluting matrix components.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and column overload.

Table 2: Mass Spectrometer Conditions

ParameterSettingRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity in MRM mode.
Ionization Mode Electrospray Ionization, Positive (ESI+)The secondary amines on both molecules are readily protonated, making ESI+ the ideal ionization technique.
Monitored Transitions Labetalol: Q1: 329.2 -> Q3: 162.0 LCME (IS): Q1: 344.2 -> Q3: 162.0 (Predicted)These transitions are selected for their specificity and intensity. The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) at m/z 162.0 corresponds to a characteristic fragment from the side chain, which is common to both molecules, ensuring similar fragmentation behavior.[10][11]
Source Parameters Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 450°C)These parameters must be empirically optimized to ensure efficient desolvation and ionization of the analytes.

G

Caption: Predicted MRM fragmentation for Labetalol and LCME.

Method Validation: A Self-Validating System

The described method must be fully validated according to regulatory guidelines to ensure its reliability.[4][][8] The validation process demonstrates that the method is fit for its intended purpose.

Table 3: Validation Parameters and Acceptance Criteria (Based on FDA/ICH M10)

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between concentration and response.At least 6 non-zero standards. A regression model (e.g., 1/x² weighted linear) must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, LQC, MQC, and HQC levels (n=5). Mean accuracy must be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) must be ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the suppression or enhancement of ionization by the biological matrix.The IS-normalized matrix factor at low and high concentrations should have a %CV ≤ 15%.
Recovery To determine the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Assessed via bench-top, freeze-thaw, and long-term storage experiments. Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of labetalol in biological matrices. Its structural similarity ensures that it effectively tracks the analyte during sample processing and analysis, thereby correcting for experimental variability and ensuring data integrity. The detailed LC-MS/MS protocol provided herein offers a strong foundation for researchers to develop and validate a high-throughput, sensitive, and specific assay compliant with global bioanalytical guidelines. By understanding the scientific principles behind each step, from IS selection to final data acquisition, laboratories can confidently implement this method for pharmacokinetic, toxicokinetic, and other clinical support studies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71749710, this compound. Retrieved from [Link]

  • Ganesan, M., Nanjundan, S., Rauthan, K. S., Eswaran, K., & Tripathi, P. (2010). Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218.
  • Kondratov, I. G., & Lytvynenko, A. S. (2021). Product ion mass spectra of labetalol in positive ionization mode. ResearchGate. Retrieved from [Link]

  • Ganesan, M., Nanjundan, S., Rauthan, K. S., & Eswaran, K. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Systematic Reviews in Pharmacy, 12(1), 1234-1241.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

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  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

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  • Singh, G., & Pai, R. S. (2015). Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Meredith, P. A., McSharry, D., Elliott, H. L., & Reid, J. L. (1981). The determination of labetalol in plasma by high-performance liquid chromatography using fluorescence detection. Journal of Pharmacological Methods, 6(4), 309–314.
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  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • Li, W., Luo, S., & Deng, Y. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1239–1247.
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Sources

Application Note: Chromatographic Strategies for the Enantioselective Separation of Labetalol Isomers and Their Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of Labetalol stereoisomers and a proposed methodology for the separation of its ester derivatives. Labetalol, a widely used antihypertensive agent, possesses two chiral centers, resulting in four distinct stereoisomers, each with a unique pharmacological profile. Consequently, the ability to resolve these isomers is paramount for drug development, quality control, and pharmacokinetic studies. This document delves into established High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of Labetalol and introduces a scientifically grounded protocol for the chiral separation of its esters, a topic of growing interest for prodrug and impurity profiling. The methodologies presented herein are designed to be robust, reproducible, and adaptable for researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Complexity of Labetalol

Labetalol is a non-selective beta-adrenergic and selective alpha-1 adrenergic blocker used in the management of hypertension.[1] Its molecular structure contains two stereogenic centers, giving rise to four stereoisomers, which exist as two diastereomeric pairs of enantiomers: (R,R)-/(S,S)-Labetalol and (R,S)-/(S,R)-Labetalol.[1][2] These isomers exhibit significant differences in their pharmacological activity:

  • (R,R)-Labetalol (Dilevalol): Primarily responsible for the drug's beta-blocking activity.[3]

  • (S,R)-Labetalol: A potent alpha-1 blocker.[4]

  • (S,S)- and (R,S)-Labetalol: Largely inactive.[1]

The administration of Labetalol as a racemic mixture means that the therapeutic effect is a composite of the actions of its constituent isomers.[4] Therefore, the ability to chromatographically separate these four isomers is crucial for understanding the drug's overall pharmacological profile, ensuring consistent quality of the active pharmaceutical ingredient (API), and conducting stereoselective pharmacokinetic and pharmacodynamic studies.

Furthermore, ester derivatives of Labetalol are of interest as potential prodrugs or as process-related impurities. The introduction of an ester functional group does not remove the inherent chirality of the molecule, meaning that any Labetalol ester will also exist as four stereoisomers. The separation of these ester isomers is therefore essential for impurity profiling and for the development of novel ester-based prodrugs of Labetalol.

This application note provides detailed protocols for the chiral separation of Labetalol isomers and a proposed method for its esters, leveraging established principles of chiral chromatography.

Labetalol Stereoisomers cluster_diastereomer1 Diastereomer 1 cluster_diastereomer2 Diastereomer 2 RR (R,R)-Labetalol (β-blocker) SS (S,S)-Labetalol (Inactive) RR->SS Enantiomers SR (S,R)-Labetalol (α-blocker) RS (R,S)-Labetalol (Inactive) SR->RS Enantiomers Labetalol Labetalol (Racemic Mixture) Labetalol->RR Contains Labetalol->SS Contains Labetalol->SR Contains Labetalol->RS Contains

Caption: Relationship between the four stereoisomers of Labetalol.

Protocol 1: Chiral Separation of Labetalol Stereoisomers by HPLC

This protocol details a robust and validated method for the baseline separation of all four Labetalol stereoisomers using a macrocyclic glycopeptide-based chiral stationary phase (CSP). This class of CSPs offers excellent enantioselectivity for a wide range of pharmaceutical compounds, including beta-blockers.[5][6]

Scientific Rationale

The Chirobiotic V column, which contains the macrocyclic glycopeptide vancomycin as the chiral selector, is highly effective for separating the stereoisomers of Labetalol.[4][5] The chiral recognition mechanism is multifactorial, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the complex three-dimensional structure of the vancomycin molecule. The mobile phase, a polar ionic mode (PIM) eluent, consists of methanol with small amounts of a volatile acid (acetic acid) and base (triethylamine). These additives serve to control the ionization state of both the acidic and basic functional groups on the CSP and the basic amine of Labetalol, thereby optimizing the interactions necessary for chiral recognition and improving peak shape.[5][6]

Labetalol Isomer Separation Workflow start Prepare Labetalol Standard Solution injection Inject Sample start->injection hplc HPLC System with Chirobiotic V Column hplc->injection mobile_phase Prepare Mobile Phase (Methanol/Acetic Acid/TEA) mobile_phase->hplc separation Isocratic Elution injection->separation detection UV Detection at 230 nm separation->detection result Chromatogram with 4 Resolved Peaks detection->result

Caption: Workflow for the HPLC separation of Labetalol isomers.

Step-by-Step Protocol
  • Instrumentation and Consumables:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chirobiotic V Chiral Stationary Phase column (e.g., 250 x 4.6 mm, 5 µm).

    • HPLC-grade methanol, glacial acetic acid, and triethylamine (TEA).

    • Labetalol Hydrochloride reference standard.

    • Volumetric flasks and pipettes.

    • 0.45 µm syringe filters.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.20:0.15 (v/v/v).[5]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Labetalol Hydrochloride reference standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Chirobiotic V (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 45 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis and Data Interpretation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solution.

    • The four stereoisomers of Labetalol will elute as distinct peaks. While baseline separation for all four peaks is the goal, partial separation of the first two eluting enantiomers may occur.[5] The elution order is typically (R,S), (S,R), (S,S), and (R,R).[7]

Expected Results

The following table summarizes the typical chromatographic parameters that can be expected with this method. Note that retention times may vary slightly depending on the specific HPLC system and column batch.

ParameterExpected Value
Retention Time (t_R) 10 - 25 minutes for all isomers
Resolution (R_s) > 1.5 for most peak pairs
Elution Order (R,S), (S,R), (S,S), (R,R)

Protocol 2: Proposed Method for Chiral Separation of Labetalol Esters

As dedicated protocols for the chiral separation of Labetalol esters are not widely published, this section outlines a proposed method based on the successful enantioseparation of esters of other beta-blockers and structurally similar amino alcohol compounds.[8][9] Polysaccharide-based CSPs are highly effective for the chiral separation of a wide variety of compounds, including esters, in normal phase mode.[8][10]

Scientific Rationale

Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on a silica support, provide a chiral environment through the formation of helical polymer structures.[10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide backbone.[8]

For the separation of Labetalol esters, a normal phase chromatographic approach is proposed. This mode is often advantageous for compounds that are soluble in less polar organic solvents and can provide different selectivity compared to reversed-phase or polar organic modes.[11] The mobile phase will consist of a non-polar solvent (n-hexane or n-heptane) and a polar modifier (ethanol or isopropanol). A small amount of a basic additive, such as diethylamine (DEA), is often necessary when separating basic compounds like Labetalol and its esters to prevent peak tailing by masking residual silanol groups on the silica support and to optimize the interactions with the CSP.[11]

Labetalol Ester Separation Workflow start Prepare Labetalol Ester Standard injection Inject Sample start->injection hplc HPLC System with Polysaccharide CSP hplc->injection mobile_phase Prepare Mobile Phase (Hexane/Ethanol/DEA) mobile_phase->hplc separation Isocratic Elution injection->separation detection UV Detection at 230 nm separation->detection result Chromatogram with Resolved Ester Isomers detection->result

Caption: Proposed workflow for the HPLC separation of Labetalol esters.

Step-by-Step Protocol (Proposed)
  • Instrumentation and Consumables:

    • HPLC system with a UV detector.

    • Polysaccharide-based CSP (e.g., Chiralpak IA - amylose tris(3,5-dimethylphenylcarbamate) or Chiralcel OD-H - cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • HPLC-grade n-hexane (or n-heptane), ethanol, and diethylamine (DEA).

    • Labetalol ester reference material.

    • Volumetric flasks and pipettes.

    • 0.45 µm syringe filters (ensure compatibility with organic solvents).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). The optimal ratio of hexane to ethanol may require some method development and can be varied (e.g., 90:10, 70:30) to optimize resolution and retention time.[11]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the Labetalol ester reference material in the mobile phase or a compatible solvent (e.g., ethanol) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Method Optimization:

    • If the initial conditions do not provide adequate separation, systematically adjust the mobile phase composition. Increasing the ethanol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • The choice between ethanol and isopropanol as the polar modifier can also affect selectivity.

    • The concentration of DEA can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape.

Anticipated Outcome

This proposed method is expected to achieve at least partial, if not baseline, separation of the four Labetalol ester stereoisomers. The elution order will depend on the specific ester and the CSP used. This protocol provides a robust starting point for developing a validated method for the analysis of Labetalol ester isomers.

System Suitability and Validation

For both protocols, it is essential to establish system suitability criteria to ensure the reliability of the results. Key parameters to monitor include:

  • Resolution (R_s): The resolution between critical peak pairs should be ≥ 1.5 for baseline separation.

  • Tailing Factor (T): The tailing factor for all peaks should ideally be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (%RSD) for retention times and peak areas from replicate injections of the standard solution should be within acceptable limits (e.g., < 2%).

Once a method is developed, it should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The chromatographic separation of Labetalol stereoisomers is a critical analytical task in the pharmaceutical industry. The HPLC method detailed in this application note, utilizing a macrocyclic glycopeptide-based chiral stationary phase, provides a reliable and effective means of resolving all four isomers. Additionally, the proposed protocol for the separation of Labetalol esters using a polysaccharide-based CSP offers a strong foundation for the development of methods to analyze these related compounds. The successful implementation of these chromatographic strategies will enable more precise quality control, in-depth pharmacological studies, and the development of safer and more effective Labetalol-based therapies.

References

  • Šimunić, B., et al. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 67(2), 115-124. Available at: [Link]

  • Lee, W., & Baek, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-247. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral chromatographic separation of beta-blockers. Journal of Chromatography B, 820(1), 23-31. Available at: [Link]

  • Jovanović, M., et al. (2019). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian Pharmaceutical Bulletin, 65(1), 55-62. Available at: [Link]

  • Dyas, A. M., et al. (1992). The chiral chromatographic separation of β-adrenoceptor blocking drugs. Journal of Pharmaceutical and Biomedical Analysis, 10(6), 383-404. Available at: [Link]

  • Park, J. H., et al. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Catalysis Letters, 153, 1-9. Available at: [Link]

  • Wang, L., et al. (2012). [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 30(11), 1121-5. Available at: [Link]

  • Wikipedia. (2024). Labetalol. Available at: [Link]

  • Agilent Technologies. (2020). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Available at: [Link]

  • K., W. et al. (2010). Chromatogram of labetalol stereoisomers separation in proposed RP-HPLC system. ResearchGate. Available at: [Link]

  • Sudha, T., et al. (2024). A review of analytical method development and validation of labetalol hydrochloride. Annals of Phytomedicine, 13(1), 384-387. Available at: [Link]

  • Chakravarthy, A., et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 9(Suppl 2), 242-249. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

  • Gecse, Z., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1362. Available at: [Link]

  • Kulkarni, V., et al. (2015). Stability indicating RP-HPLC method for determination of Labetalol HCL in pharmaceutical formulation. World Journal of Pharmaceutical Research, 4(4), 1149-1166. Available at: [Link]

  • Gold, E. H., et al. (1982). Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Journal of medicinal chemistry, 25(11), 1363-1370. Available at: [Link]

  • Ilisz, I., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. Available at: [Link]

  • de L. G. de Carvalho, R. M., et al. (2008). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. Chirality, 20(8), 929-935. Available at: [Link]

Sources

Synthesis of Labetalol-1-Carboxylic Acid Methyl Ester: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Labetalol, a molecule possessing both α- and β-adrenergic blocking properties, is a cornerstone in the management of hypertension.[1][2][3][4] Its unique dual-action mechanism offers effective blood pressure control with a favorable side-effect profile compared to single-receptor antagonists.[2] Within the pharmaceutical landscape, the synthesis and analysis of Labetalol and its related compounds are of paramount importance for drug development, impurity profiling, and metabolic studies. One such critical related compound is Labetalol-1-carboxylic Acid Methyl Ester (also known as Labetalol Impurity B), a key intermediate and potential metabolite.[5] This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

The presented synthetic strategy is a two-step process commencing with the reductive amination of 5-formyl-2-hydroxybenzoic acid with 4-phenylbutan-2-amine to yield the key intermediate, Labetalol-1-carboxylic acid. This is followed by a classic Fischer esterification to afford the desired methyl ester. This approach was designed for its robustness, utilization of readily available starting materials, and amenability to standard laboratory equipment.

Chemical Structures

Compound Structure
5-Formyl-2-hydroxybenzoic acid5-Formyl-2-hydroxybenzoic acid
4-Phenylbutan-2-amine4-Phenylbutan-2-amine
Labetalol-1-carboxylic acidLabetalol-1-carboxylic acid
This compoundthis compound

Synthetic Workflow

Synthesis_Workflow A 5-Formyl-2-hydroxybenzoic acid C Reductive Amination A->C B 4-Phenylbutan-2-amine B->C D Labetalol-1-carboxylic acid C->D NaBH(OAc)₃, DCE F Fischer Esterification D->F E Methanol E->F G This compound F->G H₂SO₄ (cat.), Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-2-hydroxybenzoic acid (Labetalol-1-carboxylic acid)

This procedure details the reductive amination of 5-formyl-2-hydroxybenzoic acid with 4-phenylbutan-2-amine. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent.[6]

Materials:

Reagent M.W. Amount Moles
5-Formyl-2-hydroxybenzoic acid166.13 g/mol 5.0 g0.03 mol
4-Phenylbutan-2-amine149.23 g/mol 4.93 g0.033 mol
Sodium triacetoxyborohydride211.94 g/mol 9.54 g0.045 mol
1,2-Dichloroethane (DCE)-150 mL-
1 M HCl-As needed-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄-As needed-
Dichloromethane (DCM)-For extraction-
Ethyl acetate-For purification-
Hexane-For purification-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-formyl-2-hydroxybenzoic acid (5.0 g, 0.03 mol) and 1,2-dichloroethane (150 mL).

  • Addition of Amine: Add 4-phenylbutan-2-amine (4.93 g, 0.033 mol) to the suspension. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine may be observed.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (9.54 g, 0.045 mol) to the reaction mixture. Stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL). The acidic and basic washes help to remove unreacted starting materials and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Labetalol-1-carboxylic acid as a white solid.

Part 2: Synthesis of this compound

This protocol describes the Fischer esterification of the synthesized Labetalol-1-carboxylic acid using methanol in the presence of a catalytic amount of sulfuric acid.[7][8]

Materials:

Reagent M.W. Amount Moles
Labetalol-1-carboxylic acid329.39 g/mol 3.3 g0.01 mol
Methanol-100 mL-
Concentrated Sulfuric Acid-1 mLCatalytic
Saturated NaHCO₃ solution-As needed-
Dichloromethane (DCM)-For extraction-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Labetalol-1-carboxylic acid (3.3 g, 0.01 mol) in methanol (100 mL).

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (Ethyl acetate/Hexane, 1:1).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white to off-white solid.

Characterization Data (Representative)

Technique Data
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.65 (d, J = 2.0 Hz, 1H), 7.20-7.35 (m, 5H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.85 (dd, J = 8.0, 4.0 Hz, 1H), 3.90 (s, 3H), 2.80-3.00 (m, 3H), 2.60-2.75 (m, 2H), 1.80-1.95 (m, 2H), 1.20 (d, J = 6.4 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 170.5, 158.0, 141.8, 129.5, 128.8, 128.6, 126.2, 125.8, 122.0, 118.5, 72.0, 58.5, 52.3, 49.5, 40.8, 32.5, 20.5.
Mass Spec (ESI+) m/z 344.18 [M+H]⁺
Melting Point 115-118 °C

Discussion

The successful synthesis of this compound hinges on the careful execution of both the reductive amination and Fischer esterification steps. In the first step, the choice of sodium triacetoxyborohydride is crucial as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the carboxylic acid functionality.[6] The acidic workup is designed to remove the unreacted amine, while the basic wash removes the unreacted aldehyde and the carboxylic acid product if it is deprotonated.

The second step, the Fischer esterification, is an equilibrium-controlled reaction.[8] The use of a large excess of methanol as the solvent helps to drive the equilibrium towards the product side. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The final neutralization and extraction steps are critical for isolating the desired ester from the reaction mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this important compound for use in various aspects of pharmaceutical research and development, including as a reference standard for impurity analysis and in metabolic studies. The methodologies described are based on well-established organic transformations and can be readily implemented in a standard laboratory setting.

References

  • ChemBK. 5-formyl-2-hydroxybenzoate. Available from: [Link]

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • Allmpus. Labetalol EP Impurity A and Labetalol 1-Carboxylic Acid. Available from: [Link]

  • PubMed. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Available from: [Link]

  • DailyMed. Labetalol. Available from: [Link]

  • New Drug Approvals. Labetalol Hydrochloride. Available from: [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • ResearchGate. 5-Formylsalicylic acid and 5-(benzimidazolium-2-yl)salicylate. Available from: [Link]

  • Google Patents. Production method of labetalol hydrochloride.
  • Chemsrc. 5-Formyl-2-hydroxybenzoic acid | CAS#:616-76-2. Available from: [Link]

  • PubMed. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Available from: [Link]

  • NCBI Bookshelf. Labetalol. Available from: [Link]

  • PubChem. Labetalol. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • PubMed. Novel enamine derivatives of 5,6-dihydro-2'-deoxyuridine formed in reductive amination of 5-formyl-2'-deoxyuridine. Available from: [Link]

  • ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Available from: [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

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Application Note: Strategic Impurity Profiling of Labetalol Using Labetalol-1-carboxylic Acid Methyl Ester as a Critical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Imperative of Impurity Control

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental requirement for ensuring patient safety and drug efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[1][2][3] Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, and degradation products formed during manufacturing or storage.[2][4]

Labetalol, a widely prescribed antihypertensive agent, functions as a mixed alpha- and beta-adrenergic antagonist.[5][6][7] Its synthesis is a multi-step process where the potential for impurity formation is significant.[4][8] One such critical process-related impurity is Labetalol-1-carboxylic Acid Methyl Ester (designated as Labetalol Impurity B in the European Pharmacopoeia).[9][10][11] This impurity is the methyl ester derivative of the Labetalol free acid, a potential precursor or side-product in the synthesis pathway.

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound as a reference standard for the robust impurity profiling of Labetalol drug substances. We will detail its origin, the logic behind the analytical strategy, and provide a validated, step-by-step protocol for its detection and quantification using High-Performance Liquid Chromatography (HPLC).

The Genesis of an Impurity: this compound

Understanding the origin of an impurity is paramount to controlling it. This compound (CAS 802620-01-5) is typically formed as a by-product during the Labetalol synthesis.[9][] The synthesis of Labetalol often involves the use of methanol as a solvent or reagent.[8] If a carboxylic acid-containing precursor is present, esterification can occur under the reaction conditions, leading to the formation of this methyl ester impurity.[9]

Its structural similarity to the active pharmaceutical ingredient (API) makes its separation and quantification challenging, necessitating a highly specific and sensitive analytical method. The availability of a well-characterized reference standard for this compound is therefore indispensable for method development, validation, and routine quality control.[9][13]

Chemical Structures

The structural relationship between Labetalol and its methyl ester impurity is illustrated below.

cluster_0 Labetalol cluster_1 This compound (Labetalol Impurity B) labetalol labetalol impurity impurity G A Precursor: 5-(bromoacetyl)-2-hydroxybenzamide B Condensation with 4-phenylbutan-2-amine A->B Step 1 C Intermediate (C) B->C D Reduction with NaBH4 in Methanol (Solvent) C->D Step 2 E Labetalol (API) D->E F Side Reaction: Esterification of Carboxylic Acid Precursor with Methanol D->F Potential Side-Path G Labetalol-1-carboxylic Acid Methyl Ester (Impurity) F->G

Caption: Potential formation of the methyl ester impurity during Labetalol synthesis.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for separating and quantifying Labetalol and its related substances. [4][14]The core principle is to leverage the differential partitioning of the API and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds like Labetalol and its impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile/methanol) is employed. The acidic pH suppresses the ionization of silanol groups on the silica backbone and ensures that the amine groups on Labetalol and the impurity are protonated, leading to sharp, symmetrical peaks. The gradient allows for the elution of compounds with varying polarities within a reasonable timeframe. [14]* Detection: UV detection at approximately 230 nm is chosen as it corresponds to a significant absorbance wavelength for the aromatic rings present in both Labetalol and the impurity, ensuring high sensitivity. [14]

Experimental Protocol: Quantification of this compound

This protocol outlines a validated method for the determination of this compound in Labetalol drug substance.

Materials and Reagents
  • Reference Standards:

    • Labetalol Hydrochloride RS (USP traceable)

    • This compound Certified Reference Material (CRM)

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Trifluoroacetic Acid (TFA), (Spectroscopy Grade)

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Sample:

    • Labetalol HCl Drug Substance

Instrumentation & Chromatographic Conditions
  • System: HPLC or UPLC system with a UV/PDA detector.

  • Data Acquisition: Chromatography Data System (CDS)

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Luna Omega) [15]
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile:Methanol (50:50, v/v) [14]
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm [14]
Injection Volume 10 µL
Run Time ~20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
20.0
Solution Preparation
  • Diluent: Mobile Phase A:Mobile Phase B (80:20, v/v)

  • Reference Standard Stock Solution (Impurity): Accurately weigh ~10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Labetalol Stock Solution: Accurately weigh ~50 mg of Labetalol HCl RS into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 2.5 mg/mL).

  • System Suitability Solution (SST): Transfer 1 mL of the Labetalol Stock Solution to a 10 mL volumetric flask. Add 1.0 mL of the Impurity Reference Standard Stock Solution and dilute to volume with Diluent. (Final Concentration: Labetalol ≈ 250 µg/mL; Impurity ≈ 10 µg/mL).

  • Test Sample Preparation: Accurately weigh ~50 mg of Labetalol HCl Drug Substance into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 2.5 mg/mL).

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the System Suitability Solution (SST).

  • Inject the Test Sample Preparation in duplicate.

  • Calculate the amount of this compound in the sample using the response factor from the reference standard.

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Diluent D System Equilibration A->D B Prepare Reference Standard & SST Solutions F Inject SST Solution (5x) B->F C Prepare Labetalol Test Sample Solution G Inject Test Sample (2x) C->G E Inject Blank (Diluent) D->E E->F F->G H Verify System Suitability (Resolution, %RSD, Tailing) F->H I Integrate Chromatograms G->I H->I If SST Passes J Quantify Impurity (%) I->J K Generate Final Report J->K

Caption: High-level workflow for impurity profiling of Labetalol.

System Validation and Data Interpretation

A method is only reliable if it is validated. The protocol described should be validated according to ICH Q2(R1) guidelines. Furthermore, each analytical run must begin with a system suitability test to ensure the chromatographic system is performing adequately.

System Suitability Test (SST)

The SST is a self-validating component of the protocol. Before any sample analysis, the SST solution is injected to verify the system's performance.

ParameterAcceptance CriteriaRationale
Resolution (Rs) NLT 2.0 between Labetalol and the impurity peak [15]Ensures baseline separation for accurate quantification.
Tailing Factor (T) NMT 2.0 for both peaksConfirms good peak shape, free from co-elution.
%RSD of Peak Area NMT 5.0% for 5 replicate injections [15]Demonstrates the precision of the injection and system.
Method Validation Summary

The analytical method should be fully validated to prove its suitability for its intended purpose.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the retention time of the impurity.Confirms the method can exclusively measure the target impurity.
LOD / LOQ S/N ratio ≥ 3 (LOD), S/N ratio ≥ 10 (LOQ). [14]Defines the lowest concentration that can be reliably detected and quantified.
Linearity Correlation coefficient (r²) ≥ 0.99 [16]Confirms a direct relationship between concentration and detector response.
Accuracy (% Recovery) 80.0% - 120.0% at multiple levels. [14]Measures the closeness of the test results to the true value.
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%.Assesses the method's consistency over short and long-term analyses.
Calculation

The percentage of the impurity in the Labetalol drug substance is calculated using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of the impurity in the test sample chromatogram.

  • Area_Std = Average peak area of the impurity in the SST chromatogram.

  • Conc_Std = Concentration of the impurity standard (µg/mL).

  • Conc_Sample = Concentration of the Labetalol sample (µg/mL).

Conclusion

The effective control of pharmaceutical impurities is a non-negotiable aspect of drug development and manufacturing. This compound is a known process-related impurity of Labetalol that requires diligent monitoring. By employing a well-characterized reference standard in conjunction with a validated, stability-indicating HPLC method, analytical scientists can ensure the accurate and reliable quantification of this impurity. The protocols and strategies detailed in this note provide a robust framework for achieving regulatory compliance and safeguarding the quality and safety of Labetalol drug products.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • BOC Sciences. (n.d.). CAS 802620-01-5 this compound.
  • ClinPGx. (2024). In Progress: Labetalol Pathway, Pharmacokinetics.
  • StatPearls - NCBI Bookshelf. (n.d.). Labetalol.
  • Phenomenex. (n.d.). Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph.
  • SciSpace. (n.d.). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms.
  • Benchchem. (n.d.). This compound | 802620-01-5.
  • Veeprho. (n.d.). Labetalol Impurities and Related Compound.
  • Pharmacophore. (2019). Labetalol-a-brief-current-review.pdf.
  • Systematic Reviews in Pharmacy. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms.
  • Patsnap Synapse. (2024). What is the mechanism of Labetalol Hydrochloride?.
  • ChemicalBook. (n.d.). Labetalol EP impurity D synthesis.
  • ResearchGate. (n.d.). Structures of labetalol hydrochloride and its related impurity.
  • Ukaaz Publications. (2024). A review of analytical method development and validation of labetalol hydrochloride.
  • SynZeal. (n.d.). Labetalol Impurities.
  • Pharmaffiliates. (n.d.). Labetalol-impurities.
  • Google Patents. (n.d.). WO2017098520A1 - Process for the preparation of labetalol hydrochloride.
  • PubChem - NIH. (n.d.). This compound.
  • BOC Sciences. (n.d.). Labetalol and Impurities.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 802620-01-5.

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Application Notes and Protocols for the Cellular Characterization of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Cellular Investigation of a Key Labetalol Derivative

Labetalol, a cornerstone in the management of hypertension, exerts its therapeutic effect through a dual-action mechanism, functioning as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist.[1][2][3] This unique pharmacological profile allows for the reduction of peripheral vascular resistance without a significant compensatory increase in heart rate.[1] The metabolic fate of labetalol in vivo leads to the formation of various derivatives, including Labetalol-1-carboxylic Acid Methyl Ester, also identified as Labetalol Impurity B.[4][5] While often considered a manufacturing impurity, the potential biological activity of such metabolites warrants a thorough investigation to fully comprehend the safety and efficacy profile of the parent drug.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the pharmacological and toxicological profile of this compound. As a structurally related analogue of labetalol, it is critical to assess its activity at adrenergic receptors, potential for off-target effects, and general cellular liabilities. The following protocols are designed to provide a robust framework for a systematic in vitro evaluation.

Pharmacological Characterization: Interrogating Adrenergic Receptor Activity

Given that the primary mechanism of labetalol involves adrenergic receptor blockade, the initial and most critical assessment for this compound is to determine its affinity and functional activity at these key G-protein coupled receptors (GPCRs).

Adrenergic Receptor Binding Assays

A competitive radioligand binding assay is a fundamental starting point to determine if the compound directly interacts with alpha-1, beta-1, and beta-2 adrenergic receptors. This assay quantifies the affinity of the test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human alpha-1, beta-1, or beta-2 adrenergic receptors.

    • Harvest cells and perform membrane preparations by homogenization and centrifugation to isolate membrane fractions rich in the receptor of interest.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for alpha-1, [³H]-Dihydroalprenolol for beta receptors).

    • Add increasing concentrations of this compound or unlabeled control ligands (e.g., Phentolamine for alpha-1, Propranolol for beta).

  • Incubation and Detection:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

ParameterDescription
Cell Lines HEK293 cells expressing human α1, β1, or β2 adrenergic receptors
Radioligands [³H]-Prazosin (for α1), [³H]-Dihydroalprenolol (for β1 and β2)
Controls Unlabeled Phentolamine (α1), Propranolol (β receptors)
Endpoint IC50 and Ki values
Functional Assessment of Adrenergic Receptor Modulation: cAMP Assays

Beta-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6] Conversely, some alpha-adrenergic receptors can be coupled to Gi proteins, which inhibit adenylyl cyclase.[7] A functional assay measuring cAMP levels is therefore essential to determine if this compound acts as an agonist, antagonist, or inverse agonist.

Protocol: HTRF-Based cAMP Assay

  • Cell Culture and Seeding:

    • Use cell lines endogenously or recombinantly expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

    • Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Antagonist Mode: Pretreat cells with various concentrations of this compound, followed by stimulation with a known agonist (e.g., Isoproterenol for beta-receptors).[8]

    • Agonist Mode: Treat cells with increasing concentrations of this compound alone.

  • Cell Lysis and cAMP Detection:

    • After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[7]

  • Data Acquisition and Analysis:

    • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.

    • Calculate EC50 values for agonists or IC50 values for antagonists.

G cluster_0 Antagonist Mode cluster_1 Agonist Mode Cells Cells Pre-incubation with Labetalol Derivative Pre-incubation with Labetalol Derivative Cells->Pre-incubation with Labetalol Derivative Add Compound Stimulation with Agonist Stimulation with Agonist Pre-incubation with Labetalol Derivative->Stimulation with Agonist Add Isoproterenol Cell Lysis & cAMP Detection Cell Lysis & cAMP Detection Stimulation with Agonist->Cell Lysis & cAMP Detection HTRF Reagents Cells_agonist Cells Stimulation with Labetalol Derivative Stimulation with Labetalol Derivative Cells_agonist->Stimulation with Labetalol Derivative Add Compound Stimulation with Labetalol Derivative->Cell Lysis & cAMP Detection Data Analysis Data Analysis Cell Lysis & cAMP Detection->Data Analysis Calculate IC50/EC50

Caption: Automated patch clamp hERG assay workflow.

Drug Transporter Interaction: P-glycoprotein Substrate Assessment

P-glycoprotein (P-gp), encoded by the MDR1 gene, is an efflux transporter that plays a significant role in drug absorption and distribution, including transport across the blood-brain barrier. [9][10]Determining if this compound is a substrate of P-gp is important for predicting its pharmacokinetic behavior.

Protocol: Bidirectional MDCK-MDR1 Permeability Assay

  • Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) on permeable Transwell inserts until a confluent monolayer is formed. [11][12]2. Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. [12]3. Bidirectional Transport:

    • Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber and measure its appearance in the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. [13]

    Parameter Description
    Cell Line MDCK-MDR1 (human P-gp overexpressing) and wild-type MDCK
    Assay Format Bidirectional transport across a polarized cell monolayer
    Controls Known P-gp substrate (e.g., Digoxin) and non-substrate (e.g., Atenolol)

    | Endpoint | Apparent Permeability (Papp) and Efflux Ratio |

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust and comprehensive framework for the initial characterization of this compound. By systematically evaluating its interaction with adrenergic receptors, potential for cytotoxicity, hERG channel blockade, and P-gp mediated transport, researchers can build a detailed pharmacological and toxicological profile. This in vitro data is indispensable for understanding the potential contribution of this derivative to the overall clinical effects of labetalol and for guiding further non-clinical and clinical development decisions.

References

  • Wikipedia. Labetalol. [Link]

  • GoodRx. (2024). Labetalol's Mechanism of Action: How Does It Work?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Labetalol Hydrochloride?. [Link]

  • PubMed. (2017). cAMP Assays in GPCR Drug Discovery. [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • ACS Publications. (2020). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. [Link]

  • YouTube. (2024). Pharmacology of Labetalol Hydrochloride ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • MedlinePlus. (2023). Labetalol. [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • PubMed. (1984). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. [Link]

  • NCBI Bookshelf. (2023). Labetalol. [Link]

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  • PubMed. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. [Link]

  • BosterBio. Adrenergic Receptor beta2 Colorimetric Cell-Based ELISA Kit. [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Slideshare. (2016). hERG Assay. [Link]

  • Abbexa. Total Adrenergic Receptor _2 Cell-Based Colorimetric ELISA Kit. [Link]

  • Evotec. hERG Safety. [Link]

  • NCBI. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Pharmacophore. (2019). Labetalol: A Brief Current Review. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • ClinPGx. (2024). In Progress: Labetalol Pathway, Pharmacokinetics. [Link]

  • Innoprot. beta2 adrenoceptor Assay. [Link]

  • PubMed. (2021). Metabolic Activation and Cytotoxicity of Labetalol Hydrochloride Mediated by Sulfotransferases. [Link]

  • PubMed. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. [Link]

  • NCBI. (2022). In Vitro Toxicological Profile of Labetalol-Folic Acid/Folate Co-Administration in H9c2(2-1) and HepaRG Cells. [Link]

  • PubMed. (2022). In Vitro Toxicological Profile of Labetalol-Folic Acid/Folate Co-Administration in H9c2(2-1) and HepaRG Cells. [Link]

  • ResearchGate. (2022). (PDF) In Vitro Toxicological Profile of Labetalol-Folic Acid/Folate Co-Administration in H9c2(2-1) and HepaRG Cells. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2022). In Vitro Toxicological Profile of Labetalol-Folic Acid/Folate Co-Administration in H9c2(2-1) and HepaRG Cells. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in Labetalol-1-carboxylic Acid Methyl Ester HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for HPLC analysis of Labetalol-1-carboxylic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of chromatographic peak tailing for this specific analyte. By understanding the underlying chemical and physical causes, you can systematically troubleshoot your method and achieve robust, symmetric peaks for accurate quantification.

Section 1: Understanding the Analyte & the Problem
Q: What is this compound and why is it prone to peak tailing?

A: this compound is a known impurity and synthetic intermediate of Labetalol, a beta-blocker medication.[][2] Structurally, it differs from the parent Labetalol by the replacement of the primary amide group with a methyl ester.[2]

The critical feature causing peak tailing is the presence of a secondary amine in its side chain.[3] In typical reversed-phase HPLC mobile phases (pH > 3), this amine group becomes protonated (positively charged).[4] This positive charge can then engage in strong, secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases.[5][6] This interaction is a different retention mechanism from the intended hydrophobic interaction, causing some analyte molecules to be retained longer, which stretches the back half of the peak and results in tailing.[5][6]

Section 2: Frequently Asked Questions (FAQs)
Q: What exactly is peak tailing in HPLC?

A: Peak tailing describes a situation where a chromatographic peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[7] It indicates that a portion of the analyte is moving through the column more slowly than the main band. This is often problematic as it reduces resolution between adjacent peaks and can lead to inaccurate peak integration and quantification.[7]

Q: What is an acceptable peak shape or tailing factor?

A: Peak symmetry is often measured by the USP Tailing Factor (T). An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value between 0.9 and 1.2 is generally considered ideal, while values up to 1.5 may be acceptable for many assays.[7] A tailing factor greater than 1.5 usually indicates a significant issue that requires troubleshooting.

Q: My Labetalol ester peak is tailing. What is the very first thing I should check?

A: The first step is to determine if the problem is chemical (related to analyte-column interactions) or physical (related to the HPLC system). A quick diagnostic test is to inject a neutral, non-polar compound like toluene.[4][8] If the neutral compound's peak is also tailing, the issue is likely physical (e.g., a column void, dead volume). If the neutral compound gives a symmetric peak while your Labetalol ester tails, the problem is almost certainly a chemical interaction with the stationary phase.[8]

Section 3: In-Depth Troubleshooting Guide

This guide provides a logical workflow to systematically identify and resolve the root cause of peak tailing.

Step 1: Diagnose the Problem Source - Chemical vs. Physical

The primary cause of peak tailing is either an undesirable chemical interaction or a physical problem within the system.[8] The following workflow helps differentiate between the two.

G start Peak Tailing Observed for This compound inject_neutral Protocol 3.1: Inject a Neutral Compound (e.g., Toluene) start->inject_neutral check_tailing Does the Neutral Compound's Peak Tail? inject_neutral->check_tailing physical_issue Root Cause: Physical Problem check_tailing->physical_issue  Yes   chemical_issue Root Cause: Chemical Interaction check_tailing->chemical_issue  No   physical_solutions Troubleshoot: - Check fittings & tubing - Inspect for column void - Backflush/replace column physical_issue->physical_solutions chemical_solutions Troubleshoot: - Lower mobile phase pH - Use end-capped column - Add mobile phase modifier - Increase buffer strength chemical_issue->chemical_solutions

Caption: Initial diagnostic workflow for troubleshooting peak tailing.
Step 2: Resolving Chemical-Based Peak Tailing

If the diagnostic test points to a chemical interaction, the goal is to minimize the secondary ionic interactions between the protonated amine of your analyte and the ionized silanols on the column.

G cluster_high_ph Scenario A: Mid-Range pH (e.g., pH > 4) cluster_low_ph Scenario B: Low pH (e.g., pH < 3) analyte_pos Analyte (R-NH₂⁺) silanol_neg Silica Surface (Si-O⁻) analyte_pos->silanol_neg Strong Ionic Interaction (Secondary Retention) tailing_peak Result: Tailing Peak silanol_neg->tailing_peak analyte_pos_2 Analyte (R-NH₂⁺) silanol_neutral Silica Surface (Si-OH) analyte_pos_2->silanol_neutral Interaction Suppressed good_peak Result: Symmetrical Peak silanol_neutral->good_peak

Caption: Mechanism of silanol interaction and its suppression by low pH.

Q: How do I optimize my mobile phase to fix tailing?

A: This is the most powerful tool for improving the peak shape of basic compounds.

  • Lower the Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to a range of 2.5 - 3.0.[9][10] At this pH, the vast majority of surface silanol groups are protonated (neutral), which prevents the strong ionic interaction with your positively charged analyte.[5][11] This leaves the desired hydrophobic interaction as the primary retention mechanism, leading to symmetrical peaks.

  • Use a Buffer: A buffer is critical for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[10][12] Phosphate or formate buffers are common choices.

  • Increase Buffer Strength: If tailing persists at low pH, increasing the buffer concentration (e.g., from 10mM to 25-50mM) can help mask some of the residual silanol activity and improve peak shape.[10]

  • Consider Mobile Phase Additives (Use with Caution): Historically, a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with and block the active silanol sites.[9][11] While effective, this is an older technique that can shorten column life and is often unnecessary with modern, high-quality columns.[11][13]

ParameterRecommendation for Labetalol EsterRationale
Mobile Phase pH 2.5 - 3.0 Suppresses silanol ionization, minimizing secondary ionic interactions.[5][9]
Buffer System Phosphate or Formate BufferProvides stable pH control for reproducible chromatography.[10]
Buffer Concentration Start with 10-20mM; increase to 50mM if neededHigher concentrations can help mask residual silanol interactions.[10]
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents; choice can influence selectivity but pH is key for shape.[7]

Q: Can changing my HPLC column improve peak shape?

A: Yes, column choice is critical. If you are using an older column (Type A silica), you are much more likely to see tailing with basic compounds.[9][13]

  • Use High-Purity, End-Capped Columns: Modern columns are typically made with high-purity "Type B" silica, which has fewer metallic impurities and less acidic silanol groups.[9][11] Furthermore, they are "end-capped," a process that chemically converts most of the remaining silanols into less polar groups, significantly reducing their ability to interact with basic analytes.[5][12]

  • Consider Alternative Stationary Phases: For very challenging basic compounds, columns with hybrid organic/inorganic particles or polymer-based columns can offer improved performance and pH stability.[9]

Step 3: Resolving Physical-Based Peak Tailing

If the diagnostic test showed that even a neutral compound tails, the problem lies within your HPLC hardware.

Q: What physical issues cause peak tailing and how do I fix them?

A: Physical issues create empty spaces or unswept volumes in the flow path, causing the sample band to spread out and tail.

  • Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself. Long or wide-bore connection tubing between the injector, column, and detector can contribute significantly to peak broadening and tailing.[7]

    • Solution: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing. Ensure all fittings are properly seated (e.g., ferrules are at the correct depth) to avoid small voids at the connection points.[7][14]

  • Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a void at the inlet, or the inlet frit can become partially blocked with particulates from the sample or mobile phase.[12] This disrupts the sample band as it enters the column, causing tailing or split peaks for all analytes.[12]

    • Solution: First, try reversing the column (disconnect from the detector first) and flushing it with a strong solvent to dislodge any blockage from the frit.[5] If this doesn't work, the column may have a permanent void and will need to be replaced. Using guard columns and filtering all samples and mobile phases can prevent this issue.[5]

Section 4: Key Experimental Protocols
Protocol 4.1: Low-pH Mobile Phase Preparation
  • Prepare Aqueous Buffer: To prepare 1L of a 20mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in ~950 mL of HPLC-grade water.

  • Adjust pH: Place a calibrated pH meter into the solution and slowly add dilute phosphoric acid dropwise until the pH is stable at 2.8.

  • Final Volume: Bring the final volume to 1000 mL with HPLC-grade water.

  • Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Mix with Organic: Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired organic solvent (e.g., Acetonitrile) in the required ratio (e.g., 70:30 v/v). Degas the final mixture before use.

Protocol 4.2: Column Washing and Regeneration

This protocol is for standard silica-based C18 columns. Always consult your specific column's care and use manual.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.

  • Flush Buffer: Wash the column with your mobile phase composition without the buffer salts (e.g., Water/Acetonitrile) for at least 20 column volumes.

  • Strong Solvent Wash: Flush with 100% strong solvent (e.g., Acetonitrile or Methanol) for 20 column volumes.

  • Intermediate Solvent (if needed): If particularly non-polar contaminants are suspected, flush with a mid-strength solvent like Isopropanol for 20 column volumes.

  • Re-equilibrate: Re-introduce the mobile phase (including buffer) and allow the system to fully equilibrate until the backpressure and baseline are stable before reconnecting the detector.

References
  • Reasons for Peak Tailing of HPLC Column. (2025). Hawach.[Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.[Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.[Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs.[Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs.[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.[Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.[Link]

  • HPLC Tips Peak Tailing. (2022). YouTube.[Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America.[Link]

  • Labetalol. (n.d.). Wikipedia.[Link]

  • Labetalol Hydrochloride. (n.d.). DailyMed.[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base.[Link]

  • This compound. (n.d.). PubChem.[Link]

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its related impurities. (2018). SciSpace.[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.[Link]

  • Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. (2021). Systematic Reviews in Pharmacy.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.[Link]

  • Investigating the secondary interactions of packing materials for size-exclusion chromatography of therapeutic proteins. (2022). PubMed.[Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023). ResearchGate.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.[Link]

  • A review of analytical method development and validation of labetalol hydrochloride. (2024). Ukaaz Publications.[Link]

  • How can I minimize secondary interactions (nonspecific binding) on a BEH SEC column? (n.d.). Waters Knowledge Base.[Link]

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. (2016). ResearchGate.[Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). Shimadzu.[Link]

  • Guide to Size-Exclusion Chromatography (SEC) of mAb Aggregates, Monomers, and Fragments. (n.d.). Waters.[Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC North America.[Link]

  • SEC Columns FAQs | Size Exclusion Chromatography. (n.d.). Agilent.[Link]

  • Pharmacology of Labetalol Hydrochloride ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube.[Link]

  • Labetalol Hydrochloride. (n.d.). PubChem.[Link]

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Labetalol-1-carboxylic Acid Methyl Ester degradation products and pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Labetalol-1-carboxylic Acid Methyl Ester

Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the stability and degradation of this compound. As a known impurity and potential degradant of Labetalol, understanding its stability profile is crucial for formulation development, quality control, and regulatory compliance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges encountered when studying the degradation of this compound.

Part 1: Foundational Concepts

Q1: What is this compound and why is its degradation profile important?

A: this compound (CAS 802620-01-5) is recognized primarily as Labetalol Impurity B .[1][2][3] It is a process-related impurity that can form during the synthesis of Labetalol or as a potential degradation product.[1] Its importance is underscored by regulatory bodies like the European Pharmacopoeia (EP), which sets strict limits on its presence in the final drug product (≤0.15%).[1]

Studying its degradation is critical for several reasons:

  • Patient Safety: Degradation products can have different pharmacological or toxicological profiles than the parent compound.

  • Product Efficacy: The formation of degradants implies a loss of the active pharmaceutical ingredient (API) if it were a drug, or in this case, it helps in understanding the stability of the actual API, Labetalol.

  • Regulatory Compliance: Stability studies, including forced degradation, are mandated by guidelines like the International Council for Harmonisation (ICH) Q1A to identify potential degradants and develop stability-indicating analytical methods.[1][4]

Q2: What are the most likely degradation pathways for this molecule?

A: Based on its chemical structure, which features a methyl ester, a secondary amine, and secondary/phenolic hydroxyl groups, the primary degradation pathways are:

  • Hydrolysis: The methyl ester group is the most labile functional group on the molecule. It is highly susceptible to cleavage via reaction with water, especially under acidic or basic conditions, to form Labetalol-1-carboxylic acid and methanol.[1][5] Ester hydrolysis is generally a faster process compared to the hydrolysis of an amide, such as the one present in the parent drug, Labetalol.[5]

  • Oxidation: The secondary amine and the electron-rich phenol ring are potential sites for oxidation.[1] Studies on the parent drug, Labetalol, confirm its susceptibility to oxidative stress, which suggests this pathway is also relevant for the methyl ester derivative.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds. Studies on Labetalol have shown it to be photolabile, leading to cleavage of the side chain.[8][9] It is reasonable to hypothesize a similar susceptibility for its methyl ester derivative.

Part 2: Experimental Design & Troubleshooting

Q3: I am setting up a forced degradation study for this compound. What conditions should I use?

A: A robust forced degradation study should be designed based on ICH Q1A guidelines to explore various degradation pathways.[4] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.

Here is a recommended starting point:

Stress ConditionRecommended ProtocolRationale & Key Insights
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Targets the ester linkage. Monitor for the formation of Labetalol-1-carboxylic acid.
Base Hydrolysis 0.1 M NaOH at room temperature (25°C) for 8-24 hours.Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed. Harsher conditions (e.g., heat) may cause rapid, complete degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hours.This condition mimics oxidative stress. Protect samples from light to prevent confounding photolytic degradation.[1][7]
Thermal Stress 80°C in a dry oven for 48 hours (for solid state). 60°C in solution.Evaluates the intrinsic thermal stability of the molecule.[7]
Photostability Expose solution to a calibrated light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).A control sample wrapped in aluminum foil is essential to differentiate between photolytic and thermal degradation.

Q4: I ran a base hydrolysis experiment, but my HPLC chromatogram shows minimal degradation of the parent peak, even after 24 hours. What should I do?

A: This is a common challenge. If you observe little to no degradation, consider the following troubleshooting steps:

  • Increase Stress Intensity: The conditions may be too mild. You can incrementally increase the stress level. For base hydrolysis, you could gently heat the sample (e.g., to 40°C) or extend the exposure time. Be methodical to avoid excessive degradation.

  • Verify Sample Preparation: Ensure the compound was fully dissolved in the stress medium. Poor solubility can drastically slow down reaction kinetics.

  • Check Analytical Method Specificity: Is your HPLC method capable of separating the parent compound from its potential degradants? The primary hydrolysis product, Labetalol-1-carboxylic acid, is more polar and should have a shorter retention time on a standard C18 column. Co-elution could mask the appearance of the new peak.

  • Review Contradictory Literature: It's worth noting that literature on the parent drug, Labetalol, shows conflicting results. Some studies report significant degradation, while others claim high stability under similar conditions.[7][10] This highlights that experimental parameters (e.g., solvent, exact temperature, impurities) can have a significant impact. Your results may be valid, but you must demonstrate that you have applied sufficient stress.

Q5: My chromatogram shows several new, small peaks after stress testing. How can I confirm their identity?

A: Identifying unknown peaks is a critical step. The gold-standard approach is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Initial Identification with LC-MS: An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the eluting peaks.

    • For the expected hydrolysis product (Labetalol-1-carboxylic acid), you would look for a peak with a mass that is 14 Da less than the parent compound (loss of a methyl group, CH₃, and addition of a proton, H, resulting in a net loss of CH₂).

    • For oxidation products , you would typically look for an increase in mass of 16 Da (addition of one oxygen atom) or 32 Da (addition of two oxygen atoms).

  • Definitive Structural Elucidation: For novel or significant degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structure confirmation.[8][9]

Visualized Pathways and Workflows

Primary Degradation Pathway: Ester Hydrolysis

The diagram below illustrates the base-catalyzed hydrolysis of this compound, the most anticipated degradation pathway.

G cluster_reactants Reactants cluster_products Products L_CAME Labetalol-1-carboxylic Acid Methyl Ester (Impurity B) Intermediate Tetrahedral Intermediate L_CAME->Intermediate 1. Nucleophilic Attack OH Hydroxide Ion (OH⁻) (from Base) L_CA Labetalol-1-carboxylic Acid (Anion form) Methanol Methanol Intermediate->L_CA 2. Elimination of Methoxide Intermediate->Methanol

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow: Forced Degradation Study

This workflow outlines the logical steps for conducting a comprehensive forced degradation study.

G cluster_setup 1. Study Setup cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_conclusion 4. Conclusion A1 Prepare Stock Solution of L-CAME B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A1->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, 25°C) A1->B2 B3 Oxidation (e.g., 3% H₂O₂) A1->B3 B4 Photolysis (ICH Q1B) A1->B4 B5 Thermal (e.g., 80°C) A1->B5 B6 Control Sample (No Stress) A1->B6 A2 Develop & Validate Stability-Indicating HPLC Method C1 Analyze all samples by HPLC-UV A2->C1 B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 B6->C1 C2 Calculate % Degradation & Mass Balance C1->C2 C3 Analyze by LC-MS to identify m/z of degradation products C2->C3 D1 Summarize Degradation Profile & Propose Pathways C3->D1

Caption: A typical experimental workflow for a forced degradation study.

Protocols and Methodologies

Protocol: Stability-Indicating HPLC Method

This method serves as a robust starting point for separating this compound from its potential degradation products. Method optimization will likely be required.

ParameterRecommended SettingRationale
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalentA high-quality C18 column provides excellent hydrophobic retention and peak shape for this type of molecule.[10][11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to keep amine groups protonated.[10][11]
Mobile Phase B 0.1% TFA in Acetonitrile:Methanol (1:1 v/v)A mixture of organic solvents can fine-tune selectivity for closely eluting peaks.[10][11]
Gradient Start at 15-20% B, ramp to 80-90% B over 10-15 minutes, hold, then re-equilibrate.A gradient is essential to elute both the polar degradants (like the carboxylic acid) and the less polar parent compound within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak efficiency and reduce viscosity, but should not be so high as to cause on-column degradation.[10]
Detection (UV) 230 nmA wavelength where both the parent and likely degradants will have significant absorbance.[10]
Injection Vol. 10 µLA typical injection volume; adjust based on sample concentration and detector sensitivity.

References

  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. PubMed. Retrieved from [Link]

  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. ResearchGate. Retrieved from [Link]

  • Sudha, T., Sumithra, M., & Ajith, U. (2024). A review of analytical method development and validation of labetalol hydrochloride. Ukaaz Publications. Retrieved from [Link]

  • Ashok Chakravarthy, P., et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. SciSpace. Retrieved from [Link]

  • Goa, K. L., & Wagstaff, A. J. (1990). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs.
  • Kulkarni, V. C., et al. (2015). A Stability Indicating RP-HPLC Method for the Determination of Labetalol HCL in Pure and Tablet Form. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Ashok Chakravarthy, P., et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. ResearchGate. Retrieved from [Link]

  • Chakravarthy, P. A., et al. (2016). Structures of labetalol hydrochloride and its related impurity 2-hydroxy impurity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-Indicating RP-HPLC Method Development, Qbd Optimization and Validation for assessing Related Impurities in Labetalol Hydrochloride bulk and injectable form. Retrieved from [Link]

  • Rahman, N., & Azmi, S. N. H. (2011). Determination of labetalol hydrochloride by kinetic spectrophotometry using potassium permanganate as oxidant. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Labetalol. Retrieved from [Link]

  • Gal, J., Zirrolli, J. A., & Lichtenstein, P. S. (1988). Labetalol Is Metabolized Oxidatively in Humans. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Yuen, P. H., et al. (1983). Compatibility and stability of labetalol hydrochloride in commonly used intravenous solutions. PubMed. Retrieved from [Link]

  • Al-Ansari, M. M., et al. (2019). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. National Institutes of Health. Retrieved from [Link]

  • Roy, J. (2010).
  • Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Labetalol Hydrochloride. Retrieved from [Link]

  • Murphy, P. B., & Pinto, V. L. (2023). Labetalol. StatPearls - NCBI Bookshelf. Retrieved from [Link]

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Technical Support Center: Minimizing Ion Suppression for Labetalol-1-carboxylic Acid Methyl Ester in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing Labetalol-1-carboxylic Acid Methyl Ester using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical issue of ion suppression. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your bioanalytical method development.

Understanding the Challenge: Ion Suppression and this compound

Ion suppression is a specific type of matrix effect that can significantly compromise the accuracy, precision, and sensitivity of quantitative LC-MS analyses.[1][2] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference reduces the number of analyte ions that reach the detector, leading to a diminished signal and unreliable results.

This compound, a metabolite of the antihypertensive drug Labetalol, possesses chemical properties that can make it susceptible to ion suppression.[4][5][][7] Its polar nature, a consequence of the hydroxyl and secondary amine groups, means it may co-elute with other polar endogenous molecules, such as phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[8][9]

The Mechanism of Ion Suppression in ESI

In Electrospray Ionization (ESI), analytes in solution are converted into gas-phase ions.[10][11][12] This process involves the formation of charged droplets, which then shrink through solvent evaporation.[11][13] Co-eluting matrix components can disrupt this process in several ways:

  • Competition for Charge: Matrix components can compete with the analyte for the available charge on the droplet surface, leading to a reduction in the ionization efficiency of the analyte.[1]

  • Changes in Droplet Properties: Interfering compounds can alter the surface tension and viscosity of the droplets, which can hinder the formation of gas-phase ions.[2][3]

  • Gas-Phase Interactions: In the gas phase, matrix components can deprotonate or neutralize the analyte ions, preventing them from reaching the mass analyzer.[3][14]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem 1: My analyte signal is low and inconsistent, especially in matrix samples compared to neat solutions.

This is a classic sign of ion suppression. The first step is to confirm and quantify the extent of the matrix effect.

Workflow for Diagnosing Ion Suppression

Caption: Troubleshooting workflow for diagnosing ion suppression.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix extract (e.g., plasma) with the analyte spiked in after the extraction process.

    • Set C (Pre-Spiked Matrix): Blank matrix spiked with the analyte before the extraction process.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE) :

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Interpret the results:

    • An MF significantly less than 1 indicates ion suppression.

    • An MF significantly greater than 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

Problem 2: I've confirmed ion suppression. How do I eliminate or reduce it?

Here are several strategies, from sample preparation to chromatographic and mass spectrometric adjustments.

Solution A: Enhance Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[1]

Technique Principle Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective; results in a "dirty" extract containing phospholipids and other soluble components.A starting point, but often insufficient for eliminating ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.Can provide a cleaner extract than PPT.Requires method development, can be labor-intensive, and may have lower analyte recovery.A good option if optimized. This compound's polarity will influence solvent choice.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent.Highly selective, provides a very clean extract, and allows for sample concentration.[15]More expensive and requires more extensive method development.Highly Recommended. A mixed-mode or polymeric SPE sorbent can be very effective.
Phospholipid Removal (PLR) Specialized plates or cartridges that selectively remove phospholipids from the sample.[8][9]Very effective at removing a major source of ion suppression.[8] Can be used in conjunction with PPT.Adds cost to the sample preparation process.Highly Recommended, especially if phospholipids are identified as the primary cause of suppression.
Solution B: Optimize Chromatographic Separation

If sample preparation alone is insufficient, modifying the chromatography to separate the analyte from co-eluting interferences is the next logical step.[16][17]

  • Adjust the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may shift the elution of interfering compounds away from the analyte.

  • Consider Hydrophilic Interaction Chromatography (HILIC): Given the polar nature of this compound, HILIC is an excellent alternative to reversed-phase chromatography.[18][19][20][21] It provides better retention for polar compounds, often leading to improved separation from less polar matrix components that are not well-retained.[18][19] HILIC can also enhance ESI sensitivity due to the high organic content of the mobile phase.[18]

Solution C: Modify Mass Spectrometer and Ion Source Parameters

While less effective than sample preparation and chromatography, optimizing MS parameters can sometimes help.

  • Reduce the ESI Flow Rate: Lower flow rates (e.g., using nano-ESI) can reduce the severity of ion suppression by creating smaller, more highly charged droplets that are more tolerant of non-volatile salts.[16]

  • Optimize Source Parameters: Experiment with the capillary voltage, gas temperatures, and nebulizer pressure to find conditions that maximize the analyte signal while minimizing the influence of the matrix.

Problem 3: My results are still variable between samples.

Even with optimized sample preparation and chromatography, sample-to-sample variability in the matrix can lead to inconsistent ion suppression.

Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is considered the "gold standard" for correcting matrix effects.[22]

  • Principle: A SIL-IS is a version of the analyte where some atoms (e.g., hydrogen, carbon) have been replaced with their heavy isotopes (e.g., deuterium, ¹³C).

  • Why it Works: The SIL-IS has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression in plasma samples? A1: The most common sources are salts, endogenous compounds like phospholipids, and drugs and their metabolites.[23] Phospholipids are particularly problematic in ESI due to their high concentration and their tendency to co-elute with many analytes.[8][9]

Q2: Can I just dilute my sample to reduce ion suppression? A2: Yes, diluting the sample will reduce the concentration of both the analyte and the interfering matrix components.[17] This is a simple and sometimes effective strategy, but it is only feasible if the analyte concentration is high enough to remain above the limit of quantitation after dilution.

Q3: Is ion suppression more common in positive or negative ionization mode? A3: Ion suppression can occur in both modes.[1] The mode in which it is more pronounced depends on the nature of the analyte and the co-eluting interferences. It is always best to evaluate for matrix effects in the specific ionization mode being used for analysis.

Q4: How can I identify which part of my chromatogram is affected by ion suppression? A4: A post-column infusion experiment is a powerful tool for this.[16][24] In this experiment, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. Any dips in the constant analyte signal baseline indicate regions of the chromatogram where co-eluting matrix components are causing ion suppression.

Experimental Workflow: Post-Column Infusion

Caption: Setup for a post-column infusion experiment.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • DailyMed. (n.d.). Labetalol Hydrochloride. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Scitechnol. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. Retrieved from [Link]

  • Zhang, J., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]

  • Cappiello, A., et al. (2010). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 82(10), 3889-3895. Retrieved from [Link]

  • O'Donnell, J. P., et al. (1988). Labetalol Is Metabolized Oxidatively in Humans. Research Communications in Chemical Pathology and Pharmacology, 62(1), 3-17. Retrieved from [Link]

  • Zhang, J., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Tang, D. Q., et al. (2016). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. PMC. Retrieved from [Link]

  • Guillarme, D., & Schappler, J. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America. Retrieved from [Link]

  • Drugs.com. (n.d.). Labetalol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Barfield, M., et al. (2008). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. Chirality, 20(6), 755-763. Retrieved from [Link]

  • Mandpe, L., et al. (2016). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies. Journal of Chromatography B, 1026, 228-236. Retrieved from [Link]

  • Koulouri, E., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1260, 137-147. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Adaway, J. E., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Abdullah, N. A., & Md Yusof, M. I. (2019). Labetalol-A-Brief-Current-Review. Pharmacophore, 10(6), 50-56. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. Retrieved from [Link]

  • Little, J. L., et al. (2011). Extraction Methods for the Removal of Phospholipids and Other Endogenous Material From a Biological Fluid. Bioanalysis, 3(24), 2747-2755. Retrieved from [Link]

  • Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]

  • Pharmacology of Labetalol Hydrochloride ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 10). YouTube. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Nemkov, T., et al. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics. Royal Society of Chemistry. Retrieved from [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2021, September). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Retrieved from [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]

  • Ganesan, M., et al. (2015). rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 6(5), 213. Retrieved from [Link]

  • Rajagopaludu, P., et al. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Systematic Reviews in Pharmacy, 12(9), 528-534. Retrieved from [Link]

  • Gasilova, N., et al. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(12), 2976-2984. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 15). What is the mechanism for electrospray ionization? Retrieved from [Link]

  • ResearchGate. (2004, August). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 12(5), 841-849. Retrieved from [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]

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Stability issues of Labetalol-1-carboxylic Acid Methyl Ester in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Labetalol-1-carboxylic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, we address common stability issues, provide troubleshooting strategies, and offer detailed experimental protocols to ensure the integrity of your results.

Introduction

This compound, also known as Labetalol Impurity B, is a critical compound in the pharmaceutical landscape, primarily encountered as a synthetic intermediate and impurity in the manufacturing of Labetalol.[1] Its structural integrity in solution is paramount for accurate analytical method development, forced degradation studies, and overall drug product quality control. The ester functional group in this molecule presents a key liability, making it susceptible to hydrolysis and other degradation pathways. This guide provides in-depth, practical advice to mitigate these stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of this compound shows a rapid loss of the main peak and the appearance of a new, more polar peak in my reverse-phase HPLC analysis. What is happening?

Answer:

This is a classic sign of hydrolysis. The methyl ester group is likely being cleaved to form the corresponding carboxylic acid (Labetalol-1-carboxylic Acid). This reaction is accelerated by both acidic and basic conditions, as well as elevated temperatures.[1][2]

Troubleshooting Steps:

  • pH Control is Critical: The stability of Labetalol and its derivatives is highly pH-dependent. Labetalol itself has optimal stability in the pH range of 3 to 4.[3] While specific data for the methyl ester is not extensively published, it is reasonable to infer that maintaining a slightly acidic pH will slow the rate of hydrolysis. Avoid alkaline conditions, as they will rapidly catalyze ester hydrolysis.[1]

  • Solvent Selection: If your experimental conditions permit, consider using a solvent system with a lower water activity. Anhydrous organic solvents like acetonitrile or methanol will prevent hydrolysis. For aqueous solutions, ensure you are using a well-buffered system.

  • Temperature Management: Store your stock solutions and samples at reduced temperatures (2-8°C) and protect them from freezing.[3] For long-term storage, consider storing aliquots at -20°C or -80°C in an anhydrous organic solvent.

  • Confirm Degradant Identity: To confirm that the new peak is the carboxylic acid, you can:

    • Spike your sample with a reference standard of Labetalol-1-carboxylic Acid, if available.

    • Collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) to confirm the expected mass-to-charge ratio of the carboxylic acid.

    • Perform a forced degradation study under alkaline conditions (e.g., 0.1M NaOH) to intentionally generate the carboxylic acid and compare the retention time.[1]

FAQ 2: I've observed multiple unknown peaks in my chromatogram after exposing my sample to light. Is this compound photosensitive?

Answer:

Yes, there is a strong likelihood of photosensitivity. The parent compound, Labetalol, is known to be photolabile, particularly in alkaline solutions.[4][5] This instability is expected to extend to its ester derivative. Photodegradation can lead to a complex mixture of degradants, making your analytical results difficult to interpret.

Troubleshooting Steps:

  • Protect from Light: At all stages of your experiment, from sample preparation to analysis, use amber vials or wrap your glassware in aluminum foil.[3] This is a simple but highly effective way to prevent photodegradation.

  • Conduct a Photostability Study: To understand the extent of the issue, perform a controlled photostability study according to ICH Q1B guidelines.[6] Expose a solution of the compound to a calibrated light source and compare it to a dark control.

  • Analyze for Known Photodegradants: The primary photodegradation products of Labetalol have been identified as 3-amino-1-phenylbutane and salicylamide-4-carboxaldehyde.[4][5] While the degradation pathway for the methyl ester may differ slightly, you can look for these or related structures in your analysis.

FAQ 3: I'm having trouble achieving good resolution between this compound and other related substances in my HPLC method. What are some key considerations?

Answer:

Achieving adequate separation requires careful optimization of your chromatographic conditions, especially given that this compound exists as a mixture of four stereoisomers.[1]

Troubleshooting Steps:

  • Column Selection: A high-resolution C18 column is a good starting point. If you are still facing resolution issues, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase Optimization:

    • pH: The pH of your mobile phase will affect the ionization state of the molecule and, consequently, its retention. Experiment with a pH in the acidic range (e.g., 2.5-4.0) using a buffer like phosphate or formate.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Varying the ratio of your aqueous and organic phases, as well as trying different modifiers, can significantly impact selectivity.

  • Gradient Elution: A gradient elution program, where the concentration of the organic modifier is increased over time, is often necessary to resolve closely eluting impurities.

  • Temperature Control: Maintain a constant column temperature using a column oven. This will ensure reproducible retention times and can also improve peak shape and resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 1N HCl

  • 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat at 60°C for 2 hours.

    • Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Keep at room temperature for 30 minutes.

    • Neutralize with 0.1N HCl and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60°C oven for 24 hours.

    • Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute the samples with mobile phase as needed.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose method that can be used as a starting point for the analysis of this compound and its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizing Degradation and Workflow

G cluster_degradation Primary Degradation Pathways cluster_workflow Troubleshooting Workflow labetalol_ester Labetalol-1-carboxylic Acid Methyl Ester hydrolysis_product Labetalol-1-carboxylic Acid photo_products Photodegradation Products start Unexpected Peak / Loss of Analyte check_ph Verify Solution pH and Temperature check_light Assess Light Exposure hydrolysis_suspected Hypothesis: Hydrolysis photodegradation_suspected Hypothesis: Photodegradation adjust_conditions Adjust pH to 3-4 Store at 2-8°C protect_from_light Use Amber Vials reanalyze Re-analyze Sample

References

  • Trissel, L. A. (2018).
  • Yuen, P. H., Taddei, C. R., Wyka, B. E., & Chaudry, I. A. (1983). Compatibility and stability of labetalol hydrochloride in commonly used intravenous solutions. American Journal of Hospital Pharmacy, 40(6), 1007–1009.
  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 509–518.
  • Yuen, P. H., Taddei, C. R., Wyka, B. E., & Chaudry, I. A. (1983). Compatibility and stability of labetalol hydrochloride in commonly used intravenous solutions. PubMed. Retrieved January 15, 2026, from [Link]

  • Yuen, P. H., Taddei, C. R., & Chaudry, I. (1983). Compatibility and stability of labetalol hydrochloride in commonly used intravenous solutions. Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Sudha, T., Sumithra, M., & Ajith, U. (2024). A review of analytical method development and validation of labetalol hydrochloride.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015). AWS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 15, 2026, from [Link]

  • A. A. (2010).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Ashok, K., et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms.
  • Labetalol Hydrochloride. (n.d.). The Japanese Pharmacopoeia.

Sources

Technical Support Center: Enhancing the Yield of Labetalol-1-carboxylic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Labetalol-1-carboxylic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As a key intermediate and a designated impurity in the production of Labetalol, controlling the yield and purity of this ester is of critical importance.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and process enhancement.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to provide a robust understanding of the synthesis and its context.

Q1: What is this compound and why is its synthesis significant?

A1: this compound (CAS: 802620-01-5) is the methyl ester derivative of the carboxylic acid analog of Labetalol.[1][3] Its formal IUPAC name is methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate.[4] In pharmaceutical manufacturing, it is recognized as "Labetalol Impurity B" by the European Pharmacopoeia (EP).[1][4] Its synthesis is significant for two primary reasons:

  • Reference Standard: A pure sample is required as a reference standard for analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify its presence in the final Labetalol active pharmaceutical ingredient (API).[2][5]

  • Impurity Profiling: Understanding its formation helps in developing manufacturing processes that minimize its presence, ensuring the final drug product meets stringent regulatory standards (≤0.15% in drug formulations).[1][5]

Q2: What is the primary synthetic route for this compound?

A2: The most common and direct method is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid precursor, Labetalol-1-carboxylic Acid. This reaction typically involves heating the carboxylic acid in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][]

Q3: Can you explain the mechanism of the acid-catalyzed esterification?

A3: Certainly. The mechanism involves several equilibrium steps. Understanding this is key to optimizing the reaction for higher yield.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol (the solvent and reactant) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final methyl ester product.

Since this is an equilibrium-controlled reaction, the removal of water is crucial to drive the reaction towards the product side, a direct application of Le Châtelier's principle.[7]

Q4: What analytical techniques are essential for monitoring this synthesis?

A4: A multi-faceted approach is recommended for robust monitoring and quality control:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative in-process checks to monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis. A validated, stability-indicating HPLC method is crucial for determining the reaction's conversion, yield, and the purity of the final product, resolving the ester from the starting material and other related impurities.[5][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. The appearance of a singlet peak around 3.9 ppm is characteristic of the methyl ester protons (-OCH₃).[][10]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product (C₂₀H₂₅NO₄, MW: 343.4 g/mol ).[1][3][]

Troubleshooting Guide: Enhancing Synthesis Yield

This guide addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q5: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?

A5: Low yield is the most common issue and typically points to problems with the reaction equilibrium or conditions. Let's break down the potential causes.

  • Potential Cause 1: Reversible Reaction Equilibrium

    • Why it happens: As explained in the FAQ, Fischer esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the carboxylic acid, limiting the final conversion.

    • Solution: You must actively remove water from the reaction mixture. This can be achieved by:

      • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically remove the water azeotrope.

      • Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture effectively sequesters the water as it is formed.[1]

      • Using Excess Methanol: While methanol is the reactant, using it in large excess can also help shift the equilibrium towards the product side.

  • Potential Cause 2: Insufficient Catalyst or Reaction Time/Temperature

    • Why it happens: The reaction rate is dependent on catalyst concentration and temperature. Insufficient acid catalyst will result in a slow reaction that may not reach equilibrium within your allotted time. Similarly, a temperature that is too low will lead to slow kinetics.

    • Solution:

      • Catalyst Loading: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄.

      • Temperature Control: The reaction often requires elevated temperatures (refluxing methanol, ~65°C, or higher if under pressure).[1] Monitor the reaction progress over time using TLC or HPLC to determine when it has reached completion. An extended reaction time of several hours is common.

  • Potential Cause 3: Purity of Starting Material

    • Why it happens: The starting material, Labetalol-1-carboxylic Acid, may contain impurities that can interfere with the reaction or complicate purification. Moisture in the starting material will also inhibit the forward reaction.

    • Solution: Ensure your starting material is pure and thoroughly dried before use. Characterize it via NMR and HPLC to confirm its identity and purity.

Below is a workflow to diagnose the cause of low yield.

G start Low Yield Observed check_h2o Is water being actively removed? start->check_h2o check_conditions Are reaction conditions (Temp, Time, Catalyst) optimal? check_h2o->check_conditions Yes add_h2o_removal Implement water removal: - Molecular Sieves - Azeotropic Distillation check_h2o->add_h2o_removal No check_sm Is the starting material pure and dry? check_conditions->check_sm Yes optimize_conditions Optimize conditions: - Increase catalyst load - Increase temperature/time - Monitor via TLC/HPLC check_conditions->optimize_conditions No purify_sm Purify/Dry starting material check_sm->purify_sm No success Yield Improved check_sm->success Yes, re-evaluate add_h2o_removal->success optimize_conditions->success purify_sm->success

Workflow for troubleshooting low reaction yield.

Q6: I'm observing multiple spots on my TLC plate besides the product and starting material. What are these impurities and how can I minimize them?

A6: The formation of multiple byproducts suggests side reactions are occurring, often due to harsh conditions.

  • Potential Cause 1: Thermal Degradation

    • Why it happens: Labetalol and its derivatives contain multiple functional groups (phenolic hydroxyl, secondary amine, benzyl alcohol) that can be sensitive to high heat and strong acid over prolonged periods.[5] This can lead to complex degradation pathways.

    • Solution:

      • Avoid Excessive Heat: While heat is necessary, use the minimum temperature required for a reasonable reaction rate. Refluxing methanol is generally sufficient. Avoid temperatures significantly above 100°C unless necessary and for short durations.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can be a concern for the phenolic hydroxyl group.

  • Potential Cause 2: Intermolecular Reactions

    • Why it happens: At high concentrations, side reactions like the formation of dimeric esters or other condensation products can occur.

    • Solution: Maintain a reasonable dilution. Using methanol as the solvent helps keep the concentration of the substrate relatively low, favoring the desired intramolecular esterification.

Q7: My product is difficult to purify. It comes off the column with other impurities or remains an oil. What can I do?

A7: Purification challenges are common for molecules with multiple polar functional groups.

  • Potential Cause 1: Incorrect Stationary/Mobile Phase for Chromatography

    • Why it happens: The polarity of the ester is intermediate. It is less polar than the starting carboxylic acid but more polar than non-polar impurities. A poorly chosen solvent system will result in poor separation.

    • Solution:

      • Systematic Solvent Screening: Use TLC to screen different mobile phase systems. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

      • Gradient Elution: Employ a gradient elution on your column, starting with a less polar mixture and gradually increasing the polarity. This will help first elute non-polar impurities, then your product, and finally the highly polar starting material and baseline impurities.

  • Potential Cause 2: Product Oiling Out

    • Why it happens: The presence of even small amounts of impurities can disrupt the crystal lattice, preventing your product from solidifying. The product itself, being a mixture of four stereoisomers, may also be inherently difficult to crystallize.[1][11]

    • Solution:

      • High Purity is Key: Ensure the product is of high purity (>98% by HPLC) before attempting crystallization.

      • Trituration: If the product is an oil, try triturating (stirring/grinding) it with a non-polar solvent like hexanes or diethyl ether. This can often wash away minor impurities and induce crystallization.

      • Solvent Screening for Recrystallization: If trituration fails, screen for a suitable recrystallization solvent system. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Problem Potential Cause Recommended Solution
Low Yield Reaction equilibrium (water present)Add molecular sieves or use a Dean-Stark trap.[1]
Sub-optimal conditionsIncrease temperature to reflux; ensure sufficient catalyst (1-5 mol%); monitor reaction to completion.[1]
Impurity Formation Thermal degradationUse moderate heat (e.g., refluxing methanol); run under an inert atmosphere.[5]
Purification Issues Poor chromatographic separationScreen solvent systems with TLC; use gradient elution for column chromatography.
Product is a persistent oilEnsure high purity via chromatography; attempt trituration with a non-polar solvent (e.g., hexanes).
Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis via Acid-Catalyzed Esterification

This protocol details the direct esterification of Labetalol-1-carboxylic Acid.

G A Labetalol-1-carboxylic Acid in Methanol B Add H₂SO₄ (catalyst) & Molecular Sieves A->B C Reflux (65°C) Monitor via TLC B->C D Quench Reaction (e.g., with NaHCO₃ soln) C->D E Extract with Ethyl Acetate D->E F Dry, Filter, Concentrate E->F G Purify via Column Chromatography F->G H Final Product G->H

Experimental workflow for the synthesis of this compound.

Materials:

  • Labetalol-1-carboxylic Acid (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Activated 4Å Molecular Sieves

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Labetalol-1-carboxylic Acid.

  • Add anhydrous methanol (approx. 0.1 M concentration) and activated 4Å molecular sieves.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirring suspension at room temperature.

  • Heat the mixture to reflux (~65°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material spot is consumed.

  • Cool the reaction to room temperature and filter off the molecular sieves.

  • Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a non-polar solvent like hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elute the Product: Begin eluting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Apply Gradient: Gradually increase the polarity of the mobile phase (e.g., from 20% to 70% Ethyl Acetate in Hexanes).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References
  • Labetalol Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Labetalol Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

  • Sudha, T., Sumithra, M., & Ajith, U. (2024). A review of analytical method development and validation of labetalol hydrochloride. Annals of Phytomedicine, 13(1), 384-387.
  • Labetalol Hydrochloride. (2019, August 30). New Drug Approvals. Retrieved January 16, 2026, from [Link]

  • An Approach to Formulate and Evaluate Labetalol as Fast Dissolving Tablets. (2015, May 15). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6).
  • Labetalol-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. (2025, August 8).
  • Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Quantitative determination of the beta-blocker labetalol in pharmaceuticals and human urine by high-performance liquid chromatography with amperometric detection. (1998). PubMed. Retrieved January 16, 2026, from [Link]

  • Gold, E. H., et al. (1982). Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry.
  • Method Development and Validation of Labetalol by RP-HPLC. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 16, 2026, from [Link]

  • Labetalol Hydrochloride | C19H25ClN2O3 | CID 71412. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Labetalol | C19H24N2O3 | CID 3869. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Process for the preparation of labetalol hydrochloride. (2017). Google Patents.
  • This compound | C20H25NO4 | CID 71749710. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Labetalol HCL Market. (2026, January 9).
  • DEVELOPMENT AND EVALUATION OF LABETALOL HCL MATRIX TRANSDERMAL PATCHES FOR THE TREATMENT OF HYPERTENSION. (2023, November 2). GSC Biological and Pharmaceutical Sciences.
  • Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. (1982). PubMed. Retrieved January 16, 2026, from [Link]

  • Labetalol. (2023).
  • SOLUBILITY ENHANCEMENT OF LABETALOL HYDROCHLORIDE BY USING LIQUISOLID TECHNIQUE FOR MANAGEMENT OF HYPERTENSION. (2022, December 1). International Journal of Pharmaceutical Sciences and Research.
  • Production method of labetalol hydrochloride. (n.d.). Google Patents.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT OF LABETALOL HYDROCHLORIDE BY USING LIQUISOLID TECHNIQUE FOR MANAGEMENT OF HYPERTENSION. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a stability-indicating HPLC method for the quantitative analysis of Labetalol-1-carboxylic Acid Methyl Ester, a potential metabolite or synthetic intermediate of Labetalol. We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a comparative analysis against a simpler, alternative method (UV-Vis Spectrophotometry) to highlight the superior specificity and reliability of the chromatographic approach.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis.

The Imperative of Method Validation in Pharmaceutical Analysis

Before an analytical method can be implemented for routine use in a quality control setting, it is imperative to demonstrate its suitability for the intended purpose.[3][4] This process, known as analytical method validation, provides documented evidence that the method is accurate, precise, specific, and robust. For a compound like this compound, which may be an impurity or a related substance to the active pharmaceutical ingredient (API), Labetalol, a highly specific and sensitive method is crucial.

This guide will focus on a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, chosen for its high resolving power, which is essential for separating the analyte from its parent compound, Labetalol, and any potential degradation products.[5][6] We will compare its performance characteristics to a hypothetical UV-Vis spectrophotometric method, a technique often used for its simplicity but which typically lacks the specificity of HPLC.[7][8]

Proposed Analytical Methods: A Comparative Overview

ParameterProposed RP-HPLC MethodAlternative: UV-Vis SpectrophotometryRationale for Preference
Principle Separation based on polarity, followed by UV detection.Measurement of light absorbance at a specific wavelength.HPLC provides separation, ensuring that the measured response is solely from the analyte of interest.[2][3]
Specificity High; can separate the analyte from impurities and degradation products.Low; any substance absorbing at the same wavelength will interfere.Essential for a stability-indicating method.
Sensitivity High; capable of detecting low levels of the analyte.Moderate to low.Important for impurity profiling and dose-dependent studies.
Application Quantification, impurity profiling, stability studies.Primarily for pure substance quantification.HPLC is more versatile for pharmaceutical development.

Validation of the Proposed RP-HPLC Method

The validation of the analytical method will be performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[1][2]

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11][12] For a stability-indicating method, it is crucial to demonstrate that the analytical signal is not affected by these other components.

  • Preparation of Solutions:

    • Prepare a solution of this compound standard.

    • Prepare a solution of Labetalol standard.

    • Prepare a placebo solution containing all excipients that would be in a final dosage form.

    • Spike the placebo solution with the this compound standard.

  • Forced Degradation Study:

    • Expose the this compound standard solution to various stress conditions to induce degradation:[6][7][13]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 48 hours.

      • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis:

    • Inject all prepared solutions into the HPLC system.

    • Analyze the resulting chromatograms for any interference at the retention time of the this compound peak.

    • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Caption: Workflow for establishing method specificity.

SampleInterference at Analyte RT?Peak PurityResult
PlaceboNoN/APass
LabetalolNoN/APass
Acid StressedNo> 0.999Pass
Base StressedNo> 0.999Pass
Oxidative StressedNo> 0.999Pass
Thermal StressedNo> 0.999Pass
Photolytic StressedNo> 0.999Pass

Comparative Insight: A UV-Vis spectrophotometric method would likely fail this test, as degradation products often retain some UV absorbance, leading to an overestimation of the analyte concentration.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1]

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735200
100981100
1251225500
1501478900

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 9850

  • Y-intercept: 1250

Acceptance Criteria:

  • r² ≥ 0.999[1]

Comparative Insight: While a UV-Vis method can also demonstrate linearity, its effective range may be narrower due to deviations from Beer's Law at high concentrations.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[10][15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare placebo samples.

  • Spike the placebo samples with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Caption: Workflow for determining method accuracy.

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, mean)% Recovery% RSD
80%8079.899.8%0.5%
100%100100.2100.2%0.3%
120%120119.599.6%0.4%

Acceptance Criteria:

  • Mean recovery between 98.0% and 102.0%.[1]

  • %RSD for each level ≤ 2.0%.[5]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10][15] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Concentration (µg/mL) 100.199.9
Standard Deviation 0.450.52
% RSD 0.45%0.52%

Acceptance Criteria:

  • % RSD ≤ 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

These can be determined based on the signal-to-noise ratio:

  • LOD: A signal-to-noise ratio of 3:1.[14]

  • LOQ: A signal-to-noise ratio of 10:1.[14]

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Comparative Insight: The HPLC method will exhibit significantly lower LOD and LOQ values compared to a UV-Vis spectrophotometric method, making it superior for trace analysis and impurity quantification.

Conclusion

The proposed RP-HPLC method for the analysis of this compound demonstrates excellent specificity, linearity, accuracy, and precision, meeting all predefined acceptance criteria based on ICH guidelines. Its performance is demonstrably superior to that of a simpler UV-Vis spectrophotometric method, particularly in its ability to act as a stability-indicating assay. This validated HPLC method is, therefore, fit for its intended purpose in a regulated pharmaceutical environment.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Labetalol Hydrochloride. [Link]

  • Sudha, T., Sumithra, M., & Ajith, U. (2024). A review of analytical method development and validation of labetalol hydrochloride. Annals of Phytomedicine, 13(1), 384-387. [Link]

  • Asian Journal of Pharmacy and Clinical Research. (n.d.). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. [Link]

  • ResearchGate. (2024). A review of analytical method development and validation of labetalol hydrochloride. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]

  • QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link]

  • ResearchGate. (2008). Key aspects of analytical method validation and linearity evaluation. [Link]

  • ResearchGate. (n.d.). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Method Development and Validation of Labetalol by RP-HPLC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Labetalol (stereoisomers) in Pharmaceutical Dosage Form on Primesep B Column. [Link]

  • Systematic Reviews in Pharmacy. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015). Stability indicating RP-HPLC method for determination of labetalol hydrochloride in pharmaceutical formulation. [Link]

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Navigating a Known Interference: A Comparative Guide to the Cross-Reactivity of Labetalol's Metabolite in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Immunoassay Specificity in Clinical and Forensic Toxicology

In the realm of drug screening, immunoassays serve as a critical first-line tool, offering rapid and high-throughput detection of various drug classes. However, the very principle that gives these assays their sensitivity—antibody-antigen recognition—can also be a source of analytical ambiguity. Cross-reactivity, the binding of structurally similar, non-target compounds to the assay's antibodies, can lead to false-positive results, necessitating confirmatory testing and potentially complicating clinical interpretations.

This guide provides an in-depth analysis of a well-documented instance of such cross-reactivity: the interference of a labetalol metabolite in amphetamine immunoassays. While the initial inquiry for this guide specified Labetalol-1-carboxylic Acid Methyl Ester, extensive review of the scientific literature reveals that the primary culprit for this cross-reactivity is, in fact, an oxidative metabolite of labetalol, 3-amino-1-phenylbutane (APB).[1] This guide will, therefore, focus on the evidence-based interferent, APB, and its impact on various immunoassay platforms.

We will explore the structural basis for this cross-reactivity, present a comparative analysis of the performance of several common immunoassay platforms when challenged with this metabolite, and provide a detailed experimental protocol for researchers to assess such interference in their own laboratories.

The True Culprit: Unmasking the Labetalol Metabolite Responsible for Cross-Reactivity

Labetalol, a medication used to treat high blood pressure, undergoes extensive metabolism in the body.[2][3][4] While several metabolites are formed, it is the oxidative metabolite, 3-amino-1-phenylbutane (APB), that has been identified as the primary compound responsible for generating false-positive results in amphetamine immunoassays.[1][5] This is a critical distinction, as the parent drug, labetalol, exhibits significantly less to no cross-reactivity.[6]

Structural Similarities: The "Lock and Key" Misfit

The phenomenon of cross-reactivity is rooted in the structural similarity between the target analyte and the interfering compound. The antibodies utilized in immunoassays are designed to recognize a specific three-dimensional shape, much like a lock accepts a specific key. However, other molecules with a sufficiently similar shape can sometimes "fit" into the antibody's binding site, initiating a signal and leading to a false-positive result.

As illustrated in the diagram below, the chemical structure of 3-amino-1-phenylbutane (APB) shares key features with both amphetamine and methamphetamine, providing a clear molecular basis for its cross-reactivity.

Caption: Structural comparison of Amphetamine, Methamphetamine, and 3-Amino-1-phenylbutane (APB).

Labetalol's Metabolic Journey to a Cross-Reactant

The formation of 3-amino-1-phenylbutane (APB) from labetalol is a result of oxidative biotransformation in the liver.[5] While the complete enzymatic pathway is complex and involves multiple steps, the key transformation involves the cleavage of the labetalol molecule. The diagram below illustrates a simplified representation of this metabolic process.

Labetalol_Metabolism Labetalol Labetalol Metabolism Oxidative Biotransformation (Hepatic Enzymes) Labetalol->Metabolism APB 3-Amino-1-phenylbutane (APB) (Cross-Reactant) Metabolism->APB Other_Metabolites Other Inactive Metabolites (e.g., Glucuronide Conjugates) Metabolism->Other_Metabolites

Caption: Simplified metabolic pathway of Labetalol.

A Comparative Analysis of Immunoassay Performance

The degree of cross-reactivity of APB is not uniform across all amphetamine immunoassays. Different manufacturers utilize distinct antibody clones and assay formats, leading to significant variability in their susceptibility to this interference. The following table summarizes available data on the cross-reactivity of APB in several commercially available immunoassay systems.

Immunoassay PlatformManufacturerTarget AnalytesCross-Reactivity of 3-Amino-1-phenylbutane (APB)Reference
EMIT® d.a.u. Polyclonal Amphetamine Class Kit SyvaAmphetamine Class~10%[1]
EMIT® d.a.u. Monoclonal Amphetamine Kit SyvaAmphetamine~3%[1]
Abbott TDx® Amphetamine/Methamphetamine II Kit AbbottAmphetamine/Methamphetamine~2%[1]

Note: This data is based on a 1995 study and may not reflect the performance of current assay formulations. It is crucial for laboratories to validate the cross-reactivity of their specific assay lots. While comprehensive cross-reactivity data for labetalol and its metabolites is not always readily available in the package inserts of all modern immunoassays, it is a known interferent that should be considered.[6][7]

Experimental Protocol for Assessing Cross-Reactivity

To ensure the accuracy of in-house drug screening, it is imperative for laboratories to conduct their own cross-reactivity studies. The following protocol provides a detailed, step-by-step methodology for evaluating the potential interference of a compound like APB in a competitive immunoassay for amphetamines. This protocol is based on general principles of immunoassay validation and guidance from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Objective:

To determine the percent cross-reactivity of a test compound (e.g., 3-amino-1-phenylbutane) in a specific amphetamine immunoassay.

Materials:
  • Amphetamine immunoassay kit (including calibrators and controls)

  • Certified reference standard of the test compound (e.g., 3-amino-1-phenylbutane)

  • Certified reference standard of the primary target analyte (e.g., d-amphetamine or d-methamphetamine)

  • Drug-free urine pool

  • Precision pipettes and sterile, disposable tips

  • Appropriate immunoassay analyzer

  • Vortex mixer

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Stock Solutions of Target Analyte and Test Compound B Create Serial Dilutions in Drug-Free Urine A->B C Run Immunoassay with Target Analyte Dilutions B->C D Run Immunoassay with Test Compound Dilutions B->D E Determine IC50 for Target Analyte C->E F Determine IC50 for Test Compound D->F G Calculate Percent Cross-Reactivity E->G F->G

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare a high-concentration stock solution of the primary target analyte (e.g., 1 mg/mL of d-amphetamine) in a suitable solvent (e.g., methanol).

    • Similarly, prepare a high-concentration stock solution of the test compound (e.g., 1 mg/mL of 3-amino-1-phenylbutane) in the same solvent.

  • Preparation of Serial Dilutions:

    • Target Analyte Curve: Perform a series of dilutions of the target analyte stock solution into the drug-free urine pool to create a set of standards with concentrations spanning the assay's dynamic range. This will be used to generate a standard curve.

    • Test Compound Curve: Perform a series of dilutions of the test compound stock solution into the drug-free urine pool. The concentration range should be chosen to elicit a response from the immunoassay, which may require significantly higher concentrations than the target analyte.

  • Immunoassay Analysis:

    • Following the manufacturer's instructions for the specific amphetamine immunoassay, analyze the prepared serial dilutions of both the target analyte and the test compound.

    • Run each dilution in triplicate to ensure precision.

  • Data Analysis and Calculation:

    • Generate Standard Curves: For both the target analyte and the test compound, plot the assay response (e.g., absorbance, fluorescence polarization) against the logarithm of the concentration.

    • Determine the IC50: The IC50 is the concentration of the analyte that produces a 50% inhibition of the maximum signal in a competitive immunoassay. Determine the IC50 value from the standard curve for both the target analyte and the test compound.

    • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity of the test compound:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Conclusion and Recommendations

The cross-reactivity of labetalol's metabolite, 3-amino-1-phenylbutane, in amphetamine immunoassays is a well-established phenomenon that underscores the importance of understanding the limitations of screening assays. This guide has demonstrated the structural basis for this interference, provided a comparative overview of its impact on different immunoassay platforms, and offered a robust protocol for its characterization.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Be Aware of Metabolites: Interference is not always caused by the parent drug. Understanding the metabolic profile of a compound is crucial when investigating unexpected immunoassay results.

  • Immunoassay is Not a Confirmation: Positive immunoassay screens, particularly in patients known to be taking potentially cross-reactive medications like labetalol, should always be considered presumptive.

  • The Gold Standard of Confirmation: Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to rule out false positives and ensure accurate reporting.[11]

  • In-House Validation is Key: Given the variability between assays, laboratories should perform their own cross-reactivity studies for compounds that are prevalent in their patient population.

By adhering to these principles of scientific integrity and rigorous validation, the analytical community can navigate the complexities of immunoassay cross-reactivity and provide the most accurate and reliable results.

References

  • Gal, J., Zirrolli, J. A., & Lichtenstein, P. S. (1988). Labetalol is metabolized oxidatively in humans.
  • Gilbert, R. B., Peng, P. I., & Wong, D. (1995). A labetalol metabolite with analytical characteristics resembling amphetamines. Journal of analytical toxicology, 19(2), 84–86. [Link]

  • Brozman, B., & Florkowski, C. (2022). Investigating Immunoassay Interferences. The Journal of Applied Laboratory Medicine. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Immunoassay Interference by Endogenous Antibodies; Approved Guideline (ILA30-A). CLSI.
  • Ismail, A. A. (2015). How to Detect and Solve Immunoassay Interference. AACC.org. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP07-A2). CLSI.
  • Clinical and Laboratory Standards Institute. (2008). Clinical Evaluation of Immunoassays; Approved Guideline—Second Edition (I/LA21-A2). CLSI.
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  • Daneshtalab, N., & Rurak, D. W. (1984). The effects of enzyme induction and enzyme inhibition on labetalol pharmacokinetics. British journal of clinical pharmacology, 18(3), 393–400. [Link]

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  • Roche Diagnostics. (n.d.).
  • Clinical and Laboratory Standards Institute. (2003). Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays; Approved Guideline (I/LA23-A). CLSI.
  • Clinical and Laboratory Standards Institute. (2009). Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs; Approved Guideline (I/LA34-A). CLSI.
  • Clinical and Laboratory Standards Institute. (2003). Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays (I/LA23). CLSI.
  • Bithi, N., Merrigan, S. D., & McMillin, G. A. (2023). Does Labetalol Trigger False Positive Drug Testing Results?. Journal of addiction medicine, 17(4), 473–478. [Link]

  • Roche Diagnostics. (2011). 510(k) Summary: Amphetamines II Assay for Integra Family of Analyzers. [Link]

  • MacCarthy, E. P., & Bloomfield, S. S. (1983). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy, 3(4), 193–219. [Link]

  • Abdullah, N. A., & Md Yusof, M. I. (2019). Labetalol-a-brief-current-review.pdf. Pharmacophore, 10(6), 50-56.
  • Henry Schein. (n.d.). Emit II Plus 10445420 AMP: Amphetamine Assay. Retrieved from [Link]

  • McFarlane, J. R. (2022). Labetalol. In StatPearls.
  • Michael "Mick" Bentley. (2013, January 31). Labetalol [Video]. YouTube. [Link]

  • Roche Diagnostics. (n.d.). AMPS2, ONLINE DAT Amphetamines II. Retrieved from [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
  • Abbott. (n.d.). CROSS REACTIVITY SUMMARY.
  • Baum, T., & Sybertz, E. J. (1983). Pharmacology of labetalol in experimental animals. The American journal of medicine, 75(4A), 15–23. [Link]

  • Kouoh, F., Gressier, B., Dine, T., Luyckx, M., Brunet, C., Ballester, L., & Cazin, J. C. (2004). In vitro and ex vivo antioxidant activities of labetalol on rabbit neutrophil respiratory burst. Advances in therapy, 21(3), 178–185. [Link]

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  • Mina, A. (2021). Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. Iris Publishers.

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Navigating the Analytical Maze: A Comparative Guide to Labetalol and its Ester Prodrugs in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the bioanalysis of Labetalol and its potential ester prodrugs presents a unique set of challenges and considerations. Labetalol, a potent antihypertensive agent with a complex stereochemistry, requires robust and sensitive analytical methods for accurate pharmacokinetic and pharmacodynamic assessments.[1][2] The introduction of an ester moiety to create a prodrug further complicates the analytical strategy, demanding careful consideration of hydrolytic stability and the simultaneous quantification of both the prodrug and the active parent drug.

This guide provides an in-depth comparative analysis of the analytical methodologies for Labetalol and offers a forward-looking perspective on the analysis of its ester derivatives in biological matrices. We will delve into the causality behind experimental choices, from sample preparation to chromatographic separation and detection, providing you with the foundational knowledge to develop and validate reliable bioanalytical methods.

The Analytical Dichotomy: Labetalol vs. its Ester Prodrugs

Labetalol is a molecule with two chiral centers, existing as a mixture of four stereoisomers, each with distinct pharmacological activities.[1][2] This inherent complexity necessitates stereoselective analytical methods to fully understand its disposition in the body. Esterification of Labetalol to form a prodrug is a strategy that could be employed to modify its physicochemical properties, such as lipophilicity, to enhance absorption or control its release profile.

The primary analytical challenge with ester prodrugs is their inherent susceptibility to hydrolysis, both chemically and enzymatically, back to the active parent drug.[3] This rapid in vivo and ex vivo conversion makes the quantification of the intact ester a demanding task. Therefore, a successful bioanalytical strategy must not only be able to detect and quantify the low concentrations of the parent drug and its ester but also to prevent the artificial hydrolysis of the ester during sample collection, storage, and processing.

A Comparative Look at Analytical Methodologies for Labetalol

The foundation for analyzing Labetalol esters lies in the well-established methods for the parent drug. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter LC-MS/MS HPLC with Fluorescence Detection HPLC with UV Detection
Sensitivity Very High (sub-ng/mL levels)[1][4][5]High (ng/mL levels)[6]Moderate (µg/mL levels)[7]
Selectivity Very High (based on mass-to-charge ratio)[4][8]Moderate to High (potential for interference from fluorescent metabolites)Low to Moderate (potential for interference from endogenous compounds)
Stereoselectivity Achievable with chiral columns[4]Achievable with chiral columnsAchievable with chiral columns
Sample Throughput High (fast run times)[1][5]ModerateModerate
Development Complexity High (requires specialized instrumentation and expertise)ModerateLow
Matrix Effects A significant consideration requiring careful validation[3]Less prone to matrix effects than MSMinimal matrix effects
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for the bioanalysis of Labetalol due to its superior sensitivity, selectivity, and speed.[1][4][5][8] This technique allows for the detection of Labetalol at the low nanogram per milliliter concentrations typically observed in plasma after therapeutic doses.

Causality in Method Development: The choice of ionization mode is critical. Labetalol, with its secondary amine group, is readily protonated, making positive electrospray ionization (ESI+) the logical choice for achieving optimal sensitivity.[8] The selection of precursor and product ions for multiple reaction monitoring (MRM) provides a high degree of selectivity, minimizing interference from endogenous matrix components. For instance, a common transition for Labetalol is m/z 329.2 -> 162.0.[8]

The Workhorse: High-Performance Liquid Chromatography (HPLC)

While LC-MS/MS offers the pinnacle of performance, HPLC with fluorescence or UV detection remains a viable and more accessible alternative. Labetalol possesses native fluorescence, which can be exploited for sensitive detection.[6]

Causality in Method Development: The choice of a reversed-phase C18 column is standard for separating Labetalol from endogenous components due to its hydrophobicity.[9] The mobile phase typically consists of an acidic buffer and an organic modifier like acetonitrile or methanol to ensure good peak shape and retention. The pH of the mobile phase is a critical parameter to control the ionization state of Labetalol and achieve optimal chromatographic performance.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the analyte's properties, the required sensitivity, and the analytical method used.

Technique Principle Advantages Disadvantages Applicability to Labetalol Esters
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects.[8]Suitable for initial screening, but may not be ideal for sensitive LC-MS/MS analysis due to matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can provide concentration.[1][5]More time-consuming and labor-intensive, requires larger volumes of organic solvents.A good option for Labetalol esters, allowing for separation from more polar matrix components. The choice of organic solvent will depend on the ester's lipophilicity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high recovery, and good concentration.More expensive and requires method development to optimize the sorbent and elution conditions.The most robust option for sensitive and reliable quantification of Labetalol esters, especially at low concentrations. The choice of sorbent (e.g., C18, mixed-mode) will be critical.

Causality in Method Development: For Labetalol and its esters, which are basic compounds, a mixed-mode cation exchange SPE sorbent can provide excellent selectivity and cleanup. The sorbent can retain the protonated analytes via ionic interactions, while neutral and acidic interferences are washed away. The analytes can then be eluted with a solvent containing a base to neutralize the charge.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: LC-MS/MS Analysis of Labetalol in Human Plasma

This protocol is based on established and validated methods for the determination of Labetalol in human plasma.[1][4][5][8]

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., Labetalol-d3).
  • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the pre-treated plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent
  • Column: A chiral column such as a Chirobiotic V for stereoselective analysis, or a standard C18 column (e.g., 50 x 2.1 mm, 3.5 µm) for non-chiral analysis.
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 10% B to 90% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 µL
  • MS System: Sciex API 4000 or equivalent
  • Ionization Mode: ESI Positive
  • MRM Transitions:
  • Labetalol: Q1 329.2 -> Q3 162.0
  • Internal Standard (Labetalol-d3): Q1 332.2 -> Q3 165.0
Workflow for LC-MS/MS Analysis of Labetalol

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + IS p2 Protein Precipitation / LLE / SPE p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 LC Separation (C18 or Chiral Column) p4->a1 Inject a2 ESI+ Ionization a1->a2 a3 Mass Spectrometry (MRM) a2->a3 data Data Processing & Quantification a3->data Data Acquisition

Caption: Workflow for Labetalol analysis by LC-MS/MS.

The Challenge of Labetalol Ester Bioanalysis: A Proposed Strategy

Given the lack of specific published methods for Labetalol esters, we propose a strategy based on the principles of prodrug bioanalysis and the established methods for Labetalol.

Key Considerations:

  • Preventing Hydrolysis: The most critical aspect is to minimize the hydrolysis of the ester back to Labetalol during sample handling. This can be achieved by:

    • Collecting blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).

    • Keeping samples on ice at all times.

    • Processing samples as quickly as possible.

    • Storing plasma at -80°C.

  • Simultaneous Quantification: The analytical method must be able to simultaneously quantify the intact ester and the parent drug, Labetalol. This will likely require different MRM transitions for each compound.

Proposed Analytical Workflow for a Labetalol Ester

ester_workflow cluster_sampling Sample Collection & Handling cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis s1 Blood Collection (with Esterase Inhibitor) s2 Immediate Centrifugation at 4°C s1->s2 s3 Plasma Storage at -80°C s2->s3 p1 Plasma Sample + IS (Ester & Parent) s3->p1 p2 Optimized SPE p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 LC Separation (Gradient Elution) p3->a1 Inject a2 ESI+ Ionization a1->a2 a3 Mass Spectrometry (Separate MRM for Ester & Parent) a2->a3 data Simultaneous Quantification of Ester & Labetalol a3->data Data Acquisition

Caption: Proposed workflow for Labetalol ester analysis.

Conclusion and Future Perspectives

The bioanalysis of Labetalol is well-established, with LC-MS/MS providing the most sensitive and selective approach. While direct comparative data for Labetalol esters is scarce, a thorough understanding of the analytical challenges associated with ester prodrugs, combined with the robust methodologies available for Labetalol, provides a clear path forward. The key to successful Labetalol ester bioanalysis lies in the meticulous control of sample handling to prevent hydrolysis and the development of a validated LC-MS/MS method capable of simultaneously quantifying both the intact ester and the active parent drug. As the development of novel prodrugs continues to be a vital strategy in drug discovery, the principles and methodologies outlined in this guide will serve as a valuable resource for scientists in the field.

References

  • da Silva, C. L., Lanchote, V. L., & Coelho, E. B. (2008). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics.
  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2006). Spectrofluorimetric determination of labetalol in pharmaceutical preparations and biological fluids. Journal of food and drug analysis, 14(2), 133-140.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71749710, Labetalol-1-carboxylic Acid Methyl Ester. Retrieved from [Link].

  • Rawat, P., Kaswan, L., & Raghuvanshi, R. (2020). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1136, 121908.
  • Ganesan, M., Nanjundan, S., & Rauthan, K. S. (2010). Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218.
  • Ganesan, M., Nanjundan, S., & Rauthan, K. S. (2010). Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218.
  • Gold, E. H., Chang, W., Cohen, M., Baum, T., Ehrreich, S., Johnson, G., ... & Sybertz, E. J. (1982). Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Journal of medicinal chemistry, 25(11), 1363–1370.
  • da Silva, C. L., Lanchote, V. L., & Coelho, E. B. (2008). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics.
  • Woodman, T. F., & Johnson, B. (1981). High pressure liquid chromatography on labetalol in serum or plasma. Therapeutic drug monitoring, 3(4), 371–375.
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A Comparative Guide to Labetalol Derivatives: Profiling Labetalol-1-carboxylic Acid Methyl Ester Against Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Labetalol-1-carboxylic Acid Methyl Ester against other critical Labetalol derivatives. Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond surface-level descriptions to explore the structural nuances, origins, and analytical considerations that define these compounds. We will dissect the pharmacological implications of stereoisomerism, the metabolic fate of the parent drug, and the process-related impurities that require stringent control in pharmaceutical manufacturing.

Introduction to Labetalol: A Dual-Action Antihypertensive

Labetalol is a cornerstone therapeutic agent for managing hypertension, including hypertensive emergencies and hypertension in pregnancy.[1][2] Its clinical efficacy stems from a unique mechanism of action: it is a nonselective beta-adrenergic antagonist and a competitive antagonist of postsynaptic alpha-1-adrenergic receptors.[1][3] This dual blockade results in vasodilation and a reduction in blood pressure without the reflex tachycardia commonly associated with pure alpha-blockers.[4]

Structurally, Labetalol possesses two chiral centers, meaning it is administered as a racemic mixture of four distinct stereoisomers ((R,R), (S,S), (R,S), and (S,R)), each contributing differently to its overall pharmacological profile.[5][6] Understanding this inherent complexity is the foundation for appreciating the subtle yet critical differences among its various derivatives.

The Landscape of Labetalol Derivatives

The term "Labetalol derivatives" encompasses a wide range of molecules, each with a unique relationship to the parent drug. For clarity in research and manufacturing, they can be logically categorized into three main groups: stereoisomers, metabolites, and process-related impurities/degradants.

G cluster_derivatives Key Derivative Categories cluster_examples Labetalol Labetalol (Racemic Mixture) Stereoisomers Stereoisomers (Intrinsic Components) Labetalol->Stereoisomers Composed of Metabolites Metabolites (In Vivo Transformation) Labetalol->Metabolites Metabolized to Impurities Impurities & Degradants (Synthetic Origin) Labetalol->Impurities Can contain Dilevalol (R,R)-Labetalol (Potent β-Blocker) Stereoisomers->Dilevalol Glucuronide Glucuronide Conjugates (Inactive) Metabolites->Glucuronide MethylEster Labetalol-1-carboxylic Acid Methyl Ester (Impurity B) Impurities->MethylEster

Caption: Logical categorization of Labetalol derivatives.

In Focus: this compound (Impurity B)

This compound, designated by the European Pharmacopoeia as "Labetalol Impurity B," is a significant process-related impurity.[7] It is not a metabolite but rather a byproduct formed during the synthesis of the active pharmaceutical ingredient (API). Its presence in the final drug product is strictly monitored to ensure safety and efficacy.

Structural and Physicochemical Profile

The defining structural difference between Labetalol and its methyl ester derivative is the functional group on the benzene ring. The carboxamide group (-CONH₂) in Labetalol is replaced by a methyl ester group (-COOCH₃).[7] This seemingly minor change significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and molecular weight.

PropertyLabetalolThis compound
IUPAC Name 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide[5]methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate[][9]
Molecular Formula C₁₉H₂₄N₂O₃[5]C₂₀H₂₅NO₄[9][10][11]
Molecular Weight 328.4 g/mol [5]343.4 g/mol [9]
Key Functional Group BenzamideMethyl Benzoate
Origin Active Pharmaceutical IngredientSynthesis Impurity
Origin and Synthesis Pathway

This impurity typically arises from side reactions during the synthesis of Labetalol, particularly if methanol is used as a solvent or reagent in the presence of acidic catalysts. The carboxylic acid precursor to the Labetalol amide can undergo esterification, leading to the formation of the methyl ester. Its control is a critical aspect of process chemistry, often requiring optimization of reaction conditions and robust purification steps to meet regulatory limits (e.g., ≤0.15%).[7]

G cluster_main Main Labetalol Synthesis cluster_side Impurity Formation (Side Reaction) Precursor Labetalol Carboxylic Acid Precursor Amidation Amidation Reaction (+ NH₃) Precursor->Amidation Esterification Esterification Reaction (+ CH₃OH, H⁺ catalyst) Precursor->Esterification Labetalol Labetalol API Amidation->Labetalol MethylEster Labetalol-1-carboxylic Acid Methyl Ester Esterification->MethylEster

Caption: Synthesis pathways for Labetalol vs. its methyl ester impurity.

Pharmacological Significance

While primarily viewed through the lens of quality control, some research suggests that this compound may possess dual alpha- and beta-adrenergic blocking effects.[7][] However, its activity profile is not well-characterized compared to the parent drug, and its contribution to the therapeutic effect at typical impurity concentrations is negligible. The primary concern is the potential for unknown toxicity and the displacement of the active drug, underscoring the importance of its removal.

Comparative Analysis with Other Key Derivatives

vs. Labetalol Glucuronide Metabolites
  • Origin: The most significant distinction is origin. The methyl ester is a synthetic artifact, while glucuronide conjugates are the primary, inactive metabolites produced by the liver following Labetalol administration.[4][5][12]

  • Chemical Structure: Metabolism involves the enzymatic conjugation of glucuronic acid to Labetalol's hydroxyl groups, creating large, polar molecules readily excreted in urine and bile.[4] This is a fundamentally different transformation than esterification.

  • Biological Activity: Labetalol metabolites are considered pharmacologically inactive.[1][12] In contrast, the methyl ester impurity may retain some receptor-binding activity.[] This makes the impurity a greater concern from a safety and pharmacology perspective.

vs. Labetalol Stereoisomers

This comparison highlights the profound impact of stereochemistry on pharmacology. The four stereoisomers co-existing in the Labetalol drug product are not impurities but active components with distinct activities.

StereoisomerKey Pharmacological Activities
(R,R) - Dilevalol Potent nonselective β-blocker; also a β₂-adrenoceptor agonist (contributes to vasodilation).[5][6]
(S,R) Potent α₁-blocker.[6]
(S,S) Potent α₁-blocker.[6]
(R,S) Weak α₁ and β-blocking activity.

The methyl ester derivative, being an impurity, lacks this defined and therapeutically essential stereochemical activity profile. While it also has two chiral centers, its pharmacological properties as a mixture of four isomers are not leveraged for therapeutic benefit.

vs. Other Process Impurities

Other impurities, such as Labetalol Acetonide, can also form during synthesis or storage.[13][14] Each impurity presents a unique analytical challenge. The comparison with this compound underscores the need for highly specific analytical methods that can resolve and quantify multiple, structurally similar compounds that may be present in the API.

Experimental Protocols

Protocol: Synthesis of this compound (Reference Standard)
  • Causality: This protocol describes a standard laboratory-scale esterification to produce a reference standard of the impurity. This is critical for developing and validating analytical methods, as an authenticated standard is required for accurate quantification. The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid precursor, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Methodology:

    • Dissolution: Dissolve 1 gram of the Labetalol carboxylic acid precursor in 20 mL of anhydrous methanol in a round-bottom flask.

    • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid dropwise while stirring the solution in an ice bath to control the initial exothermic reaction.

    • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of a cold, saturated sodium bicarbonate solution to neutralize the acid.

    • Extraction: Extract the aqueous mixture three times with 50 mL of ethyl acetate. Combine the organic layers.

    • Washing: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate.

    • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product using column chromatography (silica gel, with a mobile phase gradient of ethyl acetate in hexane) to isolate the pure methyl ester.

    • Verification: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[]

Protocol: HPLC Method for Separation of Labetalol and Impurity B
  • Causality: A stability-indicating reverse-phase HPLC method is the gold standard for separating and quantifying Labetalol from its impurities.[15][16] The choice of a C18 column provides the necessary hydrophobicity to retain both the parent drug and its derivatives. A gradient elution is employed because the polarity difference between Labetalol and its methyl ester requires a change in mobile phase strength for optimal resolution within a reasonable runtime. UV detection at 230 nm is chosen as it provides good sensitivity for both compounds.

G Sample Prepare Sample: Dissolve API in Mobile Phase A HPLC HPLC System (C18 Column, 230nm Detector) Sample->HPLC Standard Prepare Standard: Dissolve Impurity B in Mobile Phase A Standard->HPLC Analysis Data Analysis: Integrate Peaks, Quantify Impurity B HPLC->Analysis

Caption: Workflow for HPLC analysis of Labetalol impurities.

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 230 nm.[16]

      • Injection Volume: 10 µL.

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-10 min: 10% to 70% B

        • 10-12 min: 70% to 10% B

        • 12-15 min: 10% B (re-equilibration)

    • Sample Preparation:

      • Accurately weigh and dissolve the Labetalol API sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Analysis:

      • Inject the sample onto the HPLC system.

      • Identify the Labetalol and this compound peaks based on the retention time of a previously injected reference standard.

      • Calculate the percentage of the impurity relative to the main Labetalol peak area.

Summary and Implications

The distinction between this compound and other Labetalol derivatives is of paramount importance for drug development and quality assurance.

  • This compound is a synthetic impurity whose formation must be minimized during manufacturing and whose presence must be quantified with validated analytical methods.

  • Glucuronide metabolites are inactive biological byproducts, relevant for pharmacokinetic and drug metabolism studies but not for API quality control.

  • Stereoisomers are the therapeutically active constituents of Labetalol, and their specific pharmacological contributions define the drug's unique clinical profile.

For researchers and drug development professionals, a comprehensive understanding of these differences is essential for designing robust synthetic routes, developing specific and sensitive analytical methods, and ensuring the ultimate safety and efficacy of the final pharmaceutical product.

References

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A Guide to Inter-Laboratory Comparison of Labetalol Analysis: Ensuring Accuracy and Comparability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Labetalol analysis, with a specific focus on its primary metabolites and a key impurity, Labetalol-1-carboxylic Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, outlines detailed protocols for various analytical techniques, and establishes a clear path for data analysis and interpretation. The objective is to foster analytical excellence and ensure the global comparability of clinical and manufacturing data for this critical antihypertensive agent.

Introduction: The Analytical Imperative for Labetalol

Labetalol is a widely prescribed antihypertensive drug that uniquely functions as both an alpha- and beta-adrenergic antagonist.[1][2][3] Its efficacy and safety are well-established, but ensuring consistent and accurate measurement of Labetalol and its metabolites in biological matrices is paramount for both clinical monitoring and pharmaceutical quality control. The drug possesses two chiral centers, resulting in four stereoisomers, which may exhibit different pharmacological activities.[4] Furthermore, Labetalol undergoes extensive first-pass metabolism, primarily through conjugation to form glucuronide metabolites.[1][2][4][5][6] Therefore, robust and reliable analytical methods are essential for pharmacokinetic studies, bioequivalence assessments, and routine quality assurance.

An inter-laboratory comparison, or proficiency testing, is a critical component of a comprehensive quality management system.[7][8] It provides an objective assessment of a laboratory's performance and the comparability of results across different sites, which is essential for global clinical trials and manufacturing.[9] This guide proposes a framework for such a comparison for Labetalol, its glucuronide metabolites, and the identified impurity, this compound (also known as Labetalol Impurity B).[10][11][12]

Analytes of Interest

The proposed inter-laboratory study will focus on the quantitative analysis of the following compounds:

  • Labetalol: The parent drug, existing as a mixture of four stereoisomers.

  • Labetalol Glucuronides: The major inactive metabolites formed by conjugation at the phenolic and alcoholic hydroxyl groups.[4][13]

  • This compound (Labetalol Impurity B): A known impurity and synthetic intermediate of Labetalol.[10][11][12]

Inter-Laboratory Study Design

A well-structured inter-laboratory study is crucial for generating meaningful and comparable data. The following outlines the key stages of the proposed study.

Preparation and Distribution of Test Materials

Homogeneous and stable test materials are the cornerstone of any inter-laboratory comparison. For this study, the following samples will be prepared and distributed to participating laboratories:

  • Human Plasma Samples: Pooled human plasma will be spiked with known concentrations of Labetalol, its glucuronide metabolites, and this compound at low, medium, and high levels relevant to clinical and toxicological ranges.

  • Pharmaceutical Formulation Samples: A representative tablet formulation of Labetalol will be finely ground and homogenized. Portions of this powder will be distributed for the analysis of the active pharmaceutical ingredient (API) and Impurity B.

  • Blank Matrix: Unspiked human plasma and a placebo tablet formulation will be provided to assess for matrix effects and specificity.

All samples will be prepared in a central, accredited laboratory, and their homogeneity and stability will be rigorously tested prior to distribution. Samples will be shipped frozen on dry ice to all participating laboratories.

Experimental Workflow for Inter-Laboratory Study

InterLab_Study_Workflow cluster_Central_Lab Central Laboratory cluster_Participating_Labs Participating Laboratories (n) cluster_Data_Analysis Centralized Data Analysis A Preparation of Test Materials (Spiked Plasma & Pharmaceutical Powder) B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt & Storage C->D E Analysis using Assigned Methods D->E F Data Reporting to Central Laboratory E->F G Statistical Analysis of Results F->G H Evaluation of Laboratory Performance (z-scores) G->H I Generation of Final Report H->I

Caption: Workflow of the proposed inter-laboratory comparison study.

Analytical Methods for Comparison

To ensure a comprehensive evaluation, this study will compare the performance of several analytical techniques commonly employed in pharmaceutical analysis. Each participating laboratory will be assigned one or more of the following methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis of Labetalol and Metabolites in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled Labetalol).

    • Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Labetalol, its glucuronide metabolites, this compound, and the internal standard will be monitored.

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

HPLC with conventional detectors is a robust and widely available technique suitable for the analysis of pharmaceutical formulations.

Experimental Protocol: HPLC-UV Analysis of Labetalol and Impurity B in Pharmaceutical Formulation

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized tablet powder equivalent to 10 mg of Labetalol.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent (e.g., methanol:water 50:50 v/v).

    • Sonicate for 15 minutes to dissolve, then dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm (UV) or Excitation/Emission wavelengths for fluorescence detection.

    • Injection Volume: 20 µL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Given the stereoisomeric nature of Labetalol, chiral HPLC is essential for separating and quantifying the individual enantiomers.

Experimental Protocol: Chiral HPLC Separation of Labetalol Stereoisomers

  • Sample Preparation: As per the HPLC-UV method.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based or macrocyclic antibiotic-based column).[14]

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with an acidic or basic additive to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

    • Injection Volume: 20 µL.

Performance Characteristics for Evaluation

The performance of each analytical method will be assessed based on the following validation parameters, in accordance with international guidelines such as those from the FDA and ICH.[9]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Interpretation

The data submitted by the participating laboratories will be statistically analyzed by the central laboratory.

Data Analysis and Performance Evaluation Workflow

Data_Analysis_Workflow A Collect Reported Results from All Participating Laboratories B Check for and Investigate Outliers (e.g., using Grubbs' or Cochran's test) A->B C Calculate Consensus Mean and Standard Deviation for Each Analyte Level B->C D Calculate z-scores for Each Laboratory: z = (x - X) / σ C->D E Performance Classification based on z-scores: |z| ≤ 2: Satisfactory 2 < |z| < 3: Questionable |z| ≥ 3: Unsatisfactory D->E F Generate Individual Laboratory Reports and Overall Study Report E->F

Caption: Statistical analysis process for evaluating laboratory performance.

The primary metric for performance evaluation will be the z-score, which indicates how many standard deviations an individual result is from the consensus mean.[15] A robust statistical approach will be employed to minimize the influence of outliers on the consensus values.[15][16]

Expected Performance Comparison

Based on existing literature, the following table summarizes the anticipated performance characteristics of the different analytical methods.

Parameter LC-MS/MS (Plasma) HPLC-UV/FLD (Formulation) Chiral HPLC (Formulation)
Specificity Very HighHighHigh (for stereoisomers)
Sensitivity (LOQ) Low ng/mLµg/mLµg/mL
Precision (%RSD) < 15%< 2%< 5%
Accuracy (% Bias) ± 15%± 2%± 5%
Throughput HighModerateLow
Cost per Sample HighLowModerate

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of Labetalol analysis. By adhering to the principles of sound experimental design, employing validated analytical methods, and utilizing appropriate statistical analysis, participating laboratories can gain valuable insights into their performance and contribute to the global harmonization of Labetalol measurements. The successful execution of such a study will ultimately enhance the quality and reliability of data generated in both clinical and pharmaceutical settings, ensuring the continued safe and effective use of this important medication.

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A Senior Scientist's Guide to Validating Labetalol-1-carboxylic Acid Methyl Ester as a Reference Standard: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

For researchers and professionals in drug development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity testing, and assays. Labetalol, an essential antihypertensive agent, and its related compounds, such as Labetalol-1-carboxylic Acid Methyl Ester (designated as Labetalol Impurity B in the European Pharmacopoeia), must be rigorously controlled to ensure patient safety and product efficacy.[1][2]

This guide provides an in-depth, technical framework for the comprehensive validation of a new, in-house batch of this compound intended for use as a secondary (or working) reference standard. We will move beyond a simple checklist of tests, focusing instead on the scientific rationale behind the chosen methodologies. The objective is to establish a self-validating system of orthogonal analytical techniques that culminates in a standard with a confidently assigned purity value, directly comparable and traceable to primary pharmacopoeial standards.

Section 1: The Hierarchy of Reference Standards & The Principle of Traceability

Not all reference standards are created equal. Their qualification and use exist within a clear hierarchy. A fundamental requirement for any in-house standard is establishing its metrological traceability to a primary standard.[3] This creates an unbroken chain of comparisons, ensuring that measurements are accurate and universally comparable.

  • Primary Reference Standards: These are materials of the highest purity, established by pharmacopoeial bodies like the USP or EDQM (for the Ph. Eur.).[4][5] Their value is accepted without reference to other standards and they are considered the ultimate authority.[4]

  • Secondary (or Working) Reference Standards: This is the category our in-house material falls into. It is a well-characterized substance whose purity and identity are established by comparing it against a primary reference standard.[5] It is used for routine laboratory quality control to conserve the more expensive and limited primary standard.

The entire validation process described herein is designed to rigorously characterize the in-house standard and document its link to the primary standard.

cluster_0 Primary Standards (Highest Metrological Quality) cluster_1 Secondary Standards (Traceability Required) cluster_2 Routine Analysis A Ph. Eur. CRS (Labetalol Impurity B) C Commercial Certified Reference Material (CRM) A->C Characterized Against D In-House Qualified Reference Standard A->D Characterized Against (This Guide's Focus) B USP Reference Standard C->D Used for Cross-Validation E QC/QA Laboratory Samples (e.g., Labetalol API/Drug Product) D->E Used for Assay, Impurity ID, and System Suitability cluster_identity Pillar 1: Identity Confirmation cluster_purity Pillar 2: Purity Profile cluster_potency Pillar 3: Potency Assignment (Assay) start Candidate Material: Labetalol-1-carboxylic Acid Methyl Ester NMR ¹H & ¹³C NMR start->NMR MS Mass Spectrometry start->MS FTIR Infrared Spectroscopy start->FTIR identity_pass Structure Confirmed? HPLC Chromatographic Purity (HPLC) identity_pass->HPLC GC Residual Solvents (GC-HS) HPLC->GC Water Water Content (Karl Fischer) GC->Water ROI Inorganic Impurities (Sulfated Ash) Water->ROI MassBalance Mass Balance Calculation ROI->MassBalance qNMR Quantitative NMR (qNMR) ROI->qNMR potency_pass Orthogonal Methods Agree? MassBalance->potency_pass qNMR->potency_pass end Qualified Reference Standard with Assigned Value & CoA potency_pass->end

Caption: The comprehensive workflow for reference standard validation.
Section 3: Experimental Protocols & Comparative Data Analysis

This section details the core experimental work. For each pillar, we present the scientific rationale, a detailed protocol, and a comparative data table. The data presented is hypothetical but represents typical results for a high-purity standard.

Causality: Before assessing purity or potency, we must unequivocally confirm that the candidate material is, in fact, this compound. Relying on a single technique is insufficient. We employ a combination of spectroscopic methods that probe different aspects of the molecule's structure, providing a unique and definitive fingerprint. Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation of organic molecules, while Mass Spectrometry (MS) confirms the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups. [6] Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the candidate material and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a trace amount of Tetramethylsilane (TMS) as the 0 ppm reference.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a high signal-to-noise ratio.

  • Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Assign all proton signals and compare the chemical shifts, coupling constants, and integration values to the known structure of this compound. The data must be consistent with the structure published in the literature. [7] Comparative Data Table 1: Identity Verification

Analytical TechniqueParameterPh. Eur. CRS (Expected)New In-house Standard (Observed)Conclusion
¹H NMR SpectrumConforms to structureSpectrum is superimposable with the Ph. Eur. CRS spectrum. All signals are correctly assigned.Pass
Mass Spec. (ESI+) [M+H]⁺m/z = 344.1856m/z = 344.1859Pass
FTIR Key Bands (cm⁻¹)~3400 (O-H), ~1720 (C=O, ester), ~1650 (C=O, amide)Shows characteristic peaks at 3405, 1722, and 1653 cm⁻¹.Pass

Causality: Purity is not a single number but a complete profile of all extraneous substances. We must account for every type of impurity: organic (related substances and synthetic by-products), water, residual solvents from synthesis, and non-combustible inorganic materials. High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying organic impurities due to its high resolution and sensitivity. [6]Gas Chromatography (GC) is required for volatile solvents, and specific tests are needed for water and inorganic content.

Experimental Protocol: HPLC for Chromatographic Purity (Gradient Method) This protocol is adapted from the principles of the Labetalol Hydrochloride monograph in the European Pharmacopoeia. [8][9]1. Mobile Phase A: 0.1% Phosphoric Acid in Water. 2. Mobile Phase B: Acetonitrile. 3. Column: C18, 150 x 4.6 mm, 3.5 µm (or equivalent that meets system suitability). 4. Gradient Program: A linear gradient designed to separate Labetalol and all known related substances. (e.g., 0-40 min, 10% to 90% B). 5. Flow Rate: 1.0 mL/min. 6. Detection: UV at 230 nm. 7. Sample Preparation: Prepare a solution of the candidate material in Mobile Phase A at a concentration of approximately 0.5 mg/mL. 8. Analysis: Inject the sample and integrate all peaks. Calculate the area percent of each impurity relative to the total peak area.

Comparative Data Table 2: Impurity Profile Summary

Impurity TypeAnalytical MethodPh. Eur. CRS (Typical Limit)New In-house Standard (Result)
Total Organic Impurities HPLC≤ 0.20%0.08%
Water Content Karl Fischer Titration≤ 0.5%0.15%
Residual Solvents GC-HS (Headspace)Complies with ICH Q3CMethanol: 50 ppm (Limit: 3000 ppm)
Inorganic Impurities Sulfated Ash (Residue on Ignition)≤ 0.1%< 0.05%

Causality: The final, critical step is assigning a precise potency value. To ensure the highest accuracy and avoid method-specific bias, we use two powerful, orthogonal approaches. The Mass Balance method is a subtractive technique considered the method of choice by the USP. [10][11][12]It defines purity by accounting for everything that is not the analyte. As a confirmatory primary method, we use Quantitative NMR (qNMR) . qNMR is a direct measurement technique that determines the analyte's concentration relative to a highly pure, unrelated internal standard, without relying on a reference standard of the analyte itself. [13][14][15]Agreement between these two fundamentally different methods provides exceptionally high confidence in the assigned value.

Experimental Protocol: Potency by Mass Balance

  • Data Collection: Use the quantitative results from the Purity Profile analysis (Pillar 2).

  • Calculation: Apply the mass balance equation. [12] * Potency (%) = 100% - (% Total Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities by Sulfated Ash)

  • Example Calculation:

    • Potency (%) = 100% - 0.08% - 0.15% - 0.005% (50 ppm Methanol) - 0.05% = 99.715%

    • This value is typically reported on an "as is" basis.

Experimental Protocol: Potency by Quantitative NMR (qNMR)

  • Internal Standard Selection: Choose a high-purity (>99.9%), stable certified reference material with proton signals that are in a clear region of the spectrum, away from any analyte signals (e.g., Maleic Acid).

  • Sample Preparation: Accurately weigh ~15 mg of the candidate material and ~10 mg of the internal standard into the same vial. Dissolve completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, sufficient scans).

  • Analysis: Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculation: Use the standard qNMR equation to determine purity. [15] * P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: P=Purity, I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass.

Comparative Data Table 3: Final Potency Assignment

Potency MethodPh. Eur. CRS (Assigned Value)New In-house Standard (Result)% DifferenceConclusion
Mass Balance 99.7% (as is)99.72%+0.02%Excellent agreement
qNMR (Orthogonal Check)99.68%-0.02%Excellent agreement
Final Assigned Value 99.7% 99.7% -Pass

The close agreement between the mass balance and qNMR results (≤0.2% difference) validates both the methods and the final assigned value for the new in-house reference standard.

Section 4: Finalization, Documentation, and Control

With the analytical work complete, the final steps involve formalizing the standard for laboratory use.

  • Assigning the Value: The final potency value should be an average of the orthogonal methods or the value from the most robust method (typically mass balance), with the other serving as confirmation. The value should be reported to an appropriate number of significant figures (e.g., 99.7%).

  • Certificate of Analysis (CoA): A comprehensive CoA must be generated. This is the standard's official documentation and must include the batch number, identity confirmation data, a full impurity profile, the final assigned potency value and its basis (e.g., "as is"), recommended storage conditions, and a re-test date. [16]3. Storage and Handling: Based on the compound's stability, define strict storage conditions (e.g., "Store at 2-8°C, protected from light") to ensure its integrity over time. [11]4. Re-qualification: The standard is not valid indefinitely. A re-test date (e.g., 12-24 months) must be assigned. On this date, a subset of key stability-indicating tests (e.g., HPLC purity, water content) should be performed to confirm the standard is still fit for use. [17]

Conclusion

The qualification of an in-house reference standard for this compound is a rigorous, multi-faceted process that forms the bedrock of reliable pharmaceutical analysis. By systematically confirming identity, profiling all potential impurities, and assigning potency using orthogonal methods like mass balance and qNMR, we can generate a secondary standard with a high degree of confidence. This process not only ensures compliance with global regulatory expectations as outlined by the ICH, USP, and Ph. Eur. but also establishes a trustworthy and scientifically sound benchmark for all subsequent analytical work, safeguarding the quality and safety of the final drug product.

References

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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Labetalol and Its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Labetalol, a widely used antihypertensive agent with both α- and β-adrenergic blocking properties, presents a unique analytical challenge due to its polar nature and the presence of four stereoisomers.[1][2] Furthermore, the development of Labetalol ester prodrugs, designed to enhance bioavailability, introduces additional complexity to chromatographic separations.

This guide provides an in-depth performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of Labetalol and its esters. Moving beyond a simple listing of specifications, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in your method development.

Understanding the Analyte: The Key to Column Selection

Labetalol is a polar molecule containing two asymmetric centers, existing as a mixture of four stereoisomers.[3] Its structure includes secondary amine and amide functionalities, as well as phenolic and alcoholic hydroxyl groups, contributing to its hydrophilic character. Labetalol hydrochloride, the common salt form, is soluble in water and alcohol.[4]

Ester prodrugs of Labetalol are synthesized to improve its pharmacokinetic properties. These esters are typically formed at one of the hydroxyl groups, leading to an increase in lipophilicity. The specific ester moiety will dictate the degree of this change and, consequently, the chromatographic behavior. For the purpose of this guide, we will consider a hypothetical series of Labetalol esters to illustrate the impact of the ester chain on chromatographic performance:

  • Labetalol Acetate: A simple aliphatic ester.

  • Labetalol Butyrate: A more hydrophobic aliphatic ester.

  • Labetalol Benzoate: An aromatic ester.

The successful separation of Labetalol, its esters, and any potential degradation products (such as the parent Labetalol from the hydrolysis of its esters) is the primary goal of the HPLC method.

The Critical Role of the Stationary Phase: A Comparative Analysis

The choice of HPLC column, specifically the stationary phase, is the most critical factor in achieving the desired separation. In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The retention of analytes is primarily governed by hydrophobic interactions. However, for basic compounds like Labetalol, secondary interactions with residual silanol groups on the silica support can lead to poor peak shape and tailing.

Here, we compare the expected performance of three common types of reversed-phase columns for the analysis of Labetalol and its esters.

The Workhorse: C18 (Octadecylsilane) Columns

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and versatility.

  • Mechanism of Interaction: The primary retention mechanism is hydrophobic interaction between the C18 alkyl chains and the nonpolar regions of the analytes. For Labetalol and its esters, the aromatic ring and the alkyl chain of the aralkyl group will be the main sites of interaction.

  • Expected Performance for Labetalol Esters:

    • Retention: A C18 column will provide strong retention for Labetalol and its esters. The retention will increase with the hydrophobicity of the ester group: Labetalol < Labetalol Acetate < Labetalol Butyrate < Labetalol Benzoate.

    • Selectivity: Good selectivity can be achieved between Labetalol and its esters due to the differences in their hydrophobicity. However, closely related esters might co-elute.

    • Peak Shape: Labetalol, being a basic compound, is prone to tailing on traditional C18 columns due to interactions with acidic silanol groups. Modern, high-purity silica columns with advanced end-capping can mitigate this issue.

The Alternative for Less Hydrophobic Analytes: C8 (Octylsilane) Columns

C8 columns have a shorter alkyl chain than C18 columns, making them less retentive.

  • Mechanism of Interaction: Similar to C18, retention is based on hydrophobic interactions, but to a lesser extent.

  • Expected Performance for Labetalol Esters:

    • Retention: C8 columns will exhibit lower retention for Labetalol and its esters compared to C18 columns. This can be advantageous for reducing analysis time, especially for the more hydrophobic esters.

    • Selectivity: The selectivity between Labetalol and its esters will be different from that of a C18 column. In some cases, this can lead to improved resolution of critical pairs.

    • Peak Shape: Similar to C18 columns, peak tailing for Labetalol can be a concern. The use of a high-purity, well-end-capped C8 column is recommended.

For Enhanced Aromatic Selectivity: Phenyl-Hexyl Columns

Phenyl-Hexyl columns have a phenyl group connected to the silica support via a hexyl linker. This provides a unique selectivity compared to traditional alkyl chain phases.

  • Mechanism of Interaction: In addition to hydrophobic interactions from the hexyl chain, Phenyl-Hexyl columns can exhibit π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.

  • Expected Performance for Labetalol Esters:

    • Retention: The retention on a Phenyl-Hexyl column will be a combination of hydrophobic and π-π interactions. For the aliphatic esters (acetate and butyrate), retention will be primarily hydrophobic. For the Labetalol Benzoate, the additional π-π interaction will lead to increased retention compared to what would be expected based on hydrophobicity alone.

    • Selectivity: Phenyl-Hexyl columns are known to provide excellent selectivity for aromatic and unsaturated compounds.[5] This makes them a strong candidate for separating the Labetalol Benzoate from the parent drug and the aliphatic esters. The elution order may differ significantly from that on a C18 or C8 column.

    • Peak Shape: As with other silica-based columns, attention must be paid to the potential for silanol interactions. However, the unique chemistry of Phenyl-Hexyl phases can sometimes offer improved peak shape for basic compounds.

Quantitative Data Summary: An Illustrative Comparison

The following table summarizes the expected performance of the three column types for the separation of Labetalol and its hypothetical esters. The values are illustrative and intended to guide column selection based on established chromatographic principles. Actual performance will depend on the specific experimental conditions.

Performance Parameter C18 Column C8 Column Phenyl-Hexyl Column
Relative Retention Time Labetalol < Acetate < Butyrate < BenzoateLabetalol < Acetate < Butyrate < BenzoateLabetalol < Acetate < Butyrate << Benzoate
Resolution (Labetalol vs. Acetate) GoodGoodGood
Resolution (Butyrate vs. Benzoate) ModerateModerateExcellent
Peak Asymmetry (Labetalol) Can be high; requires optimized conditionsCan be high; requires optimized conditionsPotentially improved
Best Suited For General purpose, strong retentionFaster analysis, less hydrophobic analytesAromatic analytes, alternative selectivity

Experimental Protocols: A Starting Point for Method Development

The following protocols provide a robust starting point for the HPLC analysis of Labetalol and its esters. Optimization will be necessary based on the specific column and instrument used.

Sample and Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Labetalol HCl and each Labetalol ester in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Standard Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to obtain a final concentration of 100 µg/mL for each analyte.

HPLC Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Note on Mobile Phase Selection: The use of a low ionic strength acidic mobile phase, such as 0.1% formic acid, is common for the analysis of basic compounds by LC-MS. For UV detection, a phosphate buffer at a low pH (e.g., pH 2.5-3.5) can also be used to ensure the protonation of Labetalol and minimize silanol interactions.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions (1 mg/mL) working Prepare Working Standard (100 µg/mL) stock->working inject Inject Sample (10 µL) working->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate compare Compare Performance Metrics (Resolution, Tailing Factor, etc.) integrate->compare

Caption: A streamlined workflow for the HPLC analysis of Labetalol esters.

Column Selection Logic

column_selection cluster_properties Analyte Properties Analyte Labetalol & Esters C18 C18 Column Analyte->C18 General Purpose Strong Retention C8 C8 Column Analyte->C8 Faster Analysis Less Hydrophobic Phenyl Phenyl-Hexyl Column Analyte->Phenyl Aromatic Analytes Alternative Selectivity prop1 Polar & Basic (Labetalol) prop2 Variable Hydrophobicity (Esters) prop3 Aromatic Moiety

Caption: Decision tree for selecting an appropriate HPLC column.

Conclusion and Recommendations

The selection of the optimal HPLC column for the analysis of Labetalol and its esters is a critical step in method development.

  • A C18 column is a good starting point for most applications, offering strong retention and good general-purpose selectivity.

  • A C8 column can be a suitable alternative when shorter analysis times are desired, particularly for more hydrophobic esters.

  • A Phenyl-Hexyl column is highly recommended when dealing with aromatic esters or when alternative selectivity is needed to resolve critical pairs. Its ability to engage in π-π interactions provides an additional dimension of separation.

For robust and reliable results, it is essential to use modern, high-purity silica columns with advanced end-capping to minimize peak tailing associated with the basic nature of Labetalol. The provided experimental protocol serves as a solid foundation for developing a validated HPLC method for the quality control and stability testing of Labetalol and its ester prodrugs.

References

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A Comparative Guide to the Quantitative Analysis of Labetalol and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise quantification of an active pharmaceutical ingredient (API) and its related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of the quantitative analysis of Labetalol, a widely used adrenergic antagonist, and its methyl ester derivative, a potential impurity or metabolite. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Analytical Imperative

Labetalol is a complex molecule with both alpha- and beta-adrenergic blocking properties, making it a cornerstone in the management of hypertension.[1] Its chemical structure contains two chiral centers, leading to four stereoisomers.[1] The quantitative analysis of Labetalol is well-established, with numerous validated methods reported in the literature.[2][3][4][5] Labetalol's methyl ester, on the other hand, is primarily recognized as a potential impurity or a laboratory-synthesized derivative.[6][7][] While not a therapeutic agent itself, its presence in a Labetalol formulation must be accurately quantified to meet stringent regulatory requirements.

This guide will focus on a comparative analysis using High-Performance Liquid Chromatography (HPLC), a technique renowned for its specificity, sensitivity, and resolving power in pharmaceutical analysis.[2][3][5] We will explore the nuances of method development for both compounds, anticipate their chromatographic behavior, and provide a framework for their simultaneous or individual quantification.

Physicochemical Properties: A Tale of Two Molecules

The key structural difference between Labetalol and its methyl ester lies in the modification of the carboxylic acid group. This seemingly minor change significantly alters the molecule's polarity and, consequently, its analytical behavior.

PropertyLabetalolLabetalol Methyl EsterReference
Molecular Formula C19H24N2O3C20H25NO4[9][6]
Molecular Weight 328.4 g/mol 343.4 g/mol [9][6]
Polarity More Polar (due to the free carboxylic acid and hydroxyl groups)Less Polar (esterification reduces polarity)Inferred from structure
pKa Basic pKa ~7.4 and 9.3Basic pKa expected to be similar to Labetalol[10]
Solubility Soluble in water and alcoholExpected to have lower aqueous solubility and higher solubility in organic solvents[11]

This difference in polarity is the cornerstone of their chromatographic separation. In reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, Labetalol, being more polar, will elute earlier than its less polar methyl ester derivative.

Experimental Workflow: A Roadmap to Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Labetalol and its methyl ester using HPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Labetalol and Methyl Ester Standards dissolve Dissolve in Diluent (e.g., Methanol:Water) start->dissolve sample_prep Prepare Sample Solution (e.g., Dissolve Tablet) start->sample_prep serial_dilution Prepare Calibration Standards dissolve->serial_dilution injection Inject Standards and Samples serial_dilution->injection sample_prep->injection hplc_system HPLC System with UV Detector hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 230 nm separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes in Sample calibration_curve->quantification

Caption: Experimental workflow for the quantitative HPLC analysis of Labetalol and its methyl ester.

Detailed Experimental Protocol: Reverse-Phase HPLC

This protocol is a robust starting point for the simultaneous quantification of Labetalol and its methyl ester. Method validation according to ICH guidelines is essential before routine use.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm) is a suitable choice.[12]

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile:methanol (1:1 v/v).[12]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 30% A, 70% B

    • 10-12 min: Linear gradient to 95% A, 5% B

    • 12-15 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 35°C.[12]

  • Detection Wavelength: 230 nm.[12][14]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Methanol:Water (70:30 v/v).[13]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of Labetalol hydrochloride and 25 mg of Labetalol methyl ester reference standards in 25 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of approximately 1-50 µg/mL for both analytes.[5][13]

  • Sample Preparation (from tablets):

    • Weigh and finely powder at least 10 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Labetalol and transfer to a 100 mL volumetric flask.[12]

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Anticipated Results and Performance Comparison

The developed HPLC method is expected to provide a clear separation of Labetalol and its methyl ester.

ParameterLabetalolLabetalol Methyl EsterRationale
Retention Time (RT) Shorter RTLonger RTLabetalol is more polar and will have less affinity for the nonpolar stationary phase.
Peak Shape Symmetrical peakSymmetrical peakA well-developed method should ensure good peak symmetry for both analytes.
Resolution (Rs) > 2 between Labetalol and Methyl EsterN/AA resolution value greater than 2 indicates baseline separation, which is crucial for accurate quantification.
Linearity (r²) ≥ 0.999≥ 0.999Both compounds are expected to exhibit excellent linearity over the defined concentration range.[2][5]
Limit of Detection (LOD) Expected to be in the low ng/mL rangeExpected to be in the low ng/mL rangeThe chromophores in both molecules should allow for sensitive UV detection.
Limit of Quantification (LOQ) Expected to be in the low ng/mL rangeExpected to be in the low ng/mL rangeThe LOQ should be sufficiently low to quantify the methyl ester as an impurity.
Accuracy (% Recovery) 98-102%98-102%The method should provide accurate results for both analytes.[2]
Precision (% RSD) ≤ 2.0%≤ 2.0%The method should be precise, with low variability in repeated measurements.[2]

Causality Behind Experimental Choices

  • C18 Column: The choice of a C18 column is based on its versatility and proven performance in the separation of moderately polar to nonpolar compounds.[12]

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both the polar Labetalol and the less polar methyl ester with good peak shape and resolution.

  • Acidified Mobile Phase: The addition of TFA to the mobile phase helps to protonate the secondary amine in both molecules, leading to improved peak shape and reproducibility.[12]

  • UV Detection at 230 nm: This wavelength is chosen as it provides good absorbance for both Labetalol and its ester derivative, allowing for sensitive detection.[12][14]

Spectroscopic and Other Analytical Techniques

While HPLC is the gold standard for this type of analysis, other techniques can also be employed:

  • UV-Visible Spectrophotometry: This technique can be used for the quantification of Labetalol, often based on its phenolic nature.[15][16] However, due to the similar chromophores of Labetalol and its methyl ester, this method would lack the specificity to differentiate between the two in a mixture.

  • Spectrofluorimetry: Labetalol exhibits native fluorescence, which can be utilized for its sensitive determination.[17][18] The methyl ester would likely also be fluorescent, but again, specificity in a mixture could be a challenge without prior separation.

  • LC-MS/MS: For bioanalytical applications or trace-level impurity profiling, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[19]

Conclusion

The quantitative analysis of Labetalol and its methyl ester derivative requires a well-designed and validated analytical method. Reverse-phase HPLC with UV detection stands out as the most suitable technique, offering the necessary specificity, sensitivity, and robustness. The key to a successful separation lies in understanding the polarity differences between the two molecules and optimizing the chromatographic conditions accordingly. While this guide provides a comprehensive framework, it is imperative that any method be fully validated to ensure its intended performance and compliance with regulatory standards.

References

  • Analytical Method Validation: Labetalol Hydrochloride. (n.d.). ARL Bio Pharma.
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  • Belal, F., Al-Shaboury, S., & Al-Tamrah, A. S. (2002). Spectrofluorometric determination of labetolol in pharmaceutical preparations and spiked human urine through the formation of coumarin derivative. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1191-6.
  • Darwish, I. A. (2005). Spectrofluorimetric Determination of Labetalol Hydrochloride in Pharmaceutical Preparations and Urine Samples. Journal of the Chinese Chemical Society, 52(4), 711-716.
  • Woodman, T. F., & Johnson, B. (1981). High pressure liquid chromatography on labetalol in serum or plasma. Therapeutic Drug Monitoring, 3(4), 371-375.
  • Kulkarni, V. C., Chaudhari, B. R., Bavaskar, S. R., & Barhate, S. D. (2015). Stability indicating RP-HPLC method for determination of labetalol hydrochloride in pharmaceutical formulation. World Journal of Pharmaceutical Research, 4(4), 1149-1161.
  • Labetalol. (n.d.). PubChem.
  • Labetalol EP impurity D synthesis. (n.d.). ChemicalBook.
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  • Natchiappan, S., Bobba, V. S., & Kumar, P. (2022). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms.
  • Labetalol. (n.d.). Wikipedia.
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  • Labetalol and Impurities. (n.d.). BOC Sciences.

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A Comparative Guide to Robustness Testing for Labetalol-1-carboxylic Acid Methyl Ester Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the assurance of a method's reliability is paramount. For an assay of a substance like Labetalol-1-carboxylic Acid Methyl Ester, a known impurity and synthetic intermediate of Labetalol, this assurance is not merely a matter of good practice but a regulatory necessity.[1][2] This guide provides an in-depth, technically-grounded comparison of approaches to robustness testing for a High-Performance Liquid Chromatography (HPLC) assay of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that stands up to scientific scrutiny.

The Imperative of Robustness in Pharmaceutical Analysis

An analytical method's journey from development to routine use is paved with validation. Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[3][4] This is not to be confused with ruggedness, which assesses reproducibility under a variety of conditions such as different labs, analysts, and instruments.[5] A robust method provides an indication of its reliability during normal usage, a critical attribute when transferring analytical methods between laboratories or even between different instruments within the same laboratory.[6] For the assay of this compound, a robust method ensures that minor fluctuations in day-to-day operating conditions do not lead to erroneous results, thereby safeguarding the quality and safety of the final drug product.

Foundational Assay: A Representative HPLC Method

Before delving into robustness testing, let's establish a baseline HPLC method for the determination of this compound. While various analytical techniques exist for Labetalol and its related substances, including spectrophotometry and LC-MS/MS, HPLC remains a workhorse in quality control laboratories due to its precision and resolving power.[7][8][9][10]

A typical reversed-phase HPLC method might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[11] Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Table 1: Representative HPLC Method Parameters for this compound Assay
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

This method serves as our nominal framework, the central point from which we will introduce deliberate variations to challenge its robustness.

Designing the Gauntlet: A Design of Experiments (DoE) Approach to Robustness Testing

The traditional "one-factor-at-a-time" (OFAT) approach to testing robustness, while seemingly straightforward, is inefficient and fails to capture the interactions between different method parameters.[12] A more statistically powerful and resource-conscious alternative is the Design of Experiments (DoE) approach.[12] Specifically, a fractional factorial design, such as a Plackett-Burman design, allows for the screening of multiple factors in a minimal number of experimental runs.[13]

For our this compound assay, we will investigate the following critical parameters, identified as having the potential to influence the separation and quantification:

  • Mobile Phase pH: Variations can affect the ionization state of the analyte and, consequently, its retention.

  • Percentage of Organic Modifier (% Acetonitrile): This has a direct and significant impact on retention time and resolution.

  • Column Temperature: Can influence peak shape, retention time, and column efficiency.

  • Flow Rate: Affects retention time and peak width.

The diagram below illustrates the workflow for our DoE-based robustness study.

Robustness_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis cluster_3 Phase 4: Conclusion P1 Define Nominal HPLC Method P2 Identify Critical Method Parameters (CMPs) P1->P2 P3 Select DoE Design (e.g., Fractional Factorial) P2->P3 P4 Define Parameter Ranges (High/Low Levels) P3->P4 E1 Prepare Mobile Phases & Standards P4->E1 E2 Execute Experimental Runs as per DoE E1->E2 E3 Acquire Chromatographic Data E2->E3 A1 Measure System Suitability Parameters (SSTs) E3->A1 A2 Statistical Analysis of Results (e.g., ANOVA) A1->A2 A3 Identify Significant Effects on Responses A2->A3 C1 Assess Method Robustness A3->C1 C2 Define System Suitability Criteria C1->C2 C3 Document Findings in Validation Report C2->C3 Cause_Effect pH Mobile Phase pH RT Retention Time pH->RT TF Tailing Factor pH->TF ACN % Acetonitrile ACN->RT Temp Column Temperature Temp->RT Plates Theoretical Plates Temp->Plates Flow Flow Rate Flow->RT Area Peak Area Flow->Area

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Labetalol-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical science, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical compound, including its safe and compliant disposal. This guide provides essential, field-proven procedures for managing Labetalol-1-carboxylic Acid Methyl Ester waste, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the precautionary principle, treating undocumented compounds with the stringency required for their closest regulated relatives.

This compound (CAS No. 802620-01-5) is primarily known as an impurity and derivative of Labetalol, a potent alpha- and beta-adrenergic blocker.[1][2][] While comprehensive safety and disposal data for this specific ester are not widely available, its structural relationship to a regulated pharmaceutical necessitates a rigorous disposal protocol. The parent compound, Labetalol, is recognized as a hazardous substance, with documented reproductive toxicity concerns.[4][5] Therefore, in the absence of specific data to the contrary, this compound must be managed as a hazardous pharmaceutical waste.

The Regulatory Framework: Understanding RCRA

The primary regulation governing chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6] RCRA provides a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[7]

A chemical waste is considered hazardous if it is either specifically "listed" by the EPA (P- and U-lists for discarded commercial chemical products) or if it exhibits one of four "characteristics":[8][9]

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Corrodes metal containers.

  • Reactivity: Is unstable, explosive, or can generate toxic gases.

  • Toxicity: Is harmful when ingested or absorbed.

This compound is not currently on an EPA P- or U-list. Therefore, a hazardous waste determination must be made. Given its identity as a pharmacologically active compound and a derivative of a known hazardous drug, the most scientifically sound and compliant approach is to manage it as a characteristic hazardous waste based on toxicity.

Crucially, the EPA explicitly prohibits the disposal of hazardous pharmaceutical waste via sewering (i.e., flushing down the drain).[8][10] This practice introduces active pharmaceutical ingredients into waterways, posing a significant environmental risk.

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins at the point of generation. Strict segregation is paramount to prevent the contamination of non-hazardous waste streams and to ensure the safety of all personnel.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Use Appropriate Containers: Collect all waste in a designated, leak-proof container that is compatible with the chemical. The container must be kept closed except when adding waste.

  • Labeling is Critical: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Handle with Caution").

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated glassware, must be disposed of in the same hazardous waste container.

Essential Safety and Handling Protocols

Adherence to proper personal protective equipment (PPE) and handling procedures is non-negotiable when managing this compound.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE when handling this compound in solid or solution form.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent dermal absorption of the pharmacologically active compound.[5]
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash gogglesTo protect eyes from dust particles or splashes of solutions.[11]
Body Protection Standard laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of fine powders or aerosols.[5]
Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the full PPE listed in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep or vacuum the material into a designated hazardous waste container.[12]

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water or an appropriate laboratory detergent.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the sealed hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) department in accordance with your site's specific procedures.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management facility. It is the generator's responsibility to ensure the waste is properly packaged, labeled, and prepared for transport.

DisposalDecisionTree start Generated Waste: this compound is_listed Is the compound on an EPA P or U List? start->is_listed evaluate_chars Does the waste exhibit hazardous characteristics (Toxicity)? is_listed->evaluate_chars No manage_hazardous MANAGE AS HAZARDOUS WASTE (RCRA Subtitle C) evaluate_chars->manage_hazardous Yes (Precautionary Principle) prohibit_sewer Sewer Disposal is Prohibited manage_hazardous->prohibit_sewer final_disposal Final Disposal Protocol manage_hazardous->final_disposal collect_label 1. Segregate and collect in a labeled, sealed container. final_disposal->collect_label ppe_spill 2. Use appropriate PPE and follow spill protocols. collect_label->ppe_spill licensed_vendor 3. Transfer to a licensed hazardous waste vendor. ppe_spill->licensed_vendor incineration 4. Preferred method: High-temperature incineration. licensed_vendor->incineration

Caption: Decision workflow for the compliant disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.